molecular formula C13H9BrClNO B141973 N-(4-Bromophenyl)-2-chloro-benzamide CAS No. 66569-05-9

N-(4-Bromophenyl)-2-chloro-benzamide

Cat. No.: B141973
CAS No.: 66569-05-9
M. Wt: 310.57 g/mol
InChI Key: KQUDDBZEDXTSPT-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-chloro-benzamide is a salicylanilide derivative of significant interest in medicinal chemistry research for the development of novel therapeutic agents. This compound is part of a class of molecules known for their diverse biological activities, particularly against Gram-positive bacteria. Research on closely related structural analogs, such as N-(2-bromophenyl)-2-hydroxy-benzamide derivatives, has demonstrated potent antimicrobial and anti-inflammatory properties in vitro . These salicylanilide derivatives have shown promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and have exhibited potent anti-inflammatory effects through the inhibition of protease activity, such as trypsin, with efficacy superior to that of acetylsalicylic acid in experimental models . Furthermore, the benzamide scaffold is a recognized pharmacophore in agrochemical discovery. Structural analogs have been investigated as lead compounds for fungicidal and larvicidal agents, showing activity against a range of fungal species and mosquito larvae . The core structure of this compound provides a versatile template for further chemical modification, making it a valuable building block for researchers synthesizing new derivatives for biological evaluation and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(4-bromophenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUDDBZEDXTSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278281
Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
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Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66569-05-9
Record name 66569-05-9
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Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
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Record name 4'-BROMO-2-CHLOROBENZANILIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its structure serves as a versatile scaffold for the development of more complex molecules and as a lead compound in the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's molecular structure, underpinned by a detailed examination of its synthesis, purification, and multi-technique spectroscopic characterization. We delve into the causality behind the synthetic protocols and the interpretation of analytical data from Mass Spectrometry, IR, and NMR spectroscopy, offering field-proven insights for professionals engaged in organic synthesis and drug discovery.

Introduction: A Molecule of Versatility

This compound, with CAS Registry Number 66569-05-9, belongs to a class of benzamide derivatives that are pivotal in various chemical fields.[1][2][3][4] As a synthetic intermediate, its di-halogenated structure presents two distinct reactive sites, enabling a wide range of subsequent chemical modifications for building complex molecular architectures.[1]

Beyond its utility as a building block, this compound is a member of the broader salicylanilide class, which is recognized for diverse biological activities.[1] Preliminary research has highlighted its potential in medicinal chemistry, with investigations into its antimicrobial properties, particularly against resilient Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), and its potential to induce apoptosis in cancer cells.[1] This guide aims to establish a foundational understanding of this molecule by focusing on its synthesis and the definitive elucidation of its molecular structure through robust analytical methodologies.

Physicochemical and Structural Properties

The fundamental identity of a compound is defined by its physical and chemical properties. This compound is a solid at room temperature with a molecular formula of C₁₃H₉BrClNO.[2][3][4] A summary of its key properties is provided below.

PropertyValueReference
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamide[2]
CAS Number 66569-05-9[1][2][3]
Molecular Formula C₁₃H₉BrClNO[1][2]
Molecular Weight 310.57 g/mol [1][2][5]
InChI Key KQUDDBZEDXTSPT-UHFFFAOYSA-N[1][2]
Appearance Expected to be a solid at room temperature[6]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,5", ratio=fill];
node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"];
edge [penwidth=2.0];

// Benzoyl ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="-0.64,-1.8!"]; C4 [label="C", pos="0.64,-1.8!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="2.1,-0.6!", fontcolor="#34A853"];

// Amide group C_amide [label="C", pos="-1.2,1.8!"]; O_amide [label="O", pos="-1.2,2.8!", fontcolor="#EA4335"]; N_amide [label="N", pos="-2.4,1.2!"]; H_amide [label="H", pos="-2.4,0.5!"];

// Phenyl ring C7 [label="C", pos="-3.6,1.8!"]; C8 [label="C", pos="-4.6,1.2!"]; C9 [label="C", pos="-5.6,1.8!"]; C10 [label="C", pos="-5.6,3.0!"]; C11 [label="C", pos="-4.6,3.6!"]; C12 [label="C", pos="-3.6,3.0!"]; Br [label="Br", pos="-7.0,3.0!", fontcolor="#FBBC05"];

// Bonds C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide; N_amide -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C5 -- Cl; C10 -- Br;

// Aromatic rings (dummy nodes for double bonds) node [shape=point, width=0, height=0]; p1 [pos="-0.52,0.3!"]; p2 [pos="0.52,0.3!"]; C1 -- p1; C6 -- p1; C6 -- p2; C5 -- p2; p3 [pos="-0.2,-1.2!"]; C2 -- p3; C3 -- p3; p4 [pos="-4.1,2.4!"]; C7 -- p4; C12 -- p4; p5 [pos="-5.1,1.5!"]; C8 -- p5; C9 -- p5; p6 [pos="-5.1,3.3!"]; C10 -- p6; C11 -- p6; }

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

The most reliable and common method for synthesizing this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This approach is valued for its efficiency and adaptability.

Reaction Principle: The Schotten-Baumann Condition

The synthesis involves the reaction between 2-chlorobenzoyl chloride and 4-bromoaniline .[1] This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the amidation. The causality is clear: removing the acidic byproduct prevents the protonation of the 4-bromoaniline nucleophile, ensuring it remains active to drive the reaction to completion. A tertiary amine like triethylamine is often preferred as it is non-nucleophilic and easy to remove during the work-up phase.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start_A 4-Bromoaniline in Anhydrous DCM Combine Combine Aniline & Base, Cool to 0°C Start_A->Combine Start_B 2-Chlorobenzoyl Chloride in Anhydrous DCM Addition Slow Addition of Acyl Chloride Start_B->Addition Base Triethylamine (Base) Base->Combine Combine->Addition Stir Stir at Room Temp (Monitor by TLC) Addition->Stir Quench Quench with 1M HCl Stir->Quench Wash Sequential Wash: 1. Saturated NaHCO₃ 2. Brine Quench->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Recrystallize Dry->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and recommending characterization to confirm the identity and purity of the final product.

Materials:

  • 4-bromoaniline (1.0 equivalent)

  • 2-chlorobenzoyl chloride (1.05 equivalents)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution and stir. Cool the mixture to 0 °C using an ice bath. This controlled temperature is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.[1]

  • Acyl Chloride Addition: Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous DCM to the cooled reaction mixture. A slow addition rate is critical to prevent a rapid temperature increase.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.[6][7] Monitor the consumption of starting materials using thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and HCl), and brine (to remove residual water).[6][7]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain the final product as a pure crystalline solid.[7]

Structural Elucidation: A Multi-technique Approach

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides orthogonal data points that, together, build a definitive structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound.

  • Method: Electrospray Ionization (ESI-MS) in positive ion mode is typically used.

  • Expected Result: The primary observation is the protonated molecular ion peak, [M+H]⁺.[1]

  • Interpretation: For a molecular weight of 310.57, the [M+H]⁺ peak would appear at an m/z of approximately 311.58. The most crucial validation comes from the isotopic pattern. The presence of one bromine atom (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a characteristic cluster of peaks (M, M+2, M+4) that is a unique fingerprint for this combination of halogens, providing unequivocal confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationSignificance
~3300N-H StretchConfirms the presence of the secondary amide N-H bond.[1]
3100-3000Aromatic C-H StretchIndicates the presence of the two aromatic rings.
~1650-1680Amide I (C=O Stretch)A strong, sharp absorption confirming the carbonyl group of the amide.[1]
~1540Amide II (N-H Bend)Further evidence of the amide linkage.
800-600C-Cl / C-Br StretchConfirms the presence of carbon-halogen bonds.

The presence of these characteristic absorptions provides strong evidence for the successful formation of the amide bond and the integrity of the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • ¹H NMR:

    • Amide Proton (N-H): A broad singlet is expected to appear far downfield, typically in the δ 9.8–10.2 ppm region, due to the deshielding effect of the adjacent carbonyl group.[1] Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

    • Aromatic Protons: A series of complex multiplets will be observed in the aromatic region (δ 7.2–8.1 ppm).[1] The distinct electronic environments created by the chloro and bromo substituents, as well as the amide linkage, result in a unique splitting pattern for the 8 aromatic protons.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear as a single peak in the δ 164-168 ppm region.

    • Aromatic Carbons: A set of signals between δ 115-140 ppm will correspond to the 12 distinct aromatic carbons. The carbons directly attached to the electronegative halogens (C-Cl and C-Br) will show characteristic shifts.

X-ray Crystallography

For a definitive, unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and the torsional angle between the two aromatic rings. For instance, typical bond lengths resolved by this method would be approximately 1.74 Å for the C-Cl bond and 1.89 Å for the C-Br bond, confirming the identity and position of the halogen atoms with absolute certainty.[1]

Rationale and Potential Applications

The specific arrangement of functional groups in this compound is the basis for its utility in research and development.

Applications cluster_synthesis Synthetic Chemistry cluster_medicinal Medicinal Chemistry Core This compound BuildingBlock Versatile Building Block Core->BuildingBlock BioScaffold Bioactive Scaffold (Salicylanilide Class) Core->BioScaffold CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) BuildingBlock->CrossCoupling ComplexMolecules Synthesis of Complex Molecules BuildingBlock->ComplexMolecules Antimicrobial Antimicrobial Research (e.g., against MRSA) BioScaffold->Antimicrobial Anticancer Anticancer Research (Apoptosis Induction) BioScaffold->Anticancer Phenazepam Intermediate for Phenazepam BioScaffold->Phenazepam

Caption: Logical map of the compound's core utility and applications.

  • Synthetic Utility: The presence of both a bromo and a chloro substituent on different aromatic rings offers differential reactivity. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck couplings) than the C-Cl bond. This allows for selective functionalization at the 4-position of the aniline ring, making the compound a highly valuable and versatile intermediate for creating complex, multi-substituted molecules.[1]

  • Pharmacological Significance: As a scaffold, this molecule is of high interest to medicinal chemists. Its demonstrated potential as an antimicrobial and anticancer agent makes it a valuable starting point for structure-activity relationship (SAR) studies.[1] Researchers can systematically modify the structure—for example, by replacing the halogens with other functional groups—to optimize biological activity and develop new therapeutic candidates. Furthermore, it is noted as an intermediate in the synthesis of Phenazepam, a benzodiazepine drug.[8]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its straightforward and high-yielding synthesis makes it readily accessible for research. The definitive structural characterization, achieved through a synergistic application of MS, IR, and NMR spectroscopy, provides the foundational confidence required for its use in advanced applications. For researchers in materials science, organic synthesis, and drug discovery, a thorough understanding of this molecule's properties and structure is essential for leveraging its full potential as both a versatile building block and a promising pharmacophore.

References

  • N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST WebBook. [Link]

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO. PubChem. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Institutes of Health. [Link]

  • (PDF) Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-(4-Bromophenyl)-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary medicinal chemistry and materials science, halogenated benzamides represent a cornerstone for the development of novel therapeutic agents and functional materials. Among these, N-(4-Bromophenyl)-2-chlorobenzamide emerges as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom on the phenyl ring and a chlorine atom on the benzoyl moiety, imparts a distinct combination of steric and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of N-(4-Bromophenyl)-2-chlorobenzamide, consolidating its chemical identity, synthesis, and potential applications, with a focus on its biological activities.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is N-(4-bromophenyl)-2-chlorobenzamide .

Common synonyms and identifiers include:

  • 4'-Bromo-2-chlorobenzanilide

  • CAS Number: 66569-05-9

Chemical Structure

The molecular structure of N-(4-Bromophenyl)-2-chlorobenzamide is characterized by a central amide linkage connecting a 4-bromophenyl group and a 2-chlorobenzoyl group.

Caption: Molecular structure of N-(4-Bromophenyl)-2-chlorobenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Bromophenyl)-2-chlorobenzamide is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₉BrClNO
Molecular Weight 310.57 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents and insoluble in water
InChI Key KQUDDBZEDXTSPT-UHFFFAOYSA-N

Synthesis of N-(4-Bromophenyl)-2-chlorobenzamide

The primary and most direct method for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide is the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis_Workflow reagent1 2-Chlorobenzoyl Chloride reaction Reaction Mixture reagent1->reaction reagent2 4-Bromoaniline reagent2->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction product N-(4-Bromophenyl)-2-chlorobenzamide reaction->product Work-up & Purification

Caption: General workflow for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(4-Bromophenyl)-2-chlorobenzamide.

Materials:

  • 2-Chlorobenzoyl chloride

  • 4-Bromoaniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add pyridine or triethylamine (1.1 equivalents) at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(4-Bromophenyl)-2-chlorobenzamide.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two substituted benzene rings. A broad singlet corresponding to the amide proton (N-H) is also expected, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to bromine and chlorine appearing at characteristic chemical shifts. The carbonyl carbon of the amide group will have a signal in the downfield region (typically 160-170 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. A sharp peak corresponding to the N-H stretching vibration is also expected around 3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (310.57 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Biological Activities and Potential Applications

N-(4-Bromophenyl)-2-chlorobenzamide has garnered attention for its potential biological activities, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

This class of compounds has demonstrated notable activity against various bacterial strains, including Gram-positive bacteria.[1] The proposed mechanism of action involves the inhibition of essential bacterial lipid biosynthesis, leading to the disruption of the bacterial cell membrane integrity.[1]

Anticancer Potential

Preliminary studies have suggested that N-(4-Bromophenyl)-2-chlorobenzamide and related structures may possess anticancer properties. The hypothesized mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival.[1]

Biological_Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity compound N-(4-Bromophenyl)- 2-chlorobenzamide lipid_synthesis Inhibition of Lipid Biosynthesis compound->lipid_synthesis signaling_pathway Interference with Signaling Pathways compound->signaling_pathway bacteria Bacterial Cell membrane_disruption Cell Membrane Disruption lipid_synthesis->membrane_disruption cell_death_bac Bacterial Cell Death membrane_disruption->cell_death_bac cancer_cell Cancer Cell apoptosis Induction of Apoptosis signaling_pathway->apoptosis cell_death_can Cancer Cell Death apoptosis->cell_death_can

Caption: Putative mechanisms of action for the biological activities of N-(4-Bromophenyl)-2-chlorobenzamide.

Safety Information

While a specific Safety Data Sheet (SDS) for N-(4-Bromophenyl)-2-chlorobenzamide is not widely available, GHS hazard information for the closely related isomer, N-(4-bromophenyl)-4-chlorobenzamide, indicates the following:

  • Hazard Statement: H411: Toxic to aquatic life with long lasting effects.[1]

  • Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[1][2][3][4][5]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. A full risk assessment should be conducted before handling.

Conclusion and Future Directions

N-(4-Bromophenyl)-2-chlorobenzamide stands as a versatile scaffold with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and intriguing biological profile warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of its antimicrobial and anticancer activities. Furthermore, the synthesis and evaluation of a broader library of analogues could lead to the discovery of compounds with enhanced potency and selectivity. The availability of comprehensive spectroscopic and safety data will be crucial for advancing the research and development of this promising chemical entity.

References

  • PubChem. N-(4-bromophenyl)-4-chlorobenzamide. Available from: [Link]

  • Chem-Space. List of GHS Hazard and Precautionary Statements. Available from: [Link]

  • BradyID.com. GHS Precautionary Statements - List and Codes. Available from: [Link]

  • ChemSafetyPro.COM. Lists of GHS Precautionary Statement and P Code. Available from: [Link]

  • Wikipedia. GHS precautionary statements. Available from: [Link]

Sources

"N-(4-Bromophenyl)-2-chloro-benzamide" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-Bromophenyl)-2-chloro-benzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated benzamide derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis protocols, key applications, and essential safety and handling procedures. The primary audience for this guide includes researchers, chemists, and professionals in the fields of drug discovery and material science who require a detailed understanding of this compound's properties and utility.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the class of salicylanilide derivatives.[1] Its structure, featuring a benzamide core with bromine and chlorine substituents on the phenyl rings, imparts specific chemical reactivity and biological activity.[1] The presence of these halogen atoms makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions and coupling reactions.[1][2]

Table 1: Core Properties and Identifiers

PropertyValueSource
CAS Number 66569-05-9[1][3]
Molecular Formula C₁₃H₉BrClNO[3]
Molecular Weight 310.57 g/mol [1][3]
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamide[3]
Appearance Expected to be a solid at room temperature[4]
Boiling Point 331.9ºC at 760 mmHg[3]
Flash Point 154.5ºC[3]
Solubility Likely soluble in common organic solvents (e.g., Dichloromethane, THF) and insoluble in water[1][4]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through an amide coupling reaction between 2-chlorobenzoyl chloride and 4-bromoaniline.[1] This transformation is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., NaOH or NaHCO₃) to neutralize the hydrogen chloride byproduct generated during the reaction.[1]

The rationale for this approach lies in the high reactivity of the acyl chloride with the primary amine. The base is crucial not only for scavenging the acid but also for deprotonating the amine, thereby increasing its nucleophilicity and driving the reaction to completion.

Experimental Protocol: Amide Coupling
  • Dissolution: Dissolve 4-bromoaniline in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction flask.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the flask.

  • Temperature Control: Cool the reaction mixture to 0–5°C using an ice bath. This step is critical to control the exothermic nature of the reaction and minimize the formation of side products.[1]

  • Acyl Chloride Addition: Add 2-chlorobenzoyl chloride dropwise to the cooled mixture with vigorous stirring. The slow addition ensures the reaction temperature remains low and stable.

  • Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, separate the organic layer. Wash it sequentially with a dilute acid solution to remove any unreacted amine, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromoaniline process Amide Coupling (Schotten-Baumann) reactant1->process reactant2 2-Chlorobenzoyl Chloride reactant2->process solvent DCM or THF solvent->process base NaOH (aq) base->process temp 0-5°C then RT temp->process product N-(4-Bromophenyl)- 2-chloro-benzamide process->product Yields caption Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a compound of considerable interest due to its diverse biological activities and its utility as a synthetic intermediate.[1]

Medicinal Chemistry and Biological Activity
  • Antimicrobial Agent: As a salicylanilide derivative, this compound is part of a class known for potent activity against Gram-positive bacteria.[1] Research on substituted benzamides, including this molecule, has shown significant bactericidal effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with promising minimum inhibitory concentrations (MICs).[1] The proposed mechanism of action involves the inhibition of essential bacterial lipid biosynthesis, which disrupts the integrity of the cell membrane.[1]

  • Anticancer Research: In vitro studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells.[1] This activity is believed to stem from its interference with key signaling pathways that are critical for cancer cell proliferation and survival.[1]

Organic Synthesis and Material Science
  • Versatile Building Block: The compound serves as a valuable precursor in the synthesis of more complex molecules.[1][2] Its functional groups, particularly the halogen atoms, are amenable to a variety of chemical transformations, making it a key component in the development of new pharmaceuticals and materials.[1][2]

  • Polymer and Semiconductor Development: The bifunctional nature of the molecule, with reactive sites at the halogen atoms, makes it a candidate for creating novel materials. It can be used as a monomer for specialty polymers or as a precursor for organic semiconductors, where its aromatic structure can be extended through cross-coupling reactions to enhance π-conjugated systems required for charge transport.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is considered hazardous.

Hazard Identification:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Precautions and PPE:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

  • If on Skin: Wash with plenty of water.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

  • If Swallowed: Seek immediate medical assistance.[5][6]

Conclusion

This compound (CAS No. 66569-05-9) is a multifaceted compound with significant potential in both medicinal chemistry and material science. Its straightforward synthesis, coupled with its notable antimicrobial and anticancer properties, makes it a subject of ongoing research. As a versatile synthetic intermediate, it provides a valuable platform for the development of novel therapeutic agents and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

  • Design, synthesis and structural study of novel acetamidobenzanilide derivatives - Arkivoc. [Link]

  • Safety Data Sheet - SynZeal. [Link]

  • 2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem. [Link]

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An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-2-chloro-benzamide is a halogenated benzanilide derivative of significant interest in medicinal chemistry and materials science.[1][2] As a versatile synthetic intermediate, it serves as a crucial building block for more complex molecules, including novel therapeutic agents and specialized polymers.[1][3] Its structure, featuring bromine and chlorine substituents on the phenyl rings, provides multiple sites for further chemical modification, such as nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, and key considerations for process optimization.

The compound and its analogs have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][3] Research has indicated its potential to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell membrane integrity.[1] Furthermore, preliminary studies suggest it may induce apoptosis in cancer cells by interfering with critical signaling pathways.[1]

Core Synthesis Pathway: Acylation of 4-Bromoaniline

The most prevalent and efficient method for synthesizing this compound is through the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride.[1] This reaction, a classic example of nucleophilic acyl substitution, is frequently conducted under Schotten-Baumann conditions.[1][4][5]

The Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for synthesizing amides from amines and acyl chlorides.[4][6] The reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous solution of a base, such as sodium hydroxide.[5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product and prevents the protonation of the starting amine.[6][7]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This initial attack forms a tetrahedral intermediate.[4][8]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Deprotonation: A base, such as sodium hydroxide or triethylamine, removes a proton from the nitrogen atom, yielding the final this compound product and neutralizing the generated HCl.[6][8]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityEquivalents
4-Bromoaniline172.03TBD1.0
2-Chlorobenzoyl chloride175.01TBD1.0 - 1.1
Sodium Hydroxide (NaOH)40.00TBD1.1 - 2.0
Dichloromethane (DCM)84.93TBD-
Deionized Water18.02TBD-
Step-by-Step Procedure
  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq.) in dichloromethane (DCM).

  • Addition of Aqueous Base: To the stirring solution, add an aqueous solution of sodium hydroxide (1.1 to 2.0 eq., e.g., 10% w/v).[7]

  • Cooling: Cool the resulting biphasic mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.[1]

  • Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.05 eq.) dropwise to the vigorously stirred mixture over a period of 15-30 minutes.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue to stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, a saturated NaHCO3 solution, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a solid product.

Visualization of the Synthesis Pathway

The following diagram illustrates the core reaction for the synthesis of this compound.

Synthesis_of_this compound cluster_reactants Reactants Reactant1 4-Bromoaniline Reaction_Step Acylation (Schotten-Baumann) Reactant1->Reaction_Step Nucleophilic Attack Reactant2 2-Chlorobenzoyl Chloride Reactant2->Reaction_Step Product This compound Byproduct HCl Reaction_Step->Product Reaction_Step->Byproduct Base Base (e.g., NaOH) Base->Reaction_Step Catalyst caption Synthesis of this compound

Caption: Acylation of 4-Bromoaniline with 2-Chlorobenzoyl Chloride.

Causality Behind Experimental Choices

  • Choice of Base: A base is essential to neutralize the HCl formed, driving the reaction forward.[6] An aqueous base like NaOH is common in Schotten-Baumann conditions, creating a two-phase system that can help control the reaction rate.[5] Alternatively, an organic base like triethylamine can be used in a single-phase system.[8]

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are often used as they are good solvents for the reactants and are relatively inert under the reaction conditions.[1]

  • Temperature Control: The initial cooling to 0-5°C is critical to manage the exothermicity of the acylation reaction and to minimize the competing hydrolysis of the highly reactive 2-chlorobenzoyl chloride by the aqueous base.[1]

  • Vigorous Stirring: In a biphasic system, vigorous stirring is necessary to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.[7]

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 4-bromoaniline with 2-chlorobenzoyl chloride is a well-established and efficient method. A thorough understanding of the reaction mechanism and the rationale behind the specific experimental conditions are paramount for achieving high yields and purity. This technical guide provides researchers and professionals in drug development and materials science with the foundational knowledge required to successfully synthesize and utilize this important chemical intermediate. Further optimization of reaction parameters, such as solvent, base, and temperature, may be necessary depending on the scale and specific requirements of the application.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Benchchem. This compound.
  • Fisher Scientific. Amide Synthesis.
  • BYJU'S. Schotten Baumann Reaction. (2019-11-17).
  • Benchchem. Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • EvitaChem. Buy 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide (EVT-5950682).
  • NIST. N-(4-Bromo-phenyl)-2-chloro-benzamide.
  • Benchchem. Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • Benchchem. Application Notes and Protocols: N-(4-Bromophenyl)

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"N-(4-Bromophenyl)-2-chloro-benzamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of N-(4-Bromophenyl)-2-chloro-benzamide

Abstract

This compound is a synthetic molecule belonging to the salicylanilide class of compounds, noted for its significant potential in medicinal chemistry.[1] Possessing a halogenated benzamide scaffold, this compound has demonstrated a spectrum of biological activities, most prominently antimicrobial and anticancer properties.[1] This technical guide synthesizes the current understanding and presents a scientifically-grounded, multi-faceted hypothesis of its mechanism of action. We delve into the molecular interactions that likely govern its bioactivity, drawing from direct evidence and the established pharmacology of structurally analogous compounds. This document provides drug development professionals and researchers with a foundational framework, detailing potential molecular targets, implicated signaling pathways, and robust experimental protocols designed to systematically investigate and validate these mechanisms.

Molecular Profile and Known Biological Activities

This compound is a versatile chemical intermediate and a subject of interest for its therapeutic potential.[1] Its structure, featuring a brominated phenyl ring linked via an amide bond to a chlorinated benzoyl group, confers specific physicochemical properties that dictate its biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamidePubChem[1]
Molecular Formula C₁₃H₉BrClNOPubChem[1]
Molecular Weight 310.57 g/mol Benchchem[1]
InChI Key KQUDDBZEDXTSPT-UHFFFAOYSA-NPubChem[1]

The primary biological activities reported for this compound are concentrated in two key areas:

  • Antimicrobial Efficacy: The compound exhibits significant activity against various bacterial strains, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] This places it in a class of molecules with potential to address antibiotic resistance.

  • Anticancer Properties: In vitro studies have indicated that this compound can induce apoptosis in multiple cancer cell lines, suggesting its potential as a lead compound for novel oncology therapeutics.[1]

Hypothesized Mechanisms of Action

Based on available data and the known pharmacology of the benzamide scaffold, the mechanism of action for this compound is likely multifaceted, involving distinct pathways to achieve its antimicrobial and anticancer effects.

Antimicrobial Mechanism: A Two-Pronged Assault

The antimicrobial action is hypothesized to stem from two primary mechanisms: disruption of the bacterial cell envelope and inhibition of essential DNA replication enzymes.

A. Inhibition of Bacterial Lipid Biosynthesis

The most cited mechanism suggests that the compound interferes with the biosynthesis of essential lipids required for the bacterial cell membrane.[1] This disruption compromises the membrane's structural integrity, leading to leakage of cellular contents and ultimately, bacterial cell death. The lipophilic nature of the bromophenyl and chlorobenzoyl groups likely facilitates its accumulation within the bacterial membrane, enhancing its disruptive potential.

B. Targeting Bacterial Topoisomerases

Drawing parallels with other synthetic antibacterial agents, a secondary plausible target includes bacterial DNA replication enzymes such as DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA supercoiling during replication. Inhibition of these targets leads to DNA damage, triggering an SOS response and halting cell division, a mechanism observed in other benzamide-related compounds.[2]

Diagram 1: Hypothesized Antimicrobial Mechanisms of Action

Antimicrobial_MoA cluster_compound This compound cluster_bacterium Bacterial Cell Compound Compound LipidSynth Lipid Biosynthesis Pathway Compound->LipidSynth Inhibits Topo DNA Gyrase / Topoisomerase IV Compound->Topo Inhibits Membrane Cell Membrane Death Bacterial Cell Death Membrane->Death Loss of Integrity LipidSynth->Membrane Maintains DNA Bacterial DNA DNA->Death DNA Damage Topo->DNA Maintains Topology

Caption: Dual antimicrobial pathways targeting the cell membrane and DNA replication.

Anticancer Mechanism: Induction of Apoptosis via Multiple Pathways

The anticancer activity of this compound is attributed to its ability to induce programmed cell death (apoptosis).[1] This is likely not due to a single target but rather the modulation of several critical signaling pathways involved in cell proliferation, survival, and DNA integrity. The structural motifs—the chlorobenzamide and bromophenyl groups—are common in inhibitors of various cancer-relevant targets.

A. Epigenetic Modulation: BRD4 Inhibition

The bromophenyl moiety is a key feature in many inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, such as MYC. By competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, the compound may prevent the transcription of these pro-survival genes, leading to cell cycle arrest and apoptosis.[4]

B. Disruption of DNA Damage Response: PARP-1 Inhibition

Halogenated benzamides are known scaffolds for inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway.[5] PARP-1 detects single-strand DNA breaks and facilitates their repair. Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), leads to the accumulation of catastrophic DNA damage during replication, triggering apoptosis.

C. Interference with Microtubule Dynamics

Certain chlorobenzamide derivatives have been shown to interfere with microtubule polymerization.[5] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting the dynamic assembly and disassembly of microtubules, the compound could induce mitotic arrest, where the cell is unable to properly segregate its chromosomes, ultimately leading to apoptosis.

Diagram 2: Hypothesized Anticancer Mechanisms of Action

Anticancer_MoA cluster_compound This compound cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Compound Compound BRD4 BRD4 Compound->BRD4 Inhibits PARP1 PARP-1 Compound->PARP1 Inhibits Microtubules Microtubule Dynamics Compound->Microtubules Disrupts Oncogenes Oncogene Transcription (e.g., MYC) BRD4->Oncogenes Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Suppression DNA_Repair DNA Repair PARP1->DNA_Repair Enables DNA_Repair->Apoptosis Prevents Mitosis Mitotic Spindle Formation Microtubules->Mitosis Required For Mitosis->Apoptosis Mitotic Arrest AlphaScreen_Workflow Start Start: Prepare Reagents Step1 1. Create 10-point serial dilution of compound Start->Step1 Step2 2. Add compound, BRD4-BD1, and Biotin-H4 peptide to plate Step1->Step2 Step3 3. Add Ni-NTA Acceptor Beads Step2->Step3 Step4 4. Incubate 60 min (Binding Equilibrium) Step3->Step4 Step5 5. Add Streptavidin Donor Beads Step4->Step5 Step6 6. Incubate 60 min (Signal Development) Step5->Step6 Step7 7. Read plate on AlphaScreen reader Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for quantifying compound binding to the BRD4 bromodomain.

Protocol: Bacterial Membrane Integrity Assay

This protocol assesses whether the compound disrupts the bacterial cell membrane, a key hypothesized antimicrobial mechanism.

Objective: To measure the compound's ability to compromise the membrane integrity of S. aureus.

Methodology: This assay uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with damaged membranes and fluoresces upon binding to DNA.

Materials:

  • Mid-log phase culture of S. aureus (e.g., ATCC 29213)

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Phosphate-buffered saline (PBS)

  • Positive control: Melittin (a known membrane-disrupting peptide)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Bacterial Preparation: Centrifuge the S. aureus culture, wash the pellet with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Compound Preparation: Prepare a serial dilution of the test compound in PBS.

  • Assay Setup: In the 96-well plate, add:

    • 100 µL of the bacterial suspension.

    • 10 µL of the test compound dilutions, PBS (negative control), or Melittin (positive control).

  • Incubation 1: Incubate at 37°C for 2 hours.

  • Dye Addition: Add 5 µL of PI solution to each well to a final concentration of 5 µg/mL.

  • Incubation 2: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Measure the fluorescence intensity using the plate reader.

  • Analysis: Subtract the background fluorescence (wells with bacteria and PBS only). Express the membrane damage as a percentage relative to the positive control. A dose-dependent increase in fluorescence indicates membrane disruption.

Causality and Validation: This assay directly links the presence of the compound to a physical breach of the bacterial membrane. It provides strong, direct evidence for the membrane disruption hypothesis. Correlating these results with Minimum Inhibitory Concentration (MIC) values from broth microdilution assays would validate this as a primary mechanism of bacterial killing.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action antimicrobial and anticancer agent. The evidence synthesized in this guide points towards a sophisticated mechanism of action that involves the disruption of fundamental cellular processes. For its antimicrobial effects, it likely targets both the bacterial cell membrane and DNA replication machinery. For its anticancer properties, it appears to function as a multi-pathway modulator, targeting epigenetic regulation, DNA repair, and mitotic processes.

The experimental frameworks provided herein offer a clear path for the definitive elucidation of these mechanisms. Future research should prioritize a comprehensive structure-activity relationship (SAR) study to optimize the compound's potency and selectivity for these targets. Furthermore, in vivo studies in relevant animal models of infection and cancer are essential to translate these promising in vitro findings into tangible therapeutic potential.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

  • Synthesis and pharmacological properties of a series of antidopaminergic piperidyl benzamides - PubMed. [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) - PubMed. [Link]

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  • The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro - PubMed. [Link]

  • Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central. [Link]

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  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. [Link]

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 (BRD4) - ResearchGate. [Link]

  • Bromodomain-Containing Protein 4: A Druggable Target - PubMed. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

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Unveiling the Therapeutic Potential of N-(4-Bromophenyl)-2-chloro-benzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzamide derivative, has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its structural features, characterized by the presence of bromine and chlorine atoms on its phenyl rings, confer a diverse range of biological activities. This technical guide provides a comprehensive exploration of the known and potential therapeutic applications of this compound, with a primary focus on its promising antimicrobial and anticancer properties. We will delve into its proposed mechanisms of action, present available quantitative data, and provide detailed experimental protocols for its evaluation, offering a valuable resource for researchers and drug development professionals.

Introduction: The Chemical and Biological Significance of this compound

This compound belongs to the benzamide class of compounds, a scaffold that is prevalent in a wide array of pharmaceuticals. The incorporation of halogen atoms, in this case, bromine and chlorine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.[1][2] This compound serves as a versatile building block in organic synthesis, allowing for further chemical modifications to generate novel derivatives with potentially enhanced therapeutic profiles.[1] Preliminary research has highlighted its potential as both an antimicrobial and an anticancer agent, making it a compelling candidate for further investigation in drug discovery programs.[1]

Antimicrobial Potential: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. This compound has demonstrated notable antimicrobial properties, particularly against challenging pathogens.

Spectrum of Activity

In vitro studies have indicated that this compound is effective against a range of bacteria, including both Gram-positive and Gram-negative species.[1] Of particular significance is its reported activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Furthermore, research on structurally related compounds suggests promising activity against other drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.[1] While specific Minimum Inhibitory Concentration (MIC) values for a broad panel of microorganisms are not yet extensively published for this specific compound, the available data warrants further investigation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound is believed to stem from its ability to disrupt essential bacterial processes. The leading hypothesis is the inhibition of bacterial lipid biosynthesis.[1] This disruption of the bacterial cell membrane's integrity ultimately leads to cell death. The halogenation of the molecule is thought to play a crucial role in its ability to penetrate bacterial cell walls and interact with its molecular targets.[3][4]

Antimicrobial_Mechanism Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell Penetrates LipidBiosynthesis Lipid Biosynthesis Pathway Compound->LipidBiosynthesis Inhibits MembraneDisruption Cell Membrane Disruption LipidBiosynthesis->MembraneDisruption Leads to CellDeath Bacterial Cell Death MembraneDisruption->CellDeath Results in

Figure 1: Proposed antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in MHB to achieve a 2x working concentration of the highest desired test concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Potential: A New Avenue in Oncology Research

Beyond its antimicrobial effects, this compound has demonstrated promising anticancer activity, particularly against human breast adenocarcinoma cell lines such as MCF-7.[1]

Cytotoxic Activity

In vitro assays have confirmed the cytotoxic effects of this compound against cancer cells. While specific IC50 values for a wide range of cancer cell lines are still being investigated, preliminary studies indicate its potential as a lead compound for the development of novel anticancer therapeutics.[1]

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[1] Research on related N-substituted benzamides suggests that this process is mediated through the intrinsic mitochondrial pathway.[5][6]

This pathway involves the following key events:

  • Mitochondrial Membrane Permeabilization: The compound is thought to induce changes in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

  • Cytochrome c Release: Cytochrome c, a component of the electron transport chain, is released from the mitochondria into the cytosol.[5]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[5]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[7]

  • Role of Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, tipping the balance towards cell death.[7]

  • p53-Independence: Notably, studies on similar benzamides have shown that this apoptotic pathway can be independent of the tumor suppressor protein p53.[5]

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) CytochromeC_mito Cytochrome c Bcl2->CytochromeC_mito Inhibits release Bax Bax (Pro-apoptotic) Bax->CytochromeC_mito Promotes release Apaf1 Apaf-1 CytochromeC_mito->Apaf1 Binds to Compound This compound Compound->Bcl2 Downregulates Compound->Bax Upregulates Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Figure 2: Proposed intrinsic apoptosis pathway.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Structure-Activity Relationship (SAR) and Future Directions

The presence of the bromo and chloro substituents on the phenyl rings of this compound is crucial for its biological activity. The electron-withdrawing nature and lipophilicity of these halogens likely contribute to the compound's ability to interact with its biological targets.[8]

Future research should focus on a systematic structure-activity relationship (SAR) study by synthesizing and evaluating a library of analogs. Modifications could include:

  • Varying the position and nature of the halogen substituents.

  • Introducing other functional groups to the phenyl rings.

  • Altering the benzamide linker.

Such studies will provide valuable insights into the key structural features required for optimal antimicrobial and anticancer activity, guiding the design of more potent and selective therapeutic agents.

Conclusion

This compound is a promising scaffold for the development of novel antimicrobial and anticancer drugs. Its demonstrated activity against drug-resistant bacteria and its ability to induce apoptosis in cancer cells highlight its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for further research into this intriguing molecule and its derivatives, with the ultimate goal of translating these findings into new and effective therapies.

References

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PMC - NIH. (URL: [Link])

  • This compound - Benchchem. (URL: not available)
  • Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms - PubMed. (URL: [Link])

  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide - Benchchem. (URL: not available)
  • Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed. (URL: [Link])

  • Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed. (URL: [Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: not available)
  • Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis and structural study of novel acetamidobenzanilide derivatives - Arkivoc. (URL: [Link])

  • A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues - Benchchem. (URL: not available)
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - ResearchGate. (URL: [Link])

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (URL: [Link])

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (URL: [Link])

  • 2-bromo-N-(4-chlorophenyl)benzamide | C13H9BrClNO | CID 763732 - PubChem. (URL: [Link])

  • A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs - Benchchem. (URL: not available)
  • The role of p53 in apoptosis - PubMed. (URL: [Link])

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed. (URL: [Link])

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. (URL: [Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. (URL: [Link])

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (URL: [Link])

  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (URL: not available)
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. (URL: [Link])

  • Validating the Antimicrobial Potential of N-(4-Bromophenyl)-4-chlorobenzamide: A Comparative Analysis - Benchchem. (URL: not available)
  • (PDF) p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - ResearchGate. (URL: [Link])

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. (URL: [Link])

  • Antimicrobials: Mechanism of action - YouTube. (URL: [Link])

  • Antimicrobial activity of halogenated compounds against hospital microbial isolates | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PubMed Central. (URL: [Link])

  • How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed. (URL: [Link])

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (URL: not available)
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. (URL: [Link])

  • A naturally generated decoy of the prostate apoptosis response-4 protein overcomes therapy resistance in tumors. (URL: not available)
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells | Journal of Pharmacy & Pharmaceutical Sciences - Publishing at the Library. (URL: [Link])

  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed. (URL: [Link])

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Spectroscopic Curation of N-(4-Bromophenyl)-2-chloro-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-(4-Bromophenyl)-2-chloro-benzamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis and characterization of such benzamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This guide offers a detailed interpretation of the spectral data, supported by established principles and methodologies in analytical chemistry.

Molecular Structure and Overview

This compound is a halogenated aromatic amide with the molecular formula C₁₃H₉BrClNO.[2] The structural integrity and purity of this compound are paramount for its application in research and development. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure and identify key functional groups.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C_amide [label="C", pos="0.7,0!"]; O_amide [label="O", pos="0.7,-0.7!"];

// Benzoyl ring C1_benzoyl [label="C", pos="2,0.5!"]; C2_benzoyl [label="C", pos="2.7,1.2!"]; C3_benzoyl [label="C", pos="3.7,0.8!"]; C4_benzoyl [label="C", pos="4,0!"]; C5_benzoyl [label="C", pos="3.3,-0.7!"]; C6_benzoyl [label="C", pos="2.3,-0.2!"]; Cl [label="Cl", pos="1.5,1.5!"];

// Phenyl ring C1_phenyl [label="C", pos="-1,0!"]; C2_phenyl [label="C", pos="-1.7,0.7!"]; C3_phenyl [label="C", pos="-2.7,0.3!"]; C4_phenyl [label="C", pos="-3,-0.5!"]; C5_phenyl [label="C", pos="-2.3,-1.2!"]; C6_phenyl [label="C", pos="-1.3,-0.8!"]; Br [label="Br", pos="-4,-0.9!"];

// Bonds N -- H_N; N -- C_amide; C_amide -- O_amide [style=double]; C_amide -- C1_benzoyl; C1_benzoyl -- C2_benzoyl; C2_benzoyl -- C3_benzoyl; C3_benzoyl -- C4_benzoyl; C4_benzoyl -- C5_benzoyl; C5_benzoyl -- C6_benzoyl; C6_benzoyl -- C1_benzoyl; C2_benzoyl -- Cl; N -- C1_phenyl; C1_phenyl -- C2_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C1_phenyl; C4_phenyl -- Br; }

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The delocalization of lone pair electrons from the nitrogen atom to the carbonyl group in amides can lead to complex spectral features due to restricted C-N bond rotation.[3]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.21Singlet1HAmide N-H
7.82-7.75Multiplet2HAromatic CH
7.62-7.55Multiplet4HAromatic CH
7.45Doublet2HAromatic CH

Interpretation: The downfield chemical shift of the amide proton (10.21 ppm) is characteristic and is attributed to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The aromatic protons resonate in the region of 7.45-7.82 ppm, consistent with their attachment to electron-withdrawing halogenated benzene rings. The complex multiplets arise from the overlapping signals of the protons on both the 4-bromophenyl and 2-chlorobenzoyl moieties.

¹³C NMR Spectroscopy

While an experimental ¹³C NMR spectrum was not available, a predicted spectrum provides valuable insight into the carbon skeleton of the molecule. Predicted spectra are generated using computational algorithms that correlate structural features with extensive databases of known chemical shifts.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
164.5Carbonyl Carbon (C=O)
138.2Aromatic C-N
135.9Aromatic C-Cl
132.4Aromatic CH
131.8Aromatic CH
130.5Aromatic CH
129.7Aromatic C-CO
128.6Aromatic CH
127.3Aromatic CH
122.1Aromatic CH
117.8Aromatic C-Br

Interpretation: The carbonyl carbon is predicted to have the most downfield chemical shift (164.5 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons appear in the typical range of 117-139 ppm. The carbons directly attached to the electronegative nitrogen, chlorine, and bromine atoms (C-N, C-Cl, C-Br) are expected to be shifted downfield compared to the other aromatic carbons.

Experimental Protocol for NMR Analysis
graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Weigh 10-20 mg of sample"]; B [label="Dissolve in 0.7 mL of DMSO-d6"]; C [label="Transfer to a 5 mm NMR tube"]; A -> B -> C; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Insert sample into spectrometer"]; E [label="Lock and shim the instrument"]; F [label="Acquire 1H and 13C spectra"]; D -> E -> F; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; G [label="Fourier transform the FID"]; H [label="Phase and baseline correct"]; I [label="Integrate and reference spectra"]; G -> H -> I; }

C -> D; F -> G; }

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the amide and for the observation of the exchangeable amide proton. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Before data acquisition, the instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-64) are averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3300 (approx.)MediumN-H Stretch
1655StrongC=O Stretch (Amide I band)
1540StrongN-H Bend (Amide II band)
1250 (approx.)MediumC-N Stretch
750 (approx.)StrongC-Cl Stretch
680 (approx.)StrongC-Br Stretch

Interpretation: The IR spectrum clearly indicates the presence of the amide functionality. The N-H stretching vibration appears around 3300 cm⁻¹. The strong absorption at 1655 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The peak at 1540 cm⁻¹ is attributed to the N-H bending vibration, known as the Amide II band. The presence of halogen atoms is supported by the absorptions in the lower frequency region, with the C-Cl and C-Br stretching vibrations appearing around 750 cm⁻¹ and 680 cm⁻¹, respectively.

Experimental Protocol for IR Analysis
graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_SamplePrep" { label="Sample Preparation (ATR)"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Place a small amount of solid sample on the ATR crystal"]; B [label="Apply pressure to ensure good contact"]; A -> B; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Record the background spectrum"]; D [label="Record the sample spectrum"]; C -> D; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; E [label="Perform ATR and baseline correction"]; F [label="Identify and label significant peaks"]; E -> F; }

B -> C; D -> E; }

Caption: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used for the analysis.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is then subjected to ATR and baseline corrections to produce a clean and interpretable spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
311Moderate[M+2]⁺• Molecular ion (with ⁸¹Br, ³⁷Cl)
309High[M]⁺• Molecular ion (with ⁷⁹Br, ³⁵Cl)
274Moderate[M - Cl]⁺
183Strong[C₇H₄ClNO]⁺
155Strong[C₇H₄ClO]⁺
139Very Strong (Base Peak)[C₇H₄Cl]⁺
111Strong[C₆H₄Cl]⁺
75Moderate[C₆H₃]⁺

Interpretation: The mass spectrum displays a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] The most abundant molecular ion peak is observed at m/z 309, corresponding to the molecule containing ⁷⁹Br and ³⁵Cl. The isotopic pattern of the molecular ion cluster is a definitive indicator of the presence of one bromine and one chlorine atom.

The fragmentation pattern is consistent with the structure of a benzanilide. A significant fragmentation pathway involves the loss of a chlorine radical from the molecular ion, giving rise to the peak at m/z 274. This "proximity effect" is a known fragmentation pathway for 2-substituted benzanilides, where the ortho-substituent is lost preferentially.[5][6] The base peak at m/z 139 corresponds to the 2-chlorobenzoyl cation, formed by the cleavage of the amide bond. Subsequent loss of a carbonyl group from this fragment leads to the chlorophenyl cation at m/z 111.

Proposed Fragmentation Pathway
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#EA4335", fontcolor="#202124"];

A [label="[M]⁺• (m/z 309)"]; B [label="[M - Cl]⁺ (m/z 274)"]; C [label="[C₇H₄ClNO]⁺ (m/z 183)"]; D [label="[C₇H₄ClO]⁺ (m/z 155)"]; E [label="[C₇H₄Cl]⁺ (m/z 139)"]; F [label="[C₆H₄Cl]⁺ (m/z 111)"];

A -> B [label="- Cl•"]; A -> C [label="- C₆H₄Br•"]; A -> E [label="- C₆H₅BrN•"]; C -> D [label="- N•"]; E -> F [label="- CO"]; }

Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry Analysis
graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; A [label="Dissolve a small amount of sample in methanol"]; B [label="Introduce into the mass spectrometer via direct infusion"]; A -> B; }

subgraph "cluster_Acquisition" { label="Data Acquisition (EI)"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ionize sample using a 70 eV electron beam"]; D [label="Scan a mass range of m/z 50-500"]; C -> D; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; E [label="Generate a mass spectrum"]; F [label="Identify molecular ion and major fragment peaks"]; E -> F; }

B -> C; D -> E; }

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via a direct infusion pump.

  • Ionization: The sample is vaporized and then ionized using a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer. The instrument is scanned over a mass range of m/z 50 to 500.

  • Data Acquisition and Analysis: The detector signal is processed to generate a mass spectrum. The spectrum is analyzed to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Conclusion

The collective spectroscopic data from ¹H NMR, predicted ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H NMR and IR spectra confirm the presence of the amide functional group and the aromatic rings. The mass spectrum not only confirms the molecular weight but also provides valuable structural information through its characteristic isotopic pattern and fragmentation pathway. This technical guide serves as a robust reference for the analytical characterization of this and structurally related compounds, underpinning their use in further scientific investigation.

References

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181-190. [Link][5][6]

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed Central. [Link]

  • National Institute of Standards and Technology. (n.d.). N-(4-Bromo-phenyl)-2-chloro-benzamide. In NIST Chemistry WebBook. Retrieved from [Link][2]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link][4]

  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link][1]

  • Gong, H., et al. (2022). 1H NMR Spectrum of Amide Compounds. University Chemistry, 37(5), 2112028-. [Link]

  • Panderi, I., et al. (2005). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Y., et al. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(5), 1-10. [Link][3]

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The Evolving Landscape of N-(4-Bromophenyl)-2-chlorobenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents, the benzamide scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biologically active molecules. Among these, the N-(4-Bromophenyl)-2-chloro-benzamide core represents a particularly compelling starting point for drug discovery endeavors. Its inherent physicochemical properties, conferred by the strategic placement of halogen atoms, provide a unique foundation for the development of potent antimicrobial and anticancer agents. This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and their analogs. By elucidating the causal relationships behind experimental choices and providing detailed, field-proven methodologies, this guide aims to empower scientists to rationally design and advance the next generation of therapeutics based on this versatile scaffold.

The N-(4-Bromophenyl)-2-chlorobenzamide Core: A Structural Overview

This compound is a salicylanilide derivative characterized by a benzamide backbone with a bromine substituent on the 4-position of the N-phenyl ring and a chlorine atom at the 2-position of the benzoyl moiety. This specific arrangement of halogens is not arbitrary; it significantly influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its biological activity. The presence of these electron-withdrawing groups can enhance the compound's ability to participate in crucial intermolecular interactions with biological targets.

Synthetic Strategies: Building the Foundation and its Analogs

The synthesis of this compound and its derivatives primarily relies on the robust and well-established amidation reaction between a substituted benzoyl chloride and a corresponding aniline. This versatile approach allows for the systematic modification of both the benzoyl and the N-phenyl rings, enabling a thorough exploration of the structure-activity landscape.

Core Synthesis: A Step-by-Step Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of the parent compound, this compound. This method can be readily adapted for the synthesis of a wide range of analogs by substituting the starting materials.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: To the stirred solution, add a suitable base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

  • Purification: Wash the combined organic layers sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs: Exploring Chemical Diversity

The versatility of the amidation reaction allows for the synthesis of a vast library of derivatives. By varying the substituents on both the aniline and the benzoyl chloride starting materials, researchers can systematically probe the effects of different functional groups on biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups, heterocyclic moieties, or flexible alkyl chains can significantly impact the compound's potency and selectivity.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated promising biological activities, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

A significant body of research has highlighted the potent antimicrobial properties of salicylanilides, including this compound derivatives, particularly against Gram-positive bacteria. These compounds have shown efficacy against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Antimicrobial Action: The primary antimicrobial mechanism of salicylanilides is believed to be the disruption of bacterial cell membrane integrity. They act as protonophores, dissipating the proton motive force (PMF) across the bacterial membrane. This uncoupling of the electron transport chain leads to a decrease in ATP synthesis and inhibits essential cellular processes. Furthermore, some salicylanilides have been shown to inhibit bacterial efflux pumps, which can contribute to overcoming multidrug resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique to determine the MIC of a compound against a specific bacterial strain.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., MRSA) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Malignant Cells

This compound and its analogs have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including the human breast adenocarcinoma cell line MCF-7.

Mechanism of Anticancer Action: The anticancer mechanism of these benzamide derivatives is thought to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise molecular targets are still under investigation, evidence suggests that these compounds can interfere with pathways such as the MAPK, PI3K/mTOR, and NF-κB signaling cascades, which are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has provided valuable insights into the structural features that govern its biological activity.

Key SAR Observations:

  • Halogen Substitution: The nature and position of halogen substituents on both aromatic rings are critical for activity. The presence of a bromine atom at the para-position of the N-phenyl ring and a chlorine atom at the ortho-position of the benzoyl ring appear to be favorable for both antimicrobial and anticancer activities.

  • Substituents on the Benzoyl Ring: Modifications to the benzoyl ring can significantly impact potency. For example, the introduction of additional electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Substituents on the N-Phenyl Ring: Alterations to the N-phenyl ring also play a crucial role. The introduction of different substituents can influence the overall lipophilicity and steric bulk of the compound, affecting its ability to cross cell membranes and bind to its target.

Quantitative SAR Data:

The following table summarizes the in vitro biological activity of selected this compound derivatives and analogs against various targets.

Compound IDR1 (Benzoyl Ring)R2 (N-Phenyl Ring)TargetAssayActivity (IC50/MIC in µM)
Core 2-Cl4-BrS. aureus (MRSA)MIC4-8
Analog 1 2-Cl4-Br, 2-acetamidomethylMCF-7CytotoxicityNot specified
Analog 2 2-Cl4-(4-bromophenyl)thiazol-2-ylMCF-7SRB Assay38.0 - 40.6
Analog 3 2-Cl4-(4-bromophenyl)thiazol-2-ylGram-positive bacteriaMIC10–25
Analog 4 2,4-di-F4-BrS. aureus (MRSA)MIC4

Visualizing Key Processes

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a proposed signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Substituted Anilines & Benzoyl Chlorides) synthesis Amidation Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer sar SAR Analysis antimicrobial->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of this compound derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus benzamide This compound Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) benzamide->receptor nfkb NF-κB benzamide->nfkb Inhibition pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis erk->proliferation Inhibition nfkb->apoptosis Promotion nfkb->proliferation

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of action of this compound derivatives.

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area should focus on several key aspects:

  • Elucidation of Molecular Targets: While the general mechanisms of action are understood, the precise molecular targets for both the antimicrobial and anticancer activities need to be identified. This will enable more rational, target-based drug design.

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse chemical functionalities will be crucial to further refine the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to assess their efficacy, toxicity, and overall therapeutic potential in a more complex biological system.

  • Combination Therapies: Investigating the synergistic effects of these benzamide derivatives with existing antimicrobial or anticancer drugs could lead to the development of more effective combination therapies that can overcome drug resistance.

By embracing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of innovative treatments for infectious diseases and cancer.

References

  • Salicylanilide ester prodrugs as potential antimicrobial agents--a review. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Proposed salicylanilide mechanisms of action. (a) Salicylanilide crosses the outer membrane but is expelled from the cell via (PMF-dependent) TolC-mediated efflux; electron transport, membrane polarization, oxygen consumption, and ATP synthesis are not affected. (b) When TolC is inhibited by compounds such as PAN, salicylanilides uncouple the electron transport chain, dissipate the PMF, increase oxygen consumption, and decrease

A Technical Guide to N-(4-Bromophenyl)-2-chloro-benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzamide derivative of significant interest in modern medicinal chemistry. The benzamide scaffold is a cornerstone in the development of therapeutic agents, and the strategic placement of halogen substituents on this core structure profoundly influences its physicochemical and biological properties.[1][2] This document elucidates the synthesis, mechanisms of action, and diverse therapeutic potential of this compound, focusing on its established antimicrobial and emerging anticancer activities.[3] Furthermore, we explore its pivotal role as a versatile synthetic intermediate for the generation of novel molecular entities. Detailed experimental protocols, mechanistic pathway diagrams, and a summary of its biological activities are presented to serve as an authoritative resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Benzamide Scaffold

Benzamides represent a critical class of compounds in pharmacology and medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][4] The amide bond provides a stable, yet reactive, linker that can participate in crucial hydrogen bonding interactions with biological targets. The introduction of substituents, particularly halogens like chlorine and bromine, onto the aromatic rings can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1]

This compound (Chemical Formula: C₁₃H₉BrClNO) is a salicylanilide derivative that exemplifies the strategic utility of halogenation.[3][5] Its structure combines a 2-chlorobenzoyl group with a 4-bromoaniline moiety, creating a molecule with distinct electronic and steric properties that underpin its diverse biological profile. This guide delves into the core aspects of this compound, from its synthesis to its functional roles in preclinical research.

PropertyValueReference
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamide[3]
Molecular Formula C₁₃H₉BrClNO[3][5]
Molecular Weight 310.57 g/mol [5][6]
CAS Number 66569-05-9[5]
Appearance Expected to be a solid at room temperature[7]
Solubility Likely soluble in common organic solvents; insoluble in water[7]

Synthesis and Characterization

The construction of the amide bond in this compound is most commonly achieved through nucleophilic acyl substitution. The primary and most efficient route is the amide coupling between 2-chlorobenzoyl chloride and 4-bromoaniline.[3]

Principle of Synthesis: Schotten-Baumann Reaction

The synthesis typically employs the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[3] The base (e.g., NaOH, NaHCO₃) serves a critical dual function: it deprotonates the amine to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Causality in Experimental Design:

  • Temperature Control: The addition of the highly reactive 2-chlorobenzoyl chloride is performed at low temperatures (0–5°C). This is crucial to manage the exothermic nature of the reaction and minimize the potential for side reactions, such as hydrolysis of the acyl chloride, thereby maximizing yield and purity.[3]

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they effectively solubilize the reactants without interfering with the reaction mechanism.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis is confirmed by standard analytical techniques that verify the molecular structure and purity of the final product.

Materials:

  • 4-bromoaniline

  • 2-chlorobenzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reactant Preparation: Dissolve 4-bromoaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in a 2:1 mixture of DCM and water. Cool the mixture to 0-5°C using an ice bath with continuous stirring.

  • Acyl Chloride Addition: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM to the cooled mixture dropwise over 30 minutes. The slow addition is critical to maintain temperature control.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Synthesis Workflow Diagram

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Purification cluster_final 4. Final Product Reactants 4-Bromoaniline + NaHCO3 in DCM/Water Addition Slow addition of 2-Chlorobenzoyl Chloride (0-5°C) Reactants->Addition Cooling Stir Stir at RT (4-6 hours) Addition->Stir Amide Bond Formation Workup Separation & Washing (HCl, NaHCO3, Brine) Stir->Workup Reaction Complete Dry Drying (MgSO4) & Concentration Workup->Dry Purify Recrystallization Dry->Purify Product This compound Purify->Product Analysis Characterization (NMR, MS, FTIR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Key Biological Activities and Therapeutic Potential

This compound exhibits a compelling range of biological activities, primarily centered on its antimicrobial and anticancer properties.[3]

Antimicrobial Activity

Research has highlighted the compound's efficacy against various bacterial strains, with notable activity against Gram-positive bacteria, including the clinically significant pathogen methicillin-resistant Staphylococcus aureus (MRSA).[3]

Proposed Mechanism of Action: The antimicrobial action is believed to stem from its ability to inhibit the biosynthesis of essential lipids within the bacterial cell.[3] This disruption compromises the structural integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. This mechanism is advantageous as it targets a fundamental bacterial process, potentially reducing the likelihood of rapid resistance development.

G Compound N-(4-Bromophenyl) -2-chloro-benzamide Target Bacterial Lipid Biosynthesis Enzymes Compound->Target Inhibition Membrane Bacterial Cell Membrane Target->Membrane Disrupted Synthesis Death Cell Death Membrane->Death Loss of Integrity

Caption: Proposed antimicrobial mechanism of action.

Anticancer Potential

The benzamide scaffold is a well-established pharmacophore in oncology.[2] Preliminary in vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.[3]

Proposed Mechanism of Action: The anticancer effect is attributed to its interference with key signaling pathways that regulate cell proliferation and survival.[3] While the precise targets are under investigation, related benzamide derivatives have been shown to exert their effects through mechanisms such as the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[8]

| Related Benzamide Derivatives: Anticancer Activity | | :--- | :--- | :--- | :--- | | Derivative Class | Target Cell Line | Assay | Activity (IC₅₀ in µM) | | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6) | MCF-7 (Breast Cancer) | SRB Assay | 38.0[9] | | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | Antiproliferative | 2.66[10] | | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | Antiproliferative | 1.73[10] |

This table shows data for structurally related compounds to provide context for the potential of the benzamide scaffold.

G Compound N-(4-Bromophenyl) -2-chloro-benzamide Pathway Cell Proliferation & Survival Pathways Compound->Pathway Interference ROS Increased ROS Production Pathway->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential apoptosis induction pathway for benzamide derivatives.

Role as a Synthetic Intermediate and SAR Insights

Beyond its intrinsic biological activities, this compound is a valuable building block for creating more complex and potentially more potent therapeutic agents.[1][3]

Structure-Activity Relationship (SAR) Insights: The two halogen atoms are not merely passive substituents; they are reactive handles for further chemical modification.

  • Bromine Atom: The C-Br bond on the aniline ring is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the straightforward introduction of a wide variety of aryl, alkyl, or amine groups.

  • Chlorine Atom: The C-Cl bond on the benzoyl ring is generally less reactive than the C-Br bond, allowing for selective functionalization. However, it can also participate in coupling reactions under more forcing conditions. This differential reactivity is a powerful tool for synthetic chemists.

These modifications allow for systematic exploration of the chemical space around the benzamide core, enabling researchers to fine-tune the molecule's properties to enhance potency, improve selectivity, or optimize its pharmacokinetic profile.

Caption: Key sites for synthetic modification for SAR studies.

Experimental Protocols: Biological Assays

To validate the antimicrobial claims, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium (e.g., MRSA).

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., MRSA), standardized to ~5 x 10⁵ CFU/mL

  • Positive control (e.g., vancomycin)

  • Negative control (MHB + DMSO)

  • Growth control (MHB + bacteria)

Procedure:

  • Serial Dilution: Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate. Dispense 100 µL of the compound stock solution (at 2x the highest desired final concentration) into well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader (OD₆₀₀).

Data Interpretation: The MIC value provides a quantitative measure of the compound's potency. A lower MIC indicates higher antimicrobial activity. The results from the positive, negative, and growth controls validate the assay's integrity.

Conclusion and Future Directions

This compound stands out as a molecule of considerable interest in medicinal chemistry. Its straightforward synthesis, coupled with its promising antimicrobial and anticancer activities, makes it an attractive lead compound.[3] Its true strength, however, may lie in its utility as a versatile scaffold for the development of next-generation therapeutics.[1][3]

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broad library of derivatives to establish comprehensive structure-activity relationships.

  • Mechanism Deconvolution: Utilizing biochemical and cellular assays to precisely identify the molecular targets responsible for its biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs to assess their drug-likeness.

The data and protocols presented in this guide provide a solid foundation for these future efforts, underscoring the potential of this compound as a valuable starting point in the quest for novel therapeutic agents.

References

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents | Request PDF - ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide - NIST WebBook. [Link]

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO - PubChem. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers. [Link]

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Methodological & Application

Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide from 4-bromoaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(4-Bromophenyl)-2-chloro-benzamide, a key intermediate in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the causality behind the experimental design, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound belongs to the benzanilide class of compounds. Halogenated benzanilides are versatile scaffolds in organic synthesis and drug discovery. The presence of bromine and chlorine atoms provides reactive handles for further chemical modifications, such as cross-coupling and nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[1] This specific compound and its analogs are of significant interest due to their diverse biological activities, including potential antimicrobial and anticancer properties.[1] Research has indicated that related structures can inhibit bacterial growth, including against resistant strains like MRSA, and may induce apoptosis in cancer cells.[1] Therefore, a robust and well-understood synthetic protocol is essential for researchers exploring its potential in developing novel therapeutics and materials.

Underlying Chemical Principles: The Schotten-Baumann Reaction

The synthesis of this compound from 4-bromoaniline and 2-chlorobenzoyl chloride is a classic example of the Schotten-Baumann reaction. This method, first described in the 1880s, is a robust technique for forming amides from amines and acyl chlorides.[2][3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Action

The reaction mechanism can be delineated in three primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This attack forms a transient tetrahedral intermediate.

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is facilitated by the departure of the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base, in this case, triethylamine (Et₃N). The base abstracts the acidic proton from the nitrogen atom, yielding the final amide product and triethylammonium chloride as a salt byproduct. The removal of the HCl byproduct is crucial as it drives the reaction to completion.[6][7]

Below is a diagram illustrating the specific reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure both safety and success.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
4-Bromoaniline106-40-1172.0310.01.0
2-Chlorobenzoyl chloride609-65-4175.0112.01.2
Triethylamine (Et₃N)121-44-8101.1920.02.0
Dichloromethane (DCM)75-09-284.93~40 mL-
1 M HCl (aq)7647-01-0-As needed-
Saturated NaHCO₃ (aq)144-55-8-As needed-
Brine (Saturated NaCl)7647-14-5-As needed-
Anhydrous MgSO₄7487-88-9-As needed-
Ethanol (for recrystallization)64-17-5-As needed-
Deionized Water7732-18-5-As needed-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.72 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive acyl chloride. DCM is an excellent aprotic solvent that dissolves both reactants without participating in the reaction.

  • Base Addition: Add triethylamine (2.8 mL, 20.0 mmol) to the solution.

    • Causality: Triethylamine acts as an acid scavenger. One equivalent is required to neutralize the HCl byproduct of the reaction.[7] An excess (2.0 equivalents) is used to ensure the starting aniline remains deprotonated and nucleophilic, and to drive the reaction equilibrium towards the product. Triethylamine is preferred over pyridine in this context as it is a non-nucleophilic, sterically hindered base that will not compete with the aniline in attacking the acyl chloride.

  • Acyl Chloride Addition: Cool the flask to 0 °C in an ice-water bath. Slowly, over a period of 30 minutes, add a solution of 2-chlorobenzoyl chloride (1.5 mL, 12.0 mmol) in 10 mL of DCM dropwise with vigorous stirring.

    • Causality: The acylation reaction is highly exothermic. Cooling to 0 °C and adding the acyl chloride slowly helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products, such as diacylated aniline or polymeric materials. A slight excess (1.2 equivalents) of the acyl chloride ensures complete consumption of the starting aniline.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours.

    • Causality: This extended stir time at room temperature allows the reaction to proceed to completion. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting 4-bromoaniline spot is no longer visible.

  • Work-up and Extraction: Quench the reaction by adding 30 mL of ice-cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 30 mL of 1 M HCl (to remove excess triethylamine by forming its water-soluble salt).

      • 30 mL of saturated NaHCO₃ solution (to remove any unreacted 2-chlorobenzoyl chloride and neutralize any remaining acid).

      • 30 mL of brine (to reduce the solubility of organic material in the aqueous layer and aid in phase separation).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

G A 1. Dissolve 4-Bromoaniline in DCM B 2. Add Triethylamine (2.0 eq) A->B C 3. Cool to 0°C B->C D 4. Add 2-Chlorobenzoyl Chloride in DCM (1.2 eq, dropwise) C->D E 5. Warm to RT, Stir 4-6h D->E F 6. Quench with Water E->F G 7. Aqueous Work-up (HCl, NaHCO3, Brine) F->G H 8. Dry (MgSO4), Filter, and Concentrate G->H I 9. Purify by Recrystallization (Ethanol/Water) H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Purification Protocol: Recrystallization

The crude product, typically an off-white or pale-yellow solid, can be effectively purified by recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) and swirl until the solid just dissolves.[8][9]

  • Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.[8]

  • Clarification: Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (approx. 3:1 ratio) to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to obtain this compound as a white, crystalline solid.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The data below serves as a benchmark for a successful synthesis.[1]

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.21 (s, 1H, NH), 7.82–7.75 (m, 2H, ArH), 7.62–7.55 (m, 4H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH).
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1655 (C=O amide I stretch), ~1540 (N-H bend, amide II).
Mass Spec. (ESI-MS)Molecular ion [M+H]⁺ at m/z 310.9/312.9 (due to Br/Cl isotopes).

Note: The exact chemical shifts in ¹H NMR can vary slightly depending on the solvent and concentration.

Safety Precautions and Troubleshooting

Safety:

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Chlorobenzoyl chloride: Corrosive and a lachrymator (causes tears).[11] Reacts with water. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a fume hood.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents hydrolyzing the acyl chloride. 2. Incomplete reaction. 3. Insufficient base.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reaction time and monitor by TLC. 3. Ensure at least one full equivalent of base is used per equivalent of HCl produced.
Product "Oils Out" During Recrystallization 1. Solution is too supersaturated. 2. Cooling is too rapid.1. Re-heat the mixture and add a small amount of the "good" solvent (ethanol). 2. Allow the flask to cool more slowly (e.g., by insulating it).
Multiple Spots on TLC After Reaction 1. Unreacted starting material. 2. Formation of di-acylated product. 3. Hydrolysis of acyl chloride to carboxylic acid.1. Increase reaction time or gently warm the reaction. 2. Ensure slow, controlled addition of the acyl chloride. 3. Use anhydrous conditions. The acid can be removed during the basic wash (NaHCO₃).

References

  • recrystallization-2.doc.pdf. [Link]

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. [Link]

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  • Schotten–Baumann reaction - Wikipedia. [Link]

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  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing). [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide - Optional[13C NMR]. [Link]

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  • Can triethylamine/pyridine be used in the synthesis of Labetalol?. [Link]

  • Reaction of anilines and amines. | Download Table - ResearchGate. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy - ResearchGate. [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. [Link]

  • Why do I need two equivalence of amine to form acid chloride to amide? - Reddit. [Link]

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Application Notes and Protocols for the Amidation Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-2-chloro-benzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and materials science. The amide bond is a cornerstone of many biologically active molecules and functional polymers.[1][2] The synthesis of this compound is typically achieved through an amidation reaction, a fundamental transformation in organic chemistry. This guide provides a detailed exploration of the reaction conditions, underlying mechanisms, and step-by-step protocols for the successful synthesis of this compound.

The primary synthetic route involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 4-bromoaniline.[3] This reaction, often a variant of the Schotten-Baumann reaction, is robust and generally high-yielding when appropriate conditions are employed.[4] Understanding the role of each reaction component and the rationale behind the chosen conditions is paramount for achieving optimal results, including high purity and yield.

Reaction Mechanism and Key Principles

The formation of this compound from 2-chlorobenzoyl chloride and 4-bromoaniline proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic.[4][5]

The reaction can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral this compound and the protonated base. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Comparative Analysis of Reaction Conditions

The success of the amidation reaction is highly dependent on the choice of solvent, base, temperature, and reaction time. The following table summarizes common conditions, providing a framework for optimizing the synthesis.

ParameterCommon ChoicesRationale and Expert Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Chloroform[3][7][8]Aprotic solvents are preferred as they do not react with the acyl chloride. DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIEA)[3][7][9]A non-nucleophilic organic base is essential to scavenge the HCl produced during the reaction.[6] An excess of the amine starting material can sometimes be used, but this is less efficient.
Temperature 0 °C to Room Temperature (approx. 20-25 °C)[2][9]The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm, especially during the addition of the highly reactive acyl chloride. The reaction is then typically allowed to proceed at room temperature.
Reaction Time 2-16 hours[3][9][10]The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.
Stoichiometry Near-equimolar amounts of amine and acyl chloride, with a slight excess of base (1.1-1.2 equivalents).[9][11]A slight excess of the acyl chloride can be used to ensure complete consumption of the more valuable amine.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a standard and reliable method for the synthesis of the target compound.

Materials:

  • 4-Bromoaniline

  • 2-Chlorobenzoyl chloride[12]

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

    • The acid wash removes excess base and any unreacted amine, while the bicarbonate wash neutralizes any remaining acidic components.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.[11]

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the acyl chloride is not hydrolyzed by using anhydrous solvents and an inert atmosphere.
Loss of product during work-up.If an emulsion forms during extraction, add more brine to break it. Ensure the pH of the aqueous layer is not too acidic to prevent protonation and increased water solubility of the product.[13]
Impure Product Presence of unreacted starting materials.The acidic and basic washes during the work-up are crucial for removing unreacted amine and hydrolyzed acyl chloride (2-chlorobenzoic acid).[13]
Formation of diacylated amine.This is less likely with primary amines under these conditions but can be minimized by the slow addition of the acyl chloride.
Reaction does not start Inactive acyl chloride.Acyl chlorides are sensitive to moisture. Use freshly opened or properly stored reagents.
Insufficiently nucleophilic amine.While 4-bromoaniline is sufficiently nucleophilic, ensure the absence of strong acids that could protonate it.

References

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? | ResearchGate. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. Available from: [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. Available from: [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide - the NIST WebBook. Available from: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Available from: [Link]

  • Synthesis of 4-chloro-N-methyl-benzamide - PrepChem.com. Available from: [Link]

  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. Available from: [Link]

  • Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents.
  • RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents.
  • 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem - NIH. Available from: [Link]

  • CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents.

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Application Notes: N-(4-Bromophenyl)-2-chloro-benzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Synthetic Versatility

N-(4-Bromophenyl)-2-chloro-benzamide is a strategically functionalized benzanilide derivative poised for significant application in modern organic synthesis.[1] Its structure incorporates two distinct and orthogonally reactive halogenated aromatic rings, offering a powerful platform for the sequential and regioselective construction of complex molecular architectures. This dual-handle approach makes it an invaluable building block, particularly in the fields of medicinal chemistry and materials science, where the synthesis of diverse small molecule libraries is paramount for lead discovery and optimization.[2][3][4]

The molecule's synthetic utility is primarily derived from two key features:

  • The 4-Bromophenyl Moiety: The carbon-bromine (C-Br) bond is a classic and reliable handle for a vast array of palladium-catalyzed cross-coupling reactions. This site allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne substituents, enabling rapid diversification of this molecular quadrant.

  • The 2-Chlorobenzamide Moiety: The carbon-chlorine (C-Cl) bond, positioned ortho to the activating amide group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, particularly nitrogen and oxygen-based functionalities, which are prevalent in biologically active compounds.[5][6]

These two reactive centers can be addressed selectively by choosing appropriate reaction conditions, providing chemists with precise control over the synthetic outcome. This note provides an in-depth guide to leveraging the unique reactivity of this compound, complete with detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided for quick reference.

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamidePubChem
Molecular Formula C₁₃H₉BrClNO[7]
Molecular Weight 310.57 g/mol [1][7]
CAS Number 21354-23-4 (related isomer)[8]
Appearance Off-white to pale yellow solid (typical)N/A
Solubility Soluble in DMF, DMSO, THF, Dioxane; sparingly soluble in alcohols; insoluble in water.General Knowledge

Core Applications & Synthetic Protocols

The true power of this compound lies in its capacity for selective, stepwise functionalization. Below are detailed protocols for two of its most valuable transformations: the Suzuki-Miyaura coupling at the C-Br bond and a nucleophilic aromatic substitution at the C-Cl bond.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[9][10] The C-Br bond of the N-(4-bromophenyl) moiety is significantly more reactive towards palladium(0) oxidative addition than the C-Cl bond, allowing for highly selective coupling at this position.[10] This protocol describes a typical procedure for coupling with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

G cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-(4-Bromophenyl)- 2-chloro-benzamide (1.0 eq) F Combine reagents in flask. Degas with Ar/N₂ for 15 min. B Arylboronic Acid (1.2 eq) C Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) D Base (e.g., K₂CO₃, 2.0 eq) E Solvent (e.g., Dioxane/H₂O) G Heat mixture to 90-100 °C. Monitor by TLC/LC-MS. F->G Inert Atmosphere H Cool to RT. Dilute with EtOAc, wash with H₂O & brine. G->H Reaction Complete I Dry organic layer (Na₂SO₄). Concentrate in vacuo. H->I J Purify by column chromatography (e.g., Hexane/EtOAc). I->J K Final Product: N-(Biphenyl-4-yl)-2-chloro-benzamide J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-Chloro-N-(4'-methyl-[1,1'-biphenyl]-4-yl)benzamide

  • Materials:

    • This compound (1.0 eq., e.g., 310 mg, 1.0 mmol)

    • p-Tolylboronic acid (1.2 eq., 163 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 58 mg, 0.05 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol)

    • 1,4-Dioxane (5 mL, deoxygenated)

    • Water (1 mL, deoxygenated)

    • Reaction vessel (e.g., 25 mL Schlenk flask), magnetic stirrer, condenser.

  • Procedure:

    • Reagent Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound, p-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This degassing step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

    • Solvent Addition: Add the deoxygenated 1,4-dioxane and water via syringe. The aqueous base is essential for the transmetalation step of the catalytic cycle.[9][10]

    • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

    • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

  • Rationale & Insights:

    • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.[9] Other catalyst systems, such as those using Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos, XPhos), can also be effective, sometimes at lower catalyst loadings or milder temperatures.

    • Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10] K₂CO₃ is a common and effective choice, though others like Cs₂CO₃ or K₃PO₄ can be used, particularly for challenging substrates.

    • Solvent System: A mixture of an organic solvent (Dioxane, THF, or DMF) and water is standard.[11][12] The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent is activated towards nucleophilic attack by the ortho-amide group, which helps to stabilize the negatively charged Meisenheimer intermediate.[6] This allows for the displacement of the chloride with various nucleophiles, such as primary or secondary amines, a reaction that typically requires heat.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

G cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-(4-Bromophenyl)- 2-chloro-benzamide (1.0 eq) E Combine reagents in a sealed vial. B Amine Nucleophile (e.g., Morpholine, 1.5 eq) C Base (e.g., K₂CO₃, 2.0 eq) D Solvent (e.g., DMSO or NMP) F Heat mixture to 120-150 °C. Monitor by TLC/LC-MS. E->F High Temperature G Cool to RT. Pour into ice-water to precipitate product. F->G Reaction Complete H Filter the solid, wash with water. G->H I Recrystallize or purify by column chromatography. H->I J Final Product: N-(4-Bromophenyl)-2-(morpholino)benzamide I->J

Sources

N-(4-Bromophenyl)-2-chloro-benzamide: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of N-(4-Bromophenyl)-2-chloro-benzamide in drug discovery. This synthetic salicylanilide derivative has emerged as a promising scaffold, demonstrating significant potential in oncology and infectious diseases. This guide will delve into its synthesis, biological activities, and putative mechanisms of action, supported by detailed, field-proven experimental protocols and data interpretation insights.

Introduction and Chemical Profile

This compound (C₁₃H₉BrClNO) is a halogenated benzamide derivative with a molecular weight of 310.57 g/mol .[1] Its structure, featuring a 2-chlorobenzoyl group appended to a 4-bromoaniline, confers a unique combination of lipophilicity and electronic properties that are believed to be crucial for its biological activity. The presence of halogen atoms enhances both its reactivity and its potential for diverse biological interactions.[1] This compound serves not only as a lead for medicinal chemistry campaigns but also as a versatile building block for the synthesis of more complex molecules.[1]

Key Applications in Drug Discovery

Preliminary research has highlighted two primary areas where this compound shows significant therapeutic potential: oncology and microbiology.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against cancer cell lines.[1] Initial studies have reported its efficacy against human breast adenocarcinoma (MCF7) cells, with IC50 values in the range of 10-20 µM .[1] The proposed mechanism of action involves the induction of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[1]

Antimicrobial Properties

This benzamide derivative has also been recognized for its antimicrobial capabilities, particularly against Gram-positive bacteria.[1] It has shown inhibitory effects against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and New Delhi metallo-beta-lactamase (NDM)-producing bacteria, which are known for their extensive drug resistance.[1] The antimicrobial mechanism is thought to involve the disruption of the bacterial cell membrane through the inhibition of essential lipid biosynthesis.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction. The following protocol outlines a standard laboratory procedure.

Synthetic Protocol

This protocol is based on the Schotten-Baumann reaction conditions, a widely used method for the synthesis of amides from amines and acid chlorides.

Materials:

  • 2-chlorobenzoyl chloride

  • 4-bromoaniline

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution.

  • In a separate vessel, dissolve 2-chlorobenzoyl chloride (1.05 equivalents) in dichloromethane.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C to minimize side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram of Synthetic Workflow:

G cluster_start Starting Materials start1 2-chlorobenzoyl chloride add Add 2-chlorobenzoyl chloride dropwise start1->add start2 4-bromoaniline dissolve Dissolve 4-bromoaniline in DCM + NaOH(aq) start2->dissolve cool Cool to 0-5 °C dissolve->cool cool->add react Stir at room temp for 2-4 hours add->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup purify Purification (Recrystallization) workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Protocols for Biological Evaluation

The following protocols are designed to assess the anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry.

In Vitro Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the compound in DMSO and create two-fold serial dilutions in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

Procedure:

  • Take a 10 µL aliquot from the wells of the MIC plate that showed no visible growth.

  • Spread the aliquots onto separate nutrient agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Putative Mechanisms of Action and Target Identification

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. For this compound, its classification as a salicylanilide suggests potential interactions with targets known to be modulated by this class of compounds.

Inhibition of Tubulin Polymerization

Many anticancer agents exert their effects by disrupting the microtubule dynamics essential for cell division. Salicylanilide derivatives have been shown to inhibit tubulin polymerization.[2][3]

Diagram of Tubulin Polymerization Inhibition:

G tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mitosis Mitotic Spindle Formation mt->mitosis compound N-(4-Bromophenyl)- 2-chloro-benzamide compound->tubulin Binds to Dimers arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Putative mechanism of tubulin polymerization inhibition.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Salicylanilides, such as niclosamide, are known inhibitors of the STAT3 signaling pathway.[2][4]

Diagram of STAT3 Pathway Inhibition:

G cytokine Cytokine Receptor jak JAK cytokine->jak stat3 STAT3 jak->stat3 Phosphorylation pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound N-(4-Bromophenyl)- 2-chloro-benzamide compound->stat3 Inhibits Phosphorylation

Caption: Putative mechanism of STAT3 signaling inhibition.

Protocol for Target Identification: Affinity-Based Pull-Down

To elucidate the direct molecular targets of this compound, an affinity-based pull-down approach can be employed.

Workflow for Target Identification:

A Synthesize tagged compound (e.g., biotinylated) B Incubate tagged compound with cell lysate A->B C Capture compound-protein complexes on beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins (SDS-PAGE) E->F G Identify proteins (Mass Spectrometry) F->G H Target Validation G->H

Caption: Workflow for affinity-based target identification.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on this compound are still emerging, preliminary data from related analogs suggest key structural features that influence its biological activity.

MoietyPositionSubstitutionImpact on Activity
Aniline Ring Para (4-position)Bromo (Br)Enhances lipophilicity and potential for halogen bonding, often contributing to increased potency.
Benzamide Ring Ortho (2-position)Chloro (Cl)Influences the conformation of the molecule and can impact binding to target proteins.

Further SAR studies are warranted to explore the effects of different substituents on both the aniline and benzamide rings to optimize potency and selectivity.

Conclusion

This compound is a promising lead compound in drug discovery with demonstrated anticancer and antimicrobial activities. The protocols and insights provided in this guide offer a robust framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its precise molecular targets, optimizing its structure to enhance efficacy and safety, and evaluating its in vivo performance in preclinical models of cancer and infectious diseases.

References

  • This compound - Benchchem.

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PubMed Central.

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed.

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - MDPI.

Sources

N-(4-Bromophenyl)-2-chloro-benzamide: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

N-(4-Bromophenyl)-2-chloro-benzamide is a strategically important chemical intermediate whose value in medicinal chemistry is derived from its dual-halogenated structure and robust amide linkage. This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and application of this versatile building block. We will explore a validated synthesis protocol, discuss the rationale behind key experimental parameters, and illustrate its utility as a precursor in the construction of complex molecular architectures, particularly those found in modern kinase inhibitors. This guide is intended to serve as a practical resource for leveraging this intermediate in pharmaceutical research and development programs.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the efficiency of synthesizing complex target molecules is paramount. Intermediates that offer multiple points for chemical modification are invaluable assets. This compound (Chemical Formula: C₁₃H₉BrClNO) is one such building block.[1] Its structure is notable for several key features:

  • An Ortho-Chlorinated Benzoyl Ring: The chlorine atom exerts a significant steric and electronic influence, which can be used to modulate the conformation of the final molecule. It can also serve as a reactive site for nucleophilic aromatic substitution under specific conditions.

  • A Para-Brominated Aniline Ring: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of a wide array of carbon, nitrogen, and oxygen-based substituents.

  • A Stable Amide Linker: The central benzamide core is a common pharmacophore in its own right and provides a rigid, planar linkage that is crucial for orienting the two aromatic rings.[1]

These features make this compound a versatile precursor for creating libraries of compounds for structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of targeted therapeutics, particularly in oncology.[1] While not always a direct, on-pathway intermediate in the commercial synthesis of drugs like Sorafenib or Lenvatinib, its structural motifs and the chemical transformations it enables are highly relevant to the synthesis of kinase inhibitors and other complex pharmaceuticals.

Synthesis Protocol for this compound

The most direct and reliable method for synthesizing the title compound is through the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride. This is a classic amide bond formation reaction, often performed under Schotten-Baumann conditions.[1]

Reaction Principle and Scheme

The reaction involves the nucleophilic attack of the amine group of 4-bromoaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Reactants cluster_product Product 2-chlorobenzoyl chloride 2-chlorobenzoyl chloride plus1 + 4-bromoaniline 4-bromoaniline arrow Base (e.g., Pyridine) DCM, 0-5 °C product This compound

Caption: Synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 4-bromoaniline (1.0 eq)

  • 2-chlorobenzoyl chloride (1.05 eq)

  • Pyridine (1.5 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.5 eq) to the cooled solution and stir for 5 minutes.

  • Acylation: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Insight: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of di-acylated or other side products.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine. A precipitate (the product) should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Causality Insight: The acidic wash removes the pyridine hydrochloride salt, while the bicarbonate wash removes any unreacted 2-chlorobenzoyl chloride (by hydrolysis to the carboxylate) and residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₃H₉BrClNO
Molecular Weight 310.57 g/mol [1]
Appearance White to off-white solid
Melting Point 154-155 °C (for a related isomer)[2]
¹H NMR (CDCl₃, 500 MHz) δ ~10.27 (s, 1H, NH), plus aromatic protons
¹³C NMR (CDCl₃, 126 MHz) δ ~171.8 (C=O, amide), ~166.7 (C=O, amide), plus aromatic carbons

(Note: Exact NMR shifts may vary slightly based on solvent and instrumentation. Data is representative for similar structures[2]).

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true utility of this compound lies in its potential for elaboration into more complex, biologically active molecules. The bromine atom is the primary site for diversification via cross-coupling chemistry.

General Workflow for Drug Candidate Synthesis

The development of novel drug candidates from an intermediate like this compound typically follows a logical, multi-step workflow. This process involves strategic bond formation to build molecular complexity and introduce pharmacophoric elements necessary for biological activity.

G A Start: this compound B Step 1: Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) @ Bromine Position A->B Introduce new C-C, C-N, or C-O bond C Intermediate 2: Diversified Bi-aryl or Aryl-amine Structure B->C D Step 2: Further Functionalization (e.g., Substitution, Amidation, Cyclization) C->D E Final Candidate Molecule (e.g., Kinase Inhibitor Scaffold) D->E F SAR Studies & Biological Evaluation E->F

Caption: General workflow for developing drug candidates.
Case Study: Synthesis of a Bi-aryl Core via Suzuki Coupling

A common strategy in kinase inhibitor design is to create bi-aryl structures that can occupy adjacent pockets in the ATP-binding site of a target kinase.[3] The Suzuki-Miyaura coupling is an ideal reaction for this purpose.

Principle: This reaction uses a palladium catalyst to couple the aryl bromide (our intermediate) with a boronic acid or ester, forming a new carbon-carbon bond.

Illustrative Protocol:

  • Setup: In a reaction vial, combine this compound (1.0 eq), a desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired bi-aryl compound.

G cluster_reactants Reactants cluster_product Product intermediate This compound plus1 + boronic_acid Arylboronic Acid arrow Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Heat product Bi-aryl Product

Caption: Suzuki coupling to form a bi-aryl structure.

This transformation converts the simple intermediate into a more complex scaffold, which can then be further modified or tested for biological activity. This strategy is foundational in building molecules that ultimately led to approved drugs like Sorafenib, which features a complex urea-linked bi-aryl ether system.[4]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in pharmaceutical synthesis. Its predictable reactivity, particularly at the bromine position, provides a reliable entry point for constructing diverse molecular libraries. By understanding its synthesis and the strategic application of modern cross-coupling chemistry, research and development teams can significantly accelerate the discovery of novel therapeutic agents. The protocols and workflows outlined in this guide provide a robust framework for harnessing the full potential of this valuable intermediate.

References

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available from: [Link].

  • Gill, M. S., & Prachi, R. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available from: [Link].

  • Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. Available from: [Link].

  • ResearchGate. Synthesis of Sorafenib and Regorafenib | Download Table. Available from: [Link].

  • Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.
  • Google Patents. CN109734661B - Synthetic method of lenvatinib.
  • Google Patents. CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Available from: [Link].

  • Arkivoc. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Available from: [Link].

  • PubChem. 2-bromo-N-(4-chlorophenyl)benzamide. Available from: [Link].

  • PubChem. N-(4-Bromophenyl)-4-chlorobenzamide. Available from: [Link].

  • ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link].

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. Available from: [Link].

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link].

  • National Institutes of Health. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Available from: [Link].

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available from: [Link].

  • Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2634-2637. Available from: [Link].

  • MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Available from: [Link].

  • Bentham Science. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Available from: [Link].

Sources

In vitro assays for "N-(4-Bromophenyl)-2-chloro-benzamide" anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assays for Evaluating the Anticancer Activity of N-(4-Bromophenyl)-2-chloro-benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Within this class, this compound is a compound of significant interest due to its demonstrated biological activities, including anticancer properties.[1] Preliminary research indicates that this molecule can induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways essential for their proliferation and survival.[1]

This document serves as a comprehensive technical guide for researchers aiming to characterize the anticancer effects of this compound in a laboratory setting. We provide a scientifically-grounded, tiered approach to in vitro analysis, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays. The protocols herein are designed to be robust and self-validating, offering insights into the compound's potency and mode of action.

Scientific Rationale: A Multi-Faceted Approach to Characterization

Evaluating a potential anticancer compound requires a systematic progression of assays to answer three fundamental questions:

  • Does it kill cancer cells? (Cytotoxicity)

  • If so, at what concentration? (Potency)

  • How does it kill them? (Mechanism of Action)

To address these, we employ a series of well-established in vitro assays.[2][3] The initial step is to assess broad cytotoxicity to determine the effective dose range. Following this, we investigate the primary mechanisms of cell death, such as apoptosis and cell cycle arrest, which are common outcomes for cells treated with small-molecule inhibitors.[4][5] This tiered workflow ensures an efficient use of resources while building a comprehensive biological profile of the compound.

Experimental Workflow for Compound Evaluation

The logical flow for testing this compound involves a primary screening phase to determine general bioactivity, followed by secondary assays to elucidate the specific mechanism of action.

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Mechanistic Assays cluster_data Phase 3: Data Analysis Compound Compound Solubilization (e.g., in DMSO) Serial Serial Dilution (Working Concentrations) Compound->Serial MTT Cell Viability Assay (MTT) - Assess Cytotoxicity - Determine IC50 Serial->MTT Apoptosis Apoptosis Assay (Annexin V / PI Staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle If cytotoxic Analysis IC50 Calculation & Mechanistic Insights Apoptosis->Analysis CellCycle->Analysis

Caption: Tiered workflow for in vitro screening of this compound.

Part 1: Primary Screening - Cell Viability and Cytotoxicity

The first step is to determine if and at what concentration the compound affects cancer cell viability. The MTT assay is a reliable, colorimetric method for this purpose.[6]

Protocol 1: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials and Reagents:

  • This compound

  • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[1][7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Scientist's Note: Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Example Value Description
Cell LineA549 (Lung Carcinoma)A commonly used cell line for cytotoxicity studies.[7]
Seeding Density5,000 cells/wellOptimized for logarithmic growth over the assay period.
Treatment Duration48 hoursA standard time point for assessing cytotoxic effects.
Concentration Range0.1 - 100 µMA broad range to capture the full dose-response curve.
Result (IC₅₀) To be determined Primary endpoint: compound potency.

Part 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity (e.g., an IC₅₀ < 50 µM), the next step is to investigate how it induces cell death. Flow cytometry is a powerful tool for this analysis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating cells (in the medium) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach.

    • Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (use manufacturer's recommended volumes).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

  • A significant increase in the percentage of cells in the Annexin V+ quadrants upon treatment confirms the induction of apoptosis.[9]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Many anticancer drugs function by causing damage that halts the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation.[4][5] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the apoptosis assay (Protocol 2, step 1).

  • Cell Harvesting and Fixation:

    • Harvest adherent cells by trypsinization.

    • Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Scientist's Note: This fixation step is crucial for permeabilizing the cells to the dye.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence of PI.

    • Generate a histogram of cell count versus PI fluorescence.

Data Interpretation:

  • The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak represents cells in the G2/M phase (4n DNA content). The area between these peaks represents cells in the S phase (DNA synthesis).

  • An accumulation of cells in a specific peak (e.g., a larger G2/M peak) compared to the control indicates cell cycle arrest at that phase.

Parameter Example Result Interpretation
Cell Cycle Phase % of Cells (Control) % of Cells (Treated)
G0/G155%25%
S20%15%
G2/M25%60%
ConclusionNormal DistributionCompound induces G2/M arrest.

Hypothesized Signaling Pathway

Based on the known activity of benzamide derivatives and small-molecule inhibitors, this compound may induce apoptosis by activating intrinsic cellular stress pathways that lead to the activation of executioner caspases.[1][4][8]

Apoptosis_Pathway Compound N-(4-Bromophenyl)- 2-chloro-benzamide Target Intracellular Stress (e.g., Kinase Inhibition, DNA Damage) Compound->Target Interferes with signaling pathways[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwu3-hFm0vMBxxGyjUoeQeCHDBDPynP_L40RTbxFGL6lOKmQBbHiHWn14CfxqoCi3wc2yAozqlX1FCt8LbCSUkpvINMmFvo4qZxoTM2ZbT1Ft1Rq9K-AbblSvjYxDbIYhOsOpm)] Bcl2 Bcl-2 Family Modulation (e.g., Bax/Bak activation) Target->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis executes

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Antimicrobial Evaluation

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel therapeutic agents, benzamide derivatives have garnered significant interest. N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzamide, has been identified as a compound with noteworthy antimicrobial potential, particularly against Gram-positive bacteria.[1] Preliminary research suggests that its mechanism of action may involve the inhibition of essential bacterial lipid biosynthesis, leading to the disruption of cell membrane integrity.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of this compound. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible. Adherence to these standardized methodologies is paramount for the accurate determination of a compound's efficacy and for making informed decisions in the drug development pipeline.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent's efficacy hinges on determining its potency against a panel of clinically relevant microorganisms. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters in antimicrobial characterization.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the "gold standard" for quantitative antimicrobial susceptibility testing.[2] It allows for the precise determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution and Inoculation:

    • Using a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. This will create a range of concentrations to test.

    • Add the prepared bacterial inoculum to each well containing the test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation and MIC Determination:

    • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

  • 0.5 McFarland Standard: This ensures a standardized starting bacterial density, which is critical for the reproducibility of MIC values.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The presence of divalent cations (Ca²⁺ and Mg²⁺) is crucial as they can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane.

  • Incubation Conditions: The specified temperature and time are optimal for the growth of most clinically relevant bacteria, allowing for a clear determination of inhibition.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two to three higher concentrations showing no visible growth.

    • Aliquot a small volume (e.g., 10 µL) from each of these wells and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation and MBC Determination:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Part 2: Advanced Characterization and Mechanistic Insights

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. The following protocols provide a framework for investigating the potential mechanism of action of this compound.

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Prepare a bacterial inoculum as described for the broth microdilution assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.

    • Include a growth control flask without the test compound.

  • Sampling and Plating:

    • Incubate the flasks at 35 ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Data Analysis:

    • Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Table 1: Hypothetical MIC and MBC Data for this compound
MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921348
Staphylococcus aureus (MRSA)ATCC 43300816
Enterococcus faecalisATCC 292121632
Escherichia coliATCC 25922>64>64
Pseudomonas aeruginosaATCC 27853>64>64

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (16-20h, 35°C) controls->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Flow for Investigating Mechanism of Action

MoA_Investigation start Initial Hit: This compound mic_mbc Determine MIC/MBC (Potency) start->mic_mbc time_kill Time-Kill Kinetics (Rate of Killing) mic_mbc->time_kill membrane_perm Membrane Permeability Assays time_kill->membrane_perm macromol_syn Macromolecular Synthesis (DNA, RNA, Protein) time_kill->macromol_syn lipid_syn Lipid Biosynthesis Inhibition Assay membrane_perm->lipid_syn conclusion Elucidate Probable Mechanism of Action lipid_syn->conclusion macromol_syn->conclusion

Caption: Logical progression for mechanism of action studies.

References

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI releases performance standards for antimicrobial susceptibility testing. MLO Online. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Clinical Microbiology Reviews, 31(2), e00092-17. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Kahlmeter, G. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Gorgani, L., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Retrieved from [Link]

  • Cighir, T., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5678. Retrieved from [Link]

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Application Notes & Protocols: Leveraging N-(4-Bromophenyl)-2-chloro-benzamide for the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(4-Bromophenyl)-2-chloro-benzamide is a strategically functionalized chemical scaffold of significant interest in medicinal chemistry. Its unique combination of a stable amide linkage and two distinctly halogenated phenyl rings provides a versatile platform for the synthesis of diverse molecular libraries. The presence of bromine and chlorine atoms at specific positions allows for selective chemical modifications, including cross-coupling reactions and nucleophilic substitutions, making it an invaluable starting material for drug discovery programs.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols, scientific rationale, and application-focused insights into the use of this scaffold for generating novel therapeutic candidates with potential antimicrobial and anticancer activities.

Core Scaffold: Physicochemical Properties and Rationale for Use

The utility of this compound as a precursor in drug synthesis stems from its inherent chemical features. The amide bond provides structural rigidity and hydrogen bonding capabilities, common in biologically active molecules.[3] The two halogenated rings offer distinct sites for chemical elaboration.

  • The 4-Bromophenyl Moiety: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of aryl, alkyl, or alkyne substituents to probe structure-activity relationships (SAR).

  • The 2-Chlorobenzoyl Moiety: The chlorine atom, influenced by the ortho-amide group, modifies the electronic properties of the ring and can serve as a secondary site for modification under specific conditions. Its steric influence can also be crucial for orienting the molecule within a biological target's binding site.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamide PubChem[1]
Molecular Formula C₁₃H₉BrClNO PubChem[1]
Molecular Weight 310.58 g/mol EvitaChem[2]
InChI Key KQUDDBZEDXTSPT-UHFFFAOYSA-N PubChem[1]

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | EvitaChem[2] |

Foundational Synthesis Protocol: this compound

The most direct method for synthesizing the core scaffold is via the acylation of 4-bromoaniline with 2-chlorobenzoyl chloride. This Schotten-Baumann-type reaction is robust and generally high-yielding.[4]

Experimental Protocol

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath while stirring.

    • Scientific Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, and drives the equilibrium towards product formation.[5]

  • Acylation: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Scientific Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted 2-chlorobenzoyl chloride (as the carboxylate salt) and residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromoaniline Reaction Acylation in DCM @ 0°C to RT R1->Reaction R2 2-Chlorobenzoyl Chloride R2->Reaction Base Triethylamine (Base) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purify Purification (Recrystallization) Workup->Purify Product This compound Purify->Product Pure Product G cluster_reactions Diversification Reactions cluster_therapeutics Potential Therapeutic Agents Scaffold N-(4-Bromophenyl)- 2-chloro-benzamide R_Suzuki Suzuki Coupling (Aryl Boronic Acids) Scaffold->R_Suzuki R_Nucleophilic Nucleophilic Substitution (Amines, Thiols) Scaffold->R_Nucleophilic R_Other Other Cross-Coupling (Heck, Sonogashira) Scaffold->R_Other Scaffold->R_Other T_Antimicrobial Antimicrobial Agents (e.g., vs. MRSA) R_Suzuki->T_Antimicrobial T_Anticancer Anticancer Agents (e.g., HDAC Inhibitors) R_Nucleophilic->T_Anticancer R_Other->T_Antimicrobial R_Other->T_Anticancer G cluster_pathway Apoptosis Induction Pathway cluster_outcome Cellular Outcome Drug Benzamide Derivative Pathway Interference with Cell Survival Signaling Drug->Pathway Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Result Inhibition of Cancer Cell Proliferation Apoptosis->Result

Sources

Application Notes and Protocols for the Characterization of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of N-(4-Bromophenyl)-2-chloro-benzamide, a compound of significant interest in medicinal chemistry and materials science. This document outlines a suite of analytical methodologies, including chromatographic and spectroscopic techniques, to ensure the identity, purity, and stability of this molecule. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools for confident compound characterization. We delve into the causality behind experimental choices, offering insights grounded in established analytical principles.

Introduction: The Significance of this compound

This compound (C₁₃H₉BrClNO, M.W. 310.57 g/mol , CAS No. 66569-05-9) is a halogenated benzanilide derivative.[1][2] The presence of bromo and chloro substituents on the phenyl rings imparts unique physicochemical properties, making it a valuable scaffold in drug discovery and a precursor in the synthesis of complex organic molecules.[1] Rigorous analytical characterization is paramount to ensure the quality and reliability of research and development involving this compound. This guide provides a multi-faceted analytical approach for its comprehensive evaluation.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. The selection of a reversed-phase method is predicated on the compound's moderate polarity.

Rationale for Method Selection

A reversed-phase HPLC method with UV detection is chosen for its high resolving power, sensitivity, and suitability for aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention for the benzanilide core, while a methanol-water mobile phase allows for fine-tuning of the elution profile. UV detection is ideal due to the strong chromophoric nature of the aromatic rings.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Methanol
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a stock solution of this compound in methanol.

  • Inject the sample and record the chromatogram.

  • The purity is determined by the area percentage of the main peak.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in Methanol degas Degas mobile phases prep_mobile Prepare Water (A) and Methanol (B) prep_mobile->degas equilibrate Equilibrate C18 column degas->equilibrate inject Inject sample equilibrate->inject run Run gradient elution inject->run detect Detect at 254 nm run->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Protons (8H): δ 7.2–8.1 ppm. The protons on the 2-chlorobenzoyl and 4-bromophenyl rings will exhibit complex multiplet patterns due to spin-spin coupling.

  • Amide Proton (1H): δ 9.8–10.2 ppm (broad singlet). The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.[1]

Expected Chemical Shifts (in CDCl₃):

  • Carbonyl Carbon: ~164-166 ppm

  • Aromatic Carbons: ~115-140 ppm. The exact shifts will depend on the substitution pattern and electronic environment. Carbons attached to halogens will show characteristic shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Key Vibrational Frequencies:

  • N-H Stretch: ~3300 cm⁻¹ (a sharp to moderately broad peak)[1]

  • C=O Stretch (Amide I): ~1650–1680 cm⁻¹ (a strong, sharp peak)[1]

  • N-H Bend (Amide II): ~1530-1550 cm⁻¹

  • C-N Stretch: ~1240-1260 cm⁻¹

  • C-Cl Stretch: ~750-770 cm⁻¹

  • C-Br Stretch: ~550-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this analysis.

GC-MS is chosen for its ability to separate volatile impurities and provide structural information through mass fragmentation patterns. The thermal stability of this compound allows for its analysis by GC without significant degradation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Sample Preparation 100 µg/mL in Dichloromethane

Expected Results:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 310, with isotopic peaks corresponding to the presence of bromine and chlorine. The [M+H]⁺ ion may also be observed at m/z 311.[1]

  • Major Fragments: Fragmentation will likely occur at the amide bond, leading to characteristic fragments of the 2-chlorobenzoyl cation (m/z 139) and the 4-bromophenylaminyl radical cation or related fragments.

Analytical Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Data Confirmation synthesis Synthesize N-(4-Bromophenyl)- 2-chloro-benzamide purification Purify by Recrystallization or Chromatography synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (¹H, ¹³C) (Structure) purification->nmr ftir FTIR (Functional Groups) purification->ftir gcms GC-MS (Molecular Weight & Fragmentation) purification->gcms confirm Confirm Identity, Purity, and Structure hplc->confirm nmr->confirm ftir->confirm gcms->confirm

Caption: Integrated workflow for compound characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides insights into the thermal stability and phase behavior of the compound.

Rationale for Thermal Analysis

DSC is employed to determine the melting point and detect any phase transitions, while TGA is used to assess the thermal stability and decomposition profile. This information is critical for handling and storage of the compound.

Thermal Analysis Protocol

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

DSC Conditions:

ParameterValue
Sample Pan Aluminum, hermetically sealed
Sample Size 2-5 mg
Temperature Program Heat from 25 °C to 300 °C at 10 °C/min
Atmosphere Nitrogen at 50 mL/min

TGA Conditions:

ParameterValue
Sample Pan Platinum
Sample Size 5-10 mg
Temperature Program Heat from 25 °C to 600 °C at 10 °C/min
Atmosphere Nitrogen at 50 mL/min

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: A stable baseline until the onset of decomposition, followed by a significant weight loss. The decomposition of halogenated compounds can proceed through complex pathways.[3]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous determination of its identity, purity, and stability. Adherence to these protocols will enable researchers to generate high-quality, reliable data, which is fundamental for advancing scientific research and drug development.

References

  • N-(4-Bromophenyl)-4-chlorobenzamide. PubChem. [Link]

  • 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide. SpectraBase. [Link]

  • Supporting Information for Direct Synthesis of Amides and Imines. The Royal Society of Chemistry. [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST WebBook. [Link]

  • 2-bromo-N-(4-chlorophenyl)benzamide. PubChem. [Link]

  • Benzamide, 2-bromo-N-(4-bromophenyl)-. NIST WebBook. [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • 4-Chloro-N-(2-chlorophenyl)benzamide. National Institutes of Health. [Link]

  • Benzamide, N-(4-bromophenyl)-2,6-difluoro-. SpectraBase. [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide Gas Chromatography. NIST WebBook. [Link]

  • 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

  • This compound. Hölzel-Diagnostika. [Link]

  • N-(4-bromophenyl)-4-chlorobenzamide (C13H9BrClNO). PubChemLite. [Link]

  • FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]

  • Simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane. Organic Chemistry Portal. [Link]

  • Combined thermal analysis of plant oils. Springer. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for logical troubleshooting and robust reaction design.

Synthesis Overview: The Acylation of 4-Bromoaniline

The most direct and common route to this compound is the nucleophilic acyl substitution between 4-bromoaniline and 2-chlorobenzoyl chloride.[1][2] This reaction, typically an amidation, involves the attack of the nucleophilic amine onto the electrophilic carbonyl carbon of the acyl chloride. The reaction is often conducted under Schotten-Baumann conditions, utilizing a biphasic system with an aqueous base, or in a homogeneous system with an organic base to neutralize the hydrochloric acid byproduct.[3][4][5]

Reaction Scheme

Troubleshooting_Low_Yield Start Low / No Yield Observed CheckBase Was sufficient base (≥1 eq.) used? Start->CheckBase CheckMoisture Were anhydrous conditions used? CheckBase->CheckMoisture Yes AddBase Action: Add ≥1 eq. of base to neutralize HCl. CheckBase->AddBase No CheckReagents Are reagents pure and fresh? CheckMoisture->CheckReagents Yes UseDry Action: Use anhydrous solvents. Dry starting materials. Run under inert gas. CheckMoisture->UseDry No PurifyReagents Action: Distill acyl chloride. Recrystallize aniline. CheckReagents->PurifyReagents No Optimize Further Optimization: - Slow addition of acyl chloride at 0°C. - Vigorous stirring. CheckReagents->Optimize Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: My final product is contaminated with a significant amount of 2-chlorobenzoic acid. How do I prevent this and remove it?

This is a direct result of the hydrolysis of 2-chlorobenzoyl chloride as discussed above.

  • Prevention: The most effective strategy is prevention. Strictly adhere to anhydrous conditions and low-temperature addition of the acyl chloride.

  • Removal: 2-chlorobenzoic acid is acidic and can be easily removed during the work-up.

    • Solution: After the reaction is complete, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution. [6]The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, while the neutral amide product remains in the organic phase.

Q3: The reaction mixture turned dark brown/black, and the isolated product is discolored. What causes this?

Possible Cause 1: Impurities Commercial 4-bromoaniline can contain colored impurities that are oxidized during the reaction.

  • Solution: Recrystallize the 4-bromoaniline from a suitable solvent (e.g., ethanol/water) before use.

Possible Cause 2: Decomposition Running the reaction at elevated temperatures can sometimes lead to decomposition and the formation of colored byproducts.

  • Solution: Maintain strict temperature control. Most acylation reactions of this type are exothermic and proceed readily at room temperature or below after the initial addition.

Removal of Color: If the final product is discolored, it can often be purified.

  • Solution: During recrystallization of the final product, you can perform a "hot filtration" with activated charcoal. The charcoal will adsorb many of the colored impurities, yielding a purer, colorless product upon cooling and crystallization.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal stoichiometry for the reactants? A common strategy is to use a slight excess (1.05-1.1 equivalents) of the less expensive or more easily removed reagent. In this case, using a slight excess of 4-bromoaniline can help ensure the complete consumption of the highly reactive and moisture-sensitive 2-chlorobenzoyl chloride.
Which base should I use? The choice depends on the desired reaction conditions. For Schotten-Baumann (biphasic): Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective and inexpensive. [3][7]For homogeneous (single-phase organic solvent): A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is preferred. [8]Pyridine can also act as a nucleophilic catalyst.
What is the best solvent choice? Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices for homogeneous reactions due to their inert nature and good solubility of the reactants. [1][8]For Schotten-Baumann conditions, a water-immiscible solvent like DCM is used in conjunction with water. [3]
How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the 4-bromoaniline starting material. The reaction is complete when the aniline spot has been completely consumed. The product amide will have a different Rf value.
What are the primary safety concerns? 2-Chlorobenzoyl chloride is corrosive and a lachrymator (causes tearing). [9]It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]

Detailed Experimental Protocols

Protocol 1: Homogeneous Conditions with Organic Base

This protocol is preferred for smaller-scale reactions where anhydrous conditions are easily managed.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-bromoaniline is consumed. [11]5. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any hydrolyzed acid), and finally with brine. [6]6. Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford pure this compound.

Protocol 2: Schotten-Baumann (Biphasic) Conditions

This robust method is well-suited for larger-scale synthesis.

  • Reaction Setup: In a flask, dissolve 4-bromoaniline (1.0 eq.) in dichloromethane. In a separate addition funnel, prepare a solution of sodium hydroxide (1.2 eq.) in water.

  • Reactant Addition: Vigorously stir the dichloromethane solution while cooling it to 0-5 °C. Add the 2-chlorobenzoyl chloride (1.05 eq.) and the aqueous NaOH solution simultaneously but separately (or add the NaOH first, then the acyl chloride slowly) to the reaction flask, maintaining the temperature below 10 °C. [3]3. Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization as described in Protocol 1.

References

  • This compound - Benchchem. (URL: )
  • An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride - Benchchem. (URL: )
  • Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride - Benchchem. (URL: )
  • Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Buy 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide (EVT-5950682) - EvitaChem. (URL: )
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: )
  • troubleshooting common issues in benzamide synthesis - Benchchem. (URL: )
  • An eco-friendly and highly efficient route for N-acylation under c
  • Design, synthesis and structural study of novel acetamidobenzanilide deriv
  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride - MDPI. (URL: )
  • 2-Chlorobenzoyl chloride 609-65-4 wiki - Guidechem. (URL: )
  • Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. (URL: [Link])

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (URL: )
  • 4-BROMO-N-(4-CHLOROPHENYL) BENZAMIDE synthesis - ChemicalBook. (URL: )
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. (URL: )
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. (URL: [Link])

  • Aniline on acetylation gives - Infinity Learn. (URL: [Link])

  • Why did my amide syntesis does not work? - ResearchGate. (URL: [Link])

  • chlorobenzamide and N-(4-Bromophenyl)-2 - Benchchem. (URL: )
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. (URL: )
  • amide coupling help : r/Chempros - Reddit. (URL: [Link])

  • Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amin
  • acetylation aniline - YouTube. (URL: [Link])

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Deriv
  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...) - ResearchGate. (URL: [Link])

  • the preparation of amides - Chemguide. (URL: [Link])

  • In schotten-baumann conditions, why doesn't the acyl chloride react with the water? - Reddit. (URL: [Link])

  • 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid - Benchchem. (URL: )
  • Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. (URL: )
  • High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols - Benchchem. (URL: )
  • writes notes on Schottenbaumann reaction​ - Brainly.in. (URL: [Link])

  • Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride - Benchchem. (URL: )
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (URL: [Link])

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

  • Improving the yield of 4-Chlorobenzamide synthesis reactions - Benchchem. (URL: )
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • Technical Support Center: 4-(Chloromethyl)benzoyl Chloride Reactions - Benchchem. (URL: )
  • N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem. (URL: [Link])

  • Benzoyl chloride, o-chloro - Organic Syntheses Procedure. (URL: [Link])

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Technical Support Center: Purification of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(4-Bromophenyl)-2-chloro-benzamide (CAS RN: 66569-05-9). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound with high purity.

Core Compound Information

PropertyValue
Molecular Formula C₁₃H₉BrClNO
Molecular Weight 310.574 g/mol [1][2]
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in common organic solvents and insoluble in water.[3]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Scenario 1: Low Yield After Aqueous Workup

  • Question: I've completed the synthesis of this compound, but my yield is significantly lower than expected after the initial aqueous extraction. What could be the cause?

  • Answer: Low yields post-workup are often attributable to two main factors: incomplete extraction or product loss. The amide product, while largely organic-soluble, can be lost to the aqueous phase under certain conditions. Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product. Additionally, if the aqueous layer becomes too acidic, the amide's nitrogen could be protonated, increasing its water solubility.

    • Troubleshooting Steps:

      • Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to disrupt it.

      • pH Control: Ensure the final aqueous wash is neutral or slightly basic before separating the layers to minimize product loss.

      • Solvent Optimization: Ensure the organic solvent used for extraction (e.g., dichloromethane or ethyl acetate) is of sufficient volume to fully dissolve the product.[4]

Scenario 2: Oily Residue Instead of Crystals During Recrystallization

  • Question: I'm attempting to recrystallize my crude this compound, but it's "oiling out" instead of forming solid crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is often due to the presence of impurities that depress the melting point, rapid cooling of a supersaturated solution, or an inappropriate choice of solvent.[5]

    • Troubleshooting Steps:

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors oil formation over crystal lattice formation.[5]

      • Solvent System Adjustment: If slow cooling doesn't resolve the issue, the solvent system may be a contributing factor. Experiment with different solvent polarities. For benzamides, common systems include ethanol/water or ethyl acetate/hexanes.[5]

      • Seed Crystals: Introduce a small seed crystal of pure product to induce crystallization if available.

      • Purity Check: The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick column chromatography plug, to remove major contaminants before recrystallization.

Scenario 3: Poor Separation During Column Chromatography

  • Question: I'm running a silica gel column to purify this compound, but I'm getting poor separation between my product and impurities. What can I do to improve this?

  • Answer: Ineffective separation during column chromatography can stem from several factors, including an improperly chosen solvent system, overloading the column, or issues with the column packing itself. For benzamide derivatives, a common mobile phase is a gradient of ethyl acetate in hexanes.[5]

    • Troubleshooting Steps:

      • TLC Optimization: Before running the column, meticulously optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[5]

      • Solvent Polarity: If the product and impurities are co-eluting, their polarities are likely too similar for the current solvent system. Experiment with different solvent mixtures to enhance the polarity difference.

      • Column Loading: Avoid overloading the column with crude product, as this can lead to band broadening and poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

      • Proper Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can cause distorted bands and inefficient separation.

Scenario 4: Persistent Colored Impurities

  • Question: My final product has a persistent yellow or brownish tint that I can't seem to remove. What is the source of this color and how can I get a white solid?

  • Answer: Colored impurities often arise from side reactions during the synthesis. These chromophoric byproducts can sometimes be challenging to remove by standard purification methods alone.

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal can adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

      • Oxidative Byproducts: If the color is due to oxidation, ensure future reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in the synthesis of this compound?

    • A1: The primary impurities are typically unreacted starting materials: 4-bromoaniline and 2-chlorobenzoyl chloride. Hydrolysis of 2-chlorobenzoyl chloride can also lead to the presence of 2-chlorobenzoic acid.[6]

  • Q2: How can I effectively remove unreacted 4-bromoaniline?

    • A2: A dilute acid wash is the standard procedure. Dissolve the crude product in an organic solvent like dichloromethane and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic 4-bromoaniline will be protonated to its ammonium salt, which will partition into the aqueous layer.[7]

  • Q3: What is the best way to remove the 2-chlorobenzoic acid byproduct?

    • A3: An alkaline wash is most effective. After dissolving the crude product in a water-immiscible organic solvent, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 2-chlorobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.[7]

  • Q4: What is a good starting solvent system for recrystallization?

    • A4: For benzamide derivatives, a good starting point for recrystallization is an ethanol/water mixture or an ethyl acetate/hexanes system.[5][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]

  • Q5: How can I confirm the purity of my final product?

    • A5: The purity of the final this compound can be assessed by several methods:

      • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

      • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

      • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Experimental Protocols

Protocol 1: Purification via Recrystallization

This protocol outlines the steps for purifying this compound using recrystallization.

  • Solvent Selection: Begin by determining a suitable solvent system. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes). The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water (3:1) mixture is a good starting point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Flash Column Chromatography

This protocol provides a standard procedure for purification using silica gel chromatography.

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4. A 4:1 hexane:ethyl acetate system has been shown to be effective.[8]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude N-(4-Bromophenyl)- 2-chloro-benzamide Aqueous_Workup Aqueous Workup (Acid/Base Wash) Crude_Product->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization High Purity Needed Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Difficult Separation Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Recrystallization decision decision action action Start Recrystallization Attempt Oiling_Out Product 'Oils Out'? Start->Oiling_Out Slow_Cooling Cool Solution Slowly Oiling_Out->Slow_Cooling Yes Success Crystals Form Oiling_Out->Success No Check_Purity Check Purity (TLC) Slow_Cooling->Check_Purity Change_Solvent Change Solvent System Check_Purity->Change_Solvent Change_Solvent->Start

Caption: A decision tree for troubleshooting "oiling out" during recrystallization.

References

  • NIST. (n.d.). N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

"N-(4-Bromophenyl)-2-chloro-benzamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenges of N-(4-Bromophenyl)-2-chloro-benzamide

This compound is a halogenated benzanilide derivative with significant interest in medicinal chemistry and materials science.[1][2] Its molecular structure, characterized by two aromatic rings and halogen substituents (bromine and chlorine), confers a high degree of lipophilicity and a crystalline nature, which are primary contributors to its poor aqueous solubility.[1][3] This low solubility presents a substantial hurdle in various experimental workflows, from biological screening and formulation development to purification and material synthesis.[4][5]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the solubility issues associated with this compound. The following sections are structured in a question-and-answer format to directly address common challenges, followed by detailed troubleshooting protocols and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A: The molecular structure of this compound is predominantly hydrophobic. The two phenyl rings and the halogen atoms (chlorine and bromine) contribute to a high LogP value, indicating a strong preference for non-polar environments over aqueous media.[1][3] The polar amide and amino groups are insufficient to overcome the hydrophobicity of the rest of the molecule, leading to very poor solubility in water and aqueous buffers.[3]

Q2: What are the best initial organic solvents to try for dissolving this compound?

A: Based on its chemical structure and data from analogous compounds, this compound is predicted to be soluble in polar aprotic solvents.[3] Good starting points for solubilization include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)[1][4]

It is expected to be sparingly soluble in polar protic solvents like ethanol and methanol and practically insoluble in non-polar solvents like hexane.[3][6]

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A: This is a common issue when the final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the compound. The key is to keep the compound in a stable, solubilized state in the final aqueous medium. Strategies to address this include:

  • Using a co-solvent system: Ensure the final concentration of the organic solvent (e.g., DMSO) in the buffer is high enough to maintain solubility, but low enough to not interfere with your experiment.

  • Employing surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7][8]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[6][7]

Q4: Can I use heat to improve the solubility of this compound?

A: Yes, for most compounds, solubility increases with temperature.[9] Heating can be an effective method to dissolve the compound, particularly for recrystallization procedures. However, be cautious of the following:

  • Compound stability: Ensure the compound is stable at elevated temperatures and will not degrade.

  • Solvent boiling point: Do not heat the solvent above its boiling point.

  • Precipitation upon cooling: The compound will likely precipitate out of solution as it cools.[10] This can be advantageous for purification but problematic if you need it to remain in solution at room temperature.

Q5: My compound "oils out" instead of forming crystals during recrystallization. What's happening?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if there are significant impurities that depress the melting point.[11] To resolve this, you can:

  • Add more solvent: This will lower the saturation point of the solution.

  • Change the solvent system: Use a solvent with a lower boiling point.

  • Purify the compound first: If impurities are the cause, preliminary purification by column chromatography may be necessary.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for addressing specific solubility challenges encountered with this compound.

Issue 1: Compound Precipitation in Aqueous Buffers for Biological Assays

This is one of the most frequent challenges. The following protocols offer solutions to enhance the apparent aqueous solubility of the compound for in vitro studies.

The goal is to find the minimum percentage of a water-miscible organic solvent (like DMSO) required to keep the compound in solution in the final aqueous buffer.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a microtiter plate or microcentrifuge tubes, create a series of aqueous buffer solutions containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).

  • Compound Addition: Add a small aliquot of your DMSO stock solution to each of the co-solvent mixtures to achieve your desired final concentration of the compound.

  • Observation: Mix well and observe for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. The lowest percentage of DMSO that results in a clear solution is your optimal co-solvent concentration.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6]

Step-by-Step Methodology (Kneading Method):

  • Molar Ratio Determination: Determine the desired molar ratio of HP-β-CD to your compound (common starting ratios are 1:1 and 2:1).

  • Paste Formation: In a mortar, add the calculated amount of HP-β-CD. Add a small amount of water to create a thick paste.

  • Compound Addition: Gradually add the this compound powder to the paste while continuously kneading with the pestle for 30-60 minutes.[6]

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder. This powder can then be dissolved in aqueous buffers.

Issue 2: Difficulty with Crystallization for Purification

Recrystallization is a standard technique for purifying solid compounds. However, issues like failure to crystallize or rapid precipitation can occur.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude compound in various solvents at room temperature and with heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10][12]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Physicochemical and Solubility Data

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₉BrClNO[13]
Molecular Weight 310.57 g/mol [13][14]
CAS Number 66569-05-9[15][16]
Predicted LogP ~4.4[17]
Predicted Aqueous Solubility Poorly Soluble[3]
Predicted Organic Solubility Soluble in DMSO, DMF, DCM[1][3]

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes for addressing solubility issues.

G cluster_start Initial State cluster_assess Assessment cluster_purification Purification Workflow cluster_bioassay Aqueous Solubility Workflow cluster_end Desired Outcome Start Poorly Soluble Compound: This compound Assess Assess Experimental Needs (e.g., Purification, Bio-assay) Start->Assess Recrystallization Recrystallization Protocol Assess->Recrystallization Need Purification Solubilization Select Solubilization Strategy Assess->Solubilization Need Aqueous Solution Troubleshoot_Crystallization Troubleshoot: - Oiling Out - No Crystals Recrystallization->Troubleshoot_Crystallization Purified Purified Compound Recrystallization->Purified Troubleshoot_Crystallization->Recrystallization Modify Solvent/ Cooling Rate CoSolvent Co-solvents (DMSO, Ethanol) Solubilization->CoSolvent Surfactant Surfactants (Tween 80) Solubilization->Surfactant Cyclodextrin Cyclodextrins (HP-β-CD) Solubilization->Cyclodextrin Solubilized Aqueous Solution for Assay CoSolvent->Solubilized Surfactant->Solubilized Cyclodextrin->Solubilized

Caption: General workflow for addressing solubility issues.

Caption: Mechanism of cyclodextrin inclusion complexation.

References

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-4-chlorobenzamide. Available from: [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-chlorophenyl)benzamide. Available from: [Link]

  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Available from: [Link]

  • Quora. (2014, June 5). During crystallisation, what is the most likely cause for getting no crystal growth?. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Available from: [Link]

  • Hölzel-Diagnostika. (n.d.). This compound (USB-263260). Available from: [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available from: [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-Bromophenyl)-2-chloro-benzamide. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during this amide coupling reaction. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through the Schotten-Baumann reaction.[1][2] This involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 4-bromoaniline in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Q2: Why is temperature control crucial during the addition of 2-chlorobenzoyl chloride?

A2: Maintaining a low temperature (typically 0-5 °C) during the addition of the acyl chloride is critical to manage the exothermic nature of the reaction and to minimize side reactions.[4] Elevated temperatures can increase the rate of undesirable pathways such as the hydrolysis of the acyl chloride and the formation of diacylated byproducts.

Q3: What are the most common impurities I should expect to see in my crude product?

A3: The most prevalent impurities include unreacted starting materials (4-bromoaniline and 2-chlorobenzoyl chloride), 2-chlorobenzoic acid (from the hydrolysis of the acyl chloride), and the diacylated product, N,N-bis(2-chlorobenzoyl)-4-bromoaniline.[3]

Q4: My NMR spectrum shows more peaks than expected. What are the likely culprits?

A4: Extra peaks in your ¹H NMR spectrum are typically indicative of the impurities mentioned in Q3.[3] Specifically, you might observe signals corresponding to the starting materials or a broadened peak for the carboxylic acid proton of 2-chlorobenzoic acid. The diacylated product will have a distinct set of aromatic signals. It is also important to check for residual solvents used during the workup and purification.[5][6]

Q5: How can I effectively remove the unreacted starting materials and byproducts?

A5: A standard aqueous workup is generally effective. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will remove the basic 4-bromoaniline. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove the acidic 2-chlorobenzoic acid.[3] The diacylated product, being neutral, will remain in the organic layer and may require purification by recrystallization or column chromatography.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed 2-chlorobenzoyl chloride).2. Insufficient base, leading to protonation of 4-bromoaniline.3. Poor solubility of starting materials.1. Use freshly opened or properly stored 2-chlorobenzoyl chloride. Confirm its reactivity via a small-scale test reaction.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.[3]3. Choose an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are in solution.[4]
Significant Amount of 2-Chlorobenzoic Acid Impurity 1. Presence of water in the reaction mixture.2. High reaction temperature promoting hydrolysis.3. Slow reaction between the amine and acyl chloride, allowing hydrolysis to compete.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain a low temperature (0-5 °C) during the addition of 2-chlorobenzoyl chloride.[4]3. Ensure efficient stirring to promote the reaction between the nucleophilic amine and the electrophilic acyl chloride.
Formation of Diacylated Byproduct 1. Use of an incorrect stoichiometry (excess acyl chloride).2. A strong base that can deprotonate the initially formed amide, making it nucleophilic again.[7]1. Carefully control the stoichiometry, using a slight excess (e.g., 1.05 equivalents) of the acyl chloride.[3]2. Add the acyl chloride slowly to the solution of the aniline and base to maintain a low concentration of the acylating agent at any given time.
Product "oils out" during recrystallization 1. Impurities are preventing crystal lattice formation.2. The chosen solvent system is not ideal.1. Ensure the crude product is thoroughly washed during the workup to remove acidic and basic impurities.2. Experiment with different solvent systems for recrystallization, such as ethanol/water or ethyl acetate/hexane.[3]
Difficulty in Purifying the Product by Column Chromatography 1. Co-elution of the product with a non-polar impurity like the diacylated byproduct.1. Optimize the mobile phase polarity. A gradient elution might be necessary.2. Consider using a different stationary phase if silica gel does not provide adequate separation.

Reaction Mechanisms and Side Reactions

A thorough understanding of the reaction mechanism and potential side reactions is crucial for optimizing the synthesis of this compound.

Main Reaction: Amide Formation

The desired reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton (neutralized by the base) yields the final amide product.

Amide Formation cluster_reactants Reactants cluster_product Product 4-bromoaniline 4-Bromoaniline amide This compound 4-bromoaniline->amide Nucleophilic Attack 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoyl_chloride->amide

Caption: Desired amide formation pathway.

Side Reaction 1: Hydrolysis of 2-Chlorobenzoyl Chloride

If water is present in the reaction mixture, it can act as a nucleophile and attack the highly reactive 2-chlorobenzoyl chloride. This leads to the formation of 2-chlorobenzoic acid, which consumes the starting material and complicates purification.[8]

Hydrolysis cluster_reactants Reactants cluster_product Byproduct 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride benzoic_acid 2-Chlorobenzoic Acid 2-chlorobenzoyl_chloride->benzoic_acid Nucleophilic Attack water Water (H₂O) water->benzoic_acid

Caption: Hydrolysis of the acyl chloride.

Side Reaction 2: Diacylation of 4-Bromoaniline

The initially formed amide product, this compound, still possesses a proton on the nitrogen atom. In the presence of a sufficiently strong base, this proton can be abstracted to form an amidate anion. This anion is nucleophilic and can react with a second molecule of 2-chlorobenzoyl chloride to form the diacylated byproduct.[7]

Diacylation cluster_reactants Reactants cluster_product Byproduct amide This compound diacyl N,N-bis(2-chlorobenzoyl)-4-bromoaniline amide->diacyl Deprotonation & Nucleophilic Attack 2-chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoyl_chloride->diacyl base Base base->diacyl

Caption: Formation of the diacylated byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a standard laboratory procedure for the synthesis of the target compound.

Materials:

  • 4-Bromoaniline

  • 2-Chlorobenzoyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general reverse-phase HPLC method for assessing the purity of the final product.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram for the presence of impurity peaks. The relative peak area can be used to estimate the purity of the sample.

References

  • PubChem. (n.d.). N-(4-Bromophenyl)-4-chlorobenzamide. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II.. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Hölzel-Diagnostika. (n.d.). This compound (USB-263260). Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Retrieved from [Link]

  • arkat usa. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Waters. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

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"N-(4-Bromophenyl)-2-chloro-benzamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Bromophenyl)-2-chloro-benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges you may encounter.

I. Stability and Storage: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and appropriate storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C in a tightly sealed container, protected from moisture.[1] For extended storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is beneficial to prevent potential hydrolysis.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to be stable for at least one year.[1] However, it is crucial to monitor the compound for any signs of degradation, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.

Q3: My laboratory does not have 4°C storage. Can I store it at room temperature?

A3: While some suppliers may ship the product at room temperature, for long-term storage, 4°C is recommended to minimize the risk of degradation.[1] If room temperature storage is unavoidable, it should be for a short duration only, and the compound should be kept in a desiccator to protect it from humidity. Regular purity checks are highly advised under these conditions.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, compounds with similar aromatic structures can be sensitive to light.[2] To err on the side of caution, it is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photodegradation.

II. Troubleshooting Guide: Experimental Challenges

This section provides solutions to common problems that may arise during the handling and use of this compound in your experiments.

Issue 1: Change in Physical Appearance (e.g., color change, clumping)

  • Observation: The white, crystalline powder has developed a yellowish tint or has started to clump together.

  • Potential Cause: This may indicate degradation, likely due to exposure to moisture or air, leading to hydrolysis or other reactions. Clumping suggests moisture absorption.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis using a suitable technique like HPLC (see Section III for a recommended method) or TLC to determine if degradation has occurred.

    • Check Storage Conditions: Verify that the storage container is properly sealed and that the storage environment is dry.

    • Future Prevention: If moisture is suspected, consider storing the compound in a desiccator. For highly sensitive experiments, aliquoting the compound upon receipt can minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent Experimental Results or Low Yields

  • Observation: Reactions involving this compound are giving inconsistent results or lower than expected yields.

  • Potential Cause: The purity of the starting material may be compromised. Degradation products can interfere with the intended reaction.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, confirm the purity of your this compound stock using the HPLC method outlined in Section III or another validated method.

    • Recrystallization: If the purity is found to be below the required specifications, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to purify the compound.[3]

    • Solvent Purity: Ensure that all solvents used in the reaction are anhydrous and of high purity, as trace amounts of water or other impurities can affect the reaction outcome.

Issue 3: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)

  • Observation: When analyzing your sample, you observe additional peaks that are not attributable to your starting material or expected products.

  • Potential Cause: These peaks are likely degradation products. The primary degradation pathway for benzamides is hydrolysis of the amide bond.

  • Expected Degradation Products: Under hydrolytic conditions (presence of acid or base), this compound will likely degrade into:

    • 2-Chlorobenzoic acid

    • 4-Bromoaniline

  • Troubleshooting Steps:

    • Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the molecular weights of the expected degradation products.

    • Review Experimental Conditions: Assess your experimental setup for potential sources of moisture, acid, or base that could be catalyzing the degradation. Ensure your solvents and reagents are of appropriate quality.

    • Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study by intentionally exposing a small sample of this compound to acidic, basic, and oxidative conditions and analyzing the resulting chromatograms.

III. Analytical Protocol: Purity Assessment by HPLC

This section provides a detailed, step-by-step methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound.

Stability and Storage Conditions Summary
ParameterRecommendation
Storage Temperature 4°C[1]
Storage Conditions Tightly closed container, dry environment.[3][4]
Protection Protect from light and moisture.[2]
Shelf-Life Approximately 1 year under ideal conditions.[1]
Experimental Protocol: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.

  • Diluent: Mobile phase.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution of your this compound lot at the same concentration as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: Approximately 15 minutes (or until all expected degradation products have eluted).

5. Data Analysis:

  • Calculate the purity of your sample by comparing the peak area of the main component in your sample chromatogram to that of the standard solution.

  • The presence of significant secondary peaks may indicate degradation.

Troubleshooting Workflow for Purity Analysis

G start Start Purity Analysis check_purity Run HPLC Analysis start->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes troubleshoot Troubleshoot Purity Issue purity_ok->troubleshoot No check_storage Review Storage Conditions troubleshoot->check_storage check_handling Review Handling Procedures troubleshoot->check_handling repurify Consider Repurification (e.g., Recrystallization) check_storage->repurify check_handling->repurify retest Re-test Purity repurify->retest retest->purity_ok

Sources

Technical Support Center: Troubleshooting Low Yield in Schotten-Baumann Reactions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of benzamides. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and product purity.

Introduction: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a cornerstone of organic synthesis, providing a robust method for acylating amines and alcohols.[1] Specifically for benzamide synthesis, it involves the reaction of a primary or secondary amine with a benzoyl chloride (or other acyl chloride) in the presence of a base.[2][3] The reaction is typically performed under biphasic conditions, with an organic solvent dissolving the amine and acyl chloride, and an aqueous phase containing the base.[4][5] This setup is often referred to as "Schotten-Baumann conditions."[6] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]

While versatile, the reaction is not without its challenges. Low yields can arise from several factors, including competing side reactions, the nature of the substrates, and suboptimal reaction conditions. This guide will provide a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my benzamide yield so low?

A1: Low yields in Schotten-Baumann reactions for benzamide synthesis can stem from several primary issues:

  • Hydrolysis of the acyl chloride: The acyl chloride can react with water or hydroxide ions in the aqueous phase, forming the corresponding carboxylic acid and reducing the amount available to react with the amine.[2]

  • Protonation of the amine: The HCl generated as a byproduct can protonate the starting amine, making it non-nucleophilic and effectively stopping the reaction.[6]

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react too slowly with the acyl chloride, allowing hydrolysis to become the dominant pathway.[2]

  • Poor mixing: In a biphasic system, inefficient mixing can severely limit the reaction rate by reducing the interfacial area where the reaction occurs.[8]

Q2: I see a significant amount of a white precipitate that is not my desired benzamide. What is it?

A2: This is most likely the carboxylic acid byproduct resulting from the hydrolysis of your benzoyl chloride.[8] This is particularly common if the reaction with the amine is slow or if the concentration of the aqueous base is too high.[2] To confirm, you can check the solubility of the byproduct; benzoic acid has different solubility profiles than most benzamides. Purification can often be achieved by washing the organic layer with a saturated sodium bicarbonate solution to convert the benzoic acid into the water-soluble sodium benzoate.[9]

Q3: Can I use a different base instead of aqueous sodium hydroxide?

A3: Yes, other bases can be used. Pyridine is a common alternative and can sometimes act as a nucleophilic catalyst, converting the acyl chloride into a more powerful acylating agent.[10][11] For reactions sensitive to water, a non-aqueous system with an organic base like triethylamine (Et3N) in a solvent such as dichloromethane can be employed, although this deviates from the traditional Schotten-Baumann conditions.[12][13]

Q4: My reaction seems to stop before all the starting material is consumed. What should I do?

A4: A stalled reaction is often due to insufficient base to neutralize the generated HCl, leading to the protonation of the remaining amine.[2] You can try adding more of the aqueous base to the reaction mixture. It is also possible that the acyl chloride has been completely consumed by hydrolysis. In this case, adding a slight excess of the acyl chloride at the beginning of the reaction might be beneficial.[2]

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Formation

This is a critical issue that requires a systematic approach to diagnose. The underlying cause is often related to the reactivity of your starting materials or the reaction conditions.

  • Amine Nucleophilicity: The rate-determining step in the Schotten-Baumann reaction is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[12][14] If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the desired reaction and favoring the competing hydrolysis of the acyl chloride.[2]

  • Acyl Chloride Hydrolysis: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of a strong base. If the rate of hydrolysis is significantly faster than the rate of amidation, your yield will be poor.[15]

  • Reagent Quality: The purity of your amine and acyl chloride is paramount. Degraded or wet reagents can introduce impurities that interfere with the reaction.[8]

G start Low/No Product Formation check_reagents 1. Verify Reagent Purity (Amine & Acyl Chloride) start->check_reagents amine_issue Is the amine sterically hindered or electron-deficient? check_reagents->amine_issue Reagents OK hydrolysis_issue Is significant hydrolysis of acyl chloride suspected? check_reagents->hydrolysis_issue Reagents OK mixing_issue Is the biphasic mixing efficient? check_reagents->mixing_issue Reagents OK increase_temp Increase reaction temperature amine_issue->increase_temp Yes nucleophilic_catalyst Consider using a nucleophilic catalyst (e.g., pyridine) amine_issue->nucleophilic_catalyst Yes more_reactive_acylating Use a more reactive acylating agent amine_issue->more_reactive_acylating Yes ptc Employ a phase-transfer catalyst (PTC) hydrolysis_issue->ptc Yes slow_addition Add acyl chloride and/or base slowly hydrolysis_issue->slow_addition Yes decrease_base_conc Decrease base concentration hydrolysis_issue->decrease_base_conc Yes increase_stirring Increase stirring rate (>1000 rpm). Ensure proper stir bar/flask geometry. mixing_issue->increase_stirring Yes

Caption: Troubleshooting workflow for low yield in Schotten-Baumann reactions.

Protocol 1: Acylation of a Sterically Hindered Amine

  • Reagent Preparation:

    • Dissolve the sterically hindered amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).[4]

    • Prepare an aqueous solution of sodium hydroxide (1.1 to 2.0 eq., e.g., 10% w/v).[16]

  • Reaction Setup:

    • Combine the amine solution and the aqueous base in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the biphasic mixture to 0-5 °C in an ice bath.[16]

  • Addition of Acyl Chloride:

    • Add the benzoyl chloride (1.05 eq.) dropwise to the vigorously stirred mixture over 15-30 minutes.[2][16]

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

    • Purify the crude product by recrystallization or column chromatography.[8]

Protocol 2: Incorporating a Phase-Transfer Catalyst (PTC)

For poorly soluble or less reactive amines, a PTC can enhance the reaction rate by facilitating the transfer of the amine or its deprotonated form into the organic phase where the reaction occurs.[2]

  • Reagent Preparation:

    • Follow steps 1a and 1b from Protocol 1.

    • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) to the biphasic mixture.

  • Reaction Execution:

    • Proceed with steps 2-5 from Protocol 1. The presence of the PTC should accelerate the reaction.

Problem 2: Significant Formation of Carboxylic Acid Byproduct

The presence of a large amount of carboxylic acid indicates that the hydrolysis of the acyl chloride is outcompeting the desired amidation reaction.

  • High Base Concentration: A high concentration of hydroxide ions in the aqueous phase can accelerate the hydrolysis of the acyl chloride.[2]

  • Slow Amidation: If the amine is not very nucleophilic, the acyl chloride has more time to react with water.[2]

  • Inefficient Mixing: Poor mixing leads to a low concentration of the amine at the interface, favoring hydrolysis.[8]

StrategyRationale
Decrease Base Concentration Reduces the rate of hydroxide-mediated hydrolysis of the acyl chloride.[2]
Slow, Concurrent Addition Add the aqueous base and the acyl chloride slowly and simultaneously to maintain a low instantaneous concentration of both, favoring the bimolecular reaction with the amine.[2]
Increase Stirring Rate Vigorous stirring (>1000 rpm) increases the interfacial surface area, promoting the reaction between the amine and the acyl chloride.[2]
Use a Phase-Transfer Catalyst Accelerates the desired amidation reaction, making it more competitive with hydrolysis.[2]
Problem 3: Formation of Di-acylated Product

This is a common issue when using primary amines, which have two reactive N-H bonds.

  • Stoichiometry: Using an excess of the acyl chloride can lead to the acylation of the initially formed amide.[2]

  • Addition Rate: Adding the acyl chloride too quickly can create localized areas of high concentration, promoting di-acylation.

StrategyRationale
Control Stoichiometry Use a slight excess of the amine relative to the acyl chloride to ensure the acyl chloride is the limiting reagent.[2]
Slow Acyl Chloride Addition Add the acyl chloride slowly to the solution of the amine, allowing the mono-acylation to proceed to completion before adding more acylating agent.[2]

Visualizing the Core Mechanism and Workflow

A clear understanding of the reaction mechanism and experimental workflow is essential for effective troubleshooting.

G cluster_mechanism Schotten-Baumann Mechanism cluster_workflow Experimental Workflow amine Amine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Benzoyl Chloride acyl_chloride->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Collapse & Cl- leaves amide_product Benzamide Product protonated_amide->amide_product Deprotonation base Base (OH-) cl_ion Cl- water H2O base->water hcl HCl (byproduct) setup 1. Prepare Biphasic System (Amine in Organic Solvent + Aqueous Base) cool 2. Cool to 0-5 °C setup->cool add_acyl 3. Add Acyl Chloride Dropwise cool->add_acyl react 4. Stir at Room Temperature add_acyl->react workup 5. Work-up & Purification react->workup

Caption: Core mechanism and a typical experimental workflow for the Schotten-Baumann reaction.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Chem Not Chems. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. [Link]

  • Unknown. (n.d.). Schotten-Baumann Reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Shivaji College. (n.d.). 3 Reaction with metale - Carbonylic acids react with active metals like Na, K, la ite to form their respective Salts liberating the gas. [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

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Technical Support Center: Troubleshooting Dicyclohexylurea (DCU) Removal in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a persistent challenge in amide bond formation: the removal of the 1,3-dicyclohexylurea (DCU) byproduct. When using N,N'-dicyclohexylcarbodiimide (DCC), a cost-effective and efficient coupling reagent, the formation of the insoluble DCU byproduct is stoichiometric and unavoidable.[1][2] While its formation indicates a successful reaction, its removal can complicate purification, contaminate final products, and lead to inaccurate yield calculations.[3][4] This guide offers field-proven protocols, mechanistic insights, and preventative strategies to ensure the synthesis of high-purity benzamides.

Section 1: The Core Challenge — Understanding DCU Formation

Before troubleshooting its removal, it is critical to understand why DCU forms. DCC-mediated coupling activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then attacked by the amine to form the desired amide bond. This process releases a stoichiometric amount of DCU.

The reaction mechanism is outlined below:

  • Activation: The carboxylic acid attacks the DCC carbodiimide, forming the O-acylisourea intermediate.

  • Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon.

  • Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the DCU byproduct.

DCC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products RCOOH Benzoic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC RNH2 Amine (R'-NH2) Amide Benzamide (R-CONHR') Intermediate->Amide + R'-NH2 DCU DCU Byproduct Intermediate->DCU

Caption: DCC coupling mechanism leading to amide and DCU formation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during DCU removal in a practical question-and-answer format.

Q1: Why is DCU so difficult to remove from my benzamide product?

A: The primary challenge lies in DCU's solubility profile. It is notoriously insoluble in water and hexane, and has limited solubility in many common organic solvents like diethyl ether and cold ethyl acetate, which often causes it to precipitate directly from the reaction mixture.[7] However, it has appreciable solubility in solvents like dichloromethane (DCM), chloroform, acetone, and ethanol, especially at higher temperatures.[8][9] This variable solubility can lead to two frustrating scenarios:

  • Co-precipitation: If your benzamide product is also a solid, DCU can precipitate along with it, leading to a physically inseparable mixture.

  • Contamination of Filtrate: If your product is soluble in the reaction solvent, some DCU may also remain dissolved, contaminating the product after the precipitated DCU is filtered off.

Q2: A white solid (DCU) has crashed out of my reaction. What is the most reliable filtration protocol?

A: This is the ideal scenario. Leveraging the insolubility of DCU is the most common and effective removal strategy.[10]

Protocol 1: Bulk DCU Removal by Filtration

  • Maximize Precipitation: Once TLC or LC-MS indicates reaction completion, cool the reaction flask in an ice bath for 15-30 minutes.[5] This significantly decreases the solubility of DCU in most organic solvents, maximizing its precipitation.

  • Set Up Filtration: Assemble a Büchner funnel with an appropriate filter paper on a filter flask connected to a vacuum source.

  • Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent. Pour the cold reaction slurry into the funnel under vacuum.

  • Wash the DCU Cake: Wash the collected DCU solid on the filter with a minimal amount of cold reaction solvent to recover any trapped product.[5]

  • Collect Filtrate: The combined filtrate, which contains your benzamide product, is now ready for standard aqueous workup or direct concentration.

Q3: The DCU isn't precipitating, or it seems to be co-eluting with my product during chromatography. What are my options?

A: This situation requires a more nuanced approach based on solvent properties. The goal is to find a solvent system where the solubility of your product and DCU are significantly different.

  • Strategy 1: Anti-Solvent Precipitation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Dissolve the resulting crude oil or solid in a minimum amount of a solvent where your product is highly soluble, but DCU is less so (e.g., DCM).

    • Slowly add a non-polar "anti-solvent" in which DCU is very poorly soluble, such as hexane or diethyl ether, until you observe a persistent precipitate (the DCU).[3][11]

    • Cool the mixture and filter as described in Protocol 1 to remove the precipitated DCU.

  • Strategy 2: Acidic Wash (for acid-stable products): Some protocols suggest that an acidic wash can help remove residual DCU.[12] If your desired benzamide is stable to acid, washing the organic layer with dilute HCl (e.g., 0.5 - 1 N) during workup can sometimes help by protonating and extracting trace amounts of urea or other basic impurities.[12][13]

  • Strategy 3: Recrystallization: If the crude product is solid, recrystallization is a powerful purification technique. Choose a solvent where your benzamide product is soluble when hot but sparingly soluble when cold, while DCU ideally remains in the mother liquor.[7] Ethanol or mixtures of ethyl acetate/hexane are common starting points.[11][12]

Q4: How can I definitively confirm my final product is free of DCU?

A: ¹H NMR spectroscopy is the most common method. DCU has characteristic broad signals in the proton NMR spectrum, typically around 6.0-6.5 ppm (N-H protons) and 3.0-3.5 ppm (cyclohexyl C-H protons). The absence of these signals is a strong indicator of purity. Melting point analysis can also be useful; a sharp melting point consistent with the literature value suggests high purity, whereas a broad or depressed melting point can indicate contamination.[7]

Section 3: Data-Driven Solvent Selection

Choosing the right solvent is critical for separating your product from DCU. The following table summarizes the solubility of DCU in common laboratory solvents to guide your experimental design.

SolventDCU SolubilityRationale for Use
Water Insoluble (<1%)[7][14]Excellent for aqueous workups to wash away water-soluble reagents.
Hexane Insoluble[7]Good as an anti-solvent to precipitate DCU from other organic solvents.[11]
Diethyl Ether Sparingly Soluble[7]Can be used as an anti-solvent or for washing crude solids.[12]
Acetonitrile Sparingly Soluble (especially when cold)[7][12]Excellent for precipitating DCU; many organic products are soluble.[11][15]
Ethyl Acetate Sparingly Soluble (when cold), Soluble (when hot)[7]Useful for recrystallization; can precipitate DCU by cooling.[12]
Dichloromethane (DCM) Soluble[13]Good for dissolving the product away from precipitated DCU.
Chloroform Soluble[7]Similar to DCM; effectively dissolves DCU.
Acetone Soluble[8]Can be used for recrystallization or dissolving crude mixtures.
Ethanol Soluble[8][9]Often used for recrystallization as solubility changes significantly with temperature.[9]

Section 4: Preventative Strategies — Avoiding DCU Formation

The most effective troubleshooting strategy is to prevent the problem from occurring. If DCU removal proves consistently difficult for your specific synthesis, consider using an alternative coupling reagent.

Reagent_Choice Start Need to Synthesize a Benzamide Q1 Is an aqueous workup preferred for purification? Start->Q1 EDC Use a water-soluble carbodiimide like EDC. Q1->EDC Yes DCC_DIC Use a standard carbodiimide like DCC or DIC. Q1->DCC_DIC No Note_EDC Byproduct is water-soluble and easily removed by extraction. EDC->Note_EDC Note_DCC Byproduct (DCU/DIU) is organic-soluble and requires filtration/crystallization. DCC_DIC->Note_DCC

Caption: Decision workflow for selecting a coupling reagent.

Alternative Reagent: EDC (Water-Soluble Carbodiimide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is an excellent alternative to DCC.[16] It functions via the same mechanism but offers a significant advantage: the urea byproduct formed from EDC is water-soluble.[17][18] This transforms the purification process from a challenging filtration or recrystallization into a simple aqueous extraction.

Protocol 2: Benzamide Synthesis using EDC

  • Dissolve Reactants: Dissolve the benzoic acid (1.0 eq) and amine (1.0 eq) in an appropriate solvent like DCM or DMF.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC: Add EDC (typically 1.1-1.2 equivalents) to the stirred mixture.[17]

  • React: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Aqueous Workup: Dilute the reaction mixture with the organic solvent. Transfer to a separatory funnel and wash with water or dilute acid (e.g., 0.1 M HCl) to remove the water-soluble urea byproduct and any excess EDC.[19]

  • Isolate Product: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide, now free of urea byproduct.

Using EDC can save significant time and improve the overall purity and yield of the final product by simplifying the purification process.[1][16]

References

  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ResearchGate. (2025). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol? Retrieved from [Link]

  • ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • YouTube. (2020). DCC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]

  • ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]

Sources

Preventing hydrolysis of benzoyl chloride in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Benzoyl Chloride Hydrolysis

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of benzamides, with a specific focus on mitigating the hydrolysis of benzoyl chloride. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during benzamide synthesis, with a focus on problems related to benzoyl chloride hydrolysis.

Issue 1: Low Yield of Benzamide and Presence of a White Precipitate (Benzoic Acid)

Question: My benzamide synthesis resulted in a low yield, and I've isolated a significant amount of a white solid that I suspect is benzoic acid. What is the likely cause, and how can I prevent this?

Answer:

The presence of benzoic acid as a major byproduct is a clear indicator that your benzoyl chloride starting material has undergone significant hydrolysis.[1][2] Benzoyl chloride is highly reactive towards water, and this reaction competes with the desired amidation reaction.[3][4]

Causality and Prevention:

  • Moisture Contamination: The primary culprit is the presence of water in your reaction system. This can originate from several sources:

    • Solvents: Use of non-anhydrous solvents is a common mistake.

    • Reagents: The amine or base used may contain residual water.

    • Glassware: Improperly dried glassware can introduce significant amounts of moisture.

    • Atmosphere: Exposure of the reaction to a humid atmosphere allows for the ingress of moisture.

  • Reaction Conditions:

    • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

    • Addition Rate: A rapid addition of benzoyl chloride can lead to localized hotspots, favoring hydrolysis.

Solutions:

  • Rigorous Anhydrous Technique:

    • Solvent Drying: Dry your solvents using appropriate drying agents.[5] For instance, dichloromethane can be dried over calcium hydride, while ethereal solvents can be dried over sodium/benzophenone.

    • Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent like anhydrous calcium chloride immediately before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

  • Controlled Reagent Addition:

    • Add the benzoyl chloride dropwise to the amine solution, preferably using a syringe pump for a slow and consistent addition rate.[6]

    • Maintain a low reaction temperature, typically between 0-5°C, using an ice bath to control the exothermic nature of the reaction and minimize hydrolysis.[1]

Issue 2: The Reaction is Overly Exothermic and Difficult to Control

Question: Upon adding benzoyl chloride, my reaction becomes extremely hot, sometimes boiling uncontrollably. Is this normal, and how can I manage it?

Answer:

While the reaction of benzoyl chloride with an amine is exothermic, an uncontrollable temperature rise often indicates that the competing hydrolysis reaction is also occurring at a rapid rate. The reaction of benzoyl chloride with water is vigorous and highly exothermic.[3]

Causality and Prevention:

  • Rapid Reagent Addition: Adding the benzoyl chloride too quickly to the reaction mixture is the most common cause.

  • Insufficient Cooling: An inadequate cooling bath or poor heat transfer can lead to a runaway reaction.

Solutions:

  • Slow and Controlled Addition: As mentioned previously, add the benzoyl chloride dropwise. This allows for the dissipation of heat as it is generated.

  • Efficient Cooling:

    • Use a well-maintained ice-water bath to ensure the reaction flask is adequately cooled. For larger-scale reactions, a cooling system with a circulating coolant may be necessary.

    • Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.[6]

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate anhydrous solvent can help to moderate the temperature changes.

Frequently Asked Questions (FAQs)

Why is benzoyl chloride so susceptible to hydrolysis?

Benzoyl chloride's high reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[3] The chloride ion is also an excellent leaving group, which facilitates the substitution reaction.

What are the ideal reaction conditions to minimize hydrolysis in benzamide synthesis?

The Schotten-Baumann reaction provides a robust set of conditions to favor amidation over hydrolysis.[7][8] This typically involves:

  • Biphasic System: A two-phase solvent system, such as dichloromethane and water, is often used.[7][9] The benzoyl chloride and amine are in the organic phase, while a base (like sodium hydroxide) is in the aqueous phase.

  • Base: The base neutralizes the HCl byproduct of the amidation reaction, preventing the protonation of the amine, which would render it non-nucleophilic.[2][8]

  • Vigorous Stirring: Efficient mixing is crucial in a biphasic system to ensure the reactants in both phases come into contact.[6]

Can I use a different solvent for this reaction?

Yes, other anhydrous aprotic solvents can be used, such as diethyl ether, tetrahydrofuran (THF), or toluene.[10] The choice of solvent will depend on the solubility of your specific amine and the desired reaction temperature. It is critical that any solvent used is thoroughly dried.[5]

How can I confirm the purity of my benzoyl chloride before starting the reaction?
  • Appearance: Pure benzoyl chloride should be a colorless fuming liquid. A yellow or brown color indicates the presence of impurities.

  • Distillation: If the purity is suspect, benzoyl chloride can be purified by distillation.[11] It is important to avoid hydrocarbon or silicone-based greases on ground glass joints during distillation.

  • Spectroscopy: 1H NMR spectroscopy can be used to check for the presence of benzoic acid, which will show a characteristic broad singlet for the carboxylic acid proton.

What are some alternative methods if hydrolysis remains a persistent issue?

If hydrolysis of benzoyl chloride is difficult to control, consider alternative acylating agents or methods:[12][13]

  • Amide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form the amide bond directly from benzoic acid and the amine, avoiding the need for benzoyl chloride altogether.[14][15]

  • In-situ Generation of Acyl Chloride: Benzoic acid can be converted to benzoyl chloride in situ using reagents like thionyl chloride or oxalyl chloride, followed by the immediate addition of the amine.[15]

Experimental Protocols

Protocol 1: Purification of Benzoyl Chloride by Distillation
  • Setup: Assemble a standard distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Washing (Optional): If the benzoyl chloride is significantly discolored, it can be washed in a separatory funnel with cold 5% sodium bicarbonate solution, followed by drying with anhydrous calcium chloride.[11]

  • Distillation: Distill the benzoyl chloride under reduced pressure (at 4 mm Hg, it boils at a lower temperature, minimizing decomposition).[11] Collect the fraction that distills at the correct temperature and pressure.

  • Storage: Store the purified benzoyl chloride in a tightly sealed container under an inert atmosphere and away from moisture.

Protocol 2: Synthesis of Benzamide under Schotten-Baumann Conditions
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the amine in a suitable anhydrous organic solvent (e.g., dichloromethane).

  • Cooling: Cool the flask in an ice bath to 0-5°C.

  • Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide.

  • Benzoyl Chloride Addition: Slowly add the benzoyl chloride dropwise from the addition funnel with vigorous stirring over 30-60 minutes.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Separate the organic layer, wash with dilute acid, then with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure and purify the crude benzamide by recrystallization or column chromatography.

Data Presentation

ParameterEffect on HydrolysisRecommendation
Solvent Purity High water content significantly increases hydrolysisUse anhydrous solvents with <50 ppm water
Reaction Temperature Higher temperatures accelerate hydrolysisMaintain 0-5°C during benzoyl chloride addition
Addition Rate Rapid addition can cause localized heating, promoting hydrolysisSlow, dropwise addition over 30-60 minutes
Atmosphere Exposure to air introduces moistureConduct reaction under an inert atmosphere (N₂ or Ar)

Visualizations

Hydrolysis_vs_Aminolysis Benzoyl_Chloride Benzoyl Chloride (Electrophile) Benzamide Benzamide (Desired Product) Benzoyl_Chloride->Benzamide Benzoic_Acid Benzoic Acid (Byproduct) Benzoyl_Chloride->Benzoic_Acid Amine Amine (Primary Nucleophile) Amine->Benzoyl_Chloride Aminolysis (Desired Reaction) Water Water (Competing Nucleophile) Water->Benzoyl_Chloride Hydrolysis (Side Reaction)

Competition between aminolysis and hydrolysis of benzoyl chloride.

References

  • LookChem. Purification of Benzoyl chloride - Chempedia. [Link]

  • Sciencemadness Wiki. Benzyl chloride. [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Google Patents.
  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • ResearchGate. (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]

  • Journal of the American Chemical Society. Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion1. [Link]

  • Reddit. Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. [Link]

  • University of Colorado Boulder. Using drying agents. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • University of Rochester. Tips & Tricks: Drying Methods. [Link]

  • ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]

  • Scribd. Drying Agents | PDF | Solvent | Alcohol. [Link]

  • Wiley Online Library. Influence of the nature and method of activation of the drying agent in an amidation reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]

Sources

Addressing incomplete reactions in "N-(4-Bromophenyl)-2-chloro-benzamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Bromophenyl)-2-chloro-benzamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete reactions and to offer robust, field-proven protocols. Our focus is on understanding the causal relationships behind experimental outcomes to empower you to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of unreacted 4-bromoaniline in my TLC analysis after the reaction. What is the primary cause?

A1: The most likely cause is the reduced nucleophilicity of 4-bromoaniline. The bromine atom is an electron-withdrawing group, which deactivates the aniline ring and reduces the electron density on the nitrogen atom. This makes the amine lone pair less available to attack the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to a sluggish or incomplete reaction.

Q2: My reaction has stalled, and I'm recovering 2-chlorobenzoic acid as a major byproduct. Why is this happening?

A2: This indicates that the hydrolysis of 2-chlorobenzoyl chloride is outcompeting the desired amidation reaction.[1] Acyl chlorides are highly susceptible to hydrolysis, especially under the basic aqueous conditions of a typical Schotten-Baumann reaction.[2] If the amidation reaction is slow due to the factors mentioned in Q1, the acyl chloride has more opportunity to react with water or hydroxide ions, leading to the formation of the corresponding carboxylic acid.[1][2]

Q3: Could the ortho-chloro group on the benzoyl chloride be contributing to the incomplete reaction?

A3: Yes, the ortho-chloro substituent on the 2-chlorobenzoyl chloride can cause steric hindrance.[3][4] This bulky group can physically obstruct the approach of the 4-bromoaniline to the carbonyl carbon, slowing down the rate of nucleophilic attack. This steric effect, combined with the reduced nucleophilicity of the aniline, can significantly contribute to an incomplete reaction.[3][5]

Q4: I'm observing the formation of multiple unidentified spots on my TLC. What are the possible side products?

A4: Besides the hydrolysis product (2-chlorobenzoic acid), other side products can form. If you are using a primary amine, diacylation (formation of a di-acylated amine) can occur, especially if an excess of the acyl chloride is used.[4] Additionally, under certain basic conditions, self-condensation of the 2-chlorobenzoyl chloride or other complex side reactions might occur, though this is less common under standard Schotten-Baumann conditions.

Troubleshooting Guides

Issue 1: Low Conversion of 4-Bromoaniline

This guide provides a systematic approach to addressing low conversion rates of the aniline starting material.

Troubleshooting Workflow

start Low Conversion of 4-Bromoaniline Detected check_nucleophilicity Primary Cause: Reduced Nucleophilicity of Amine start->check_nucleophilicity check_conditions Review Reaction Conditions check_nucleophilicity->check_conditions check_base Evaluate Base check_conditions->check_base check_catalyst Consider Catalysis check_base->check_catalyst solution Optimized Reaction check_catalyst->solution

Caption: Troubleshooting workflow for low aniline conversion.

Detailed Steps:

  • Enhance Nucleophilicity/Reactivity:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the reduced nucleophilicity of 4-bromoaniline. Monitor for byproduct formation, as higher temperatures can also accelerate the hydrolysis of the acyl chloride.

    • Use a Nucleophilic Catalyst: The addition of a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. These catalysts react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic aniline.[1][6]

  • Optimize Base and Solvent System:

    • Choice of Base: While aqueous sodium hydroxide is common in Schotten-Baumann reactions, for challenging substrates, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in an anhydrous organic solvent (like dichloromethane or THF) can be more effective.[4] This minimizes the presence of water, reducing the competing hydrolysis reaction.

    • Phase-Transfer Catalysis: If a biphasic system is used, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the deprotonated amine (or hydroxide ions) into the organic phase, increasing the reaction rate.[7]

Issue 2: Predominant Hydrolysis of 2-Chlorobenzoyl Chloride

This guide focuses on minimizing the formation of 2-chlorobenzoic acid.

Troubleshooting Workflow

start High Hydrolysis of Acyl Chloride check_water Primary Cause: Presence of Water/Hydroxide start->check_water anhydrous_conditions Switch to Anhydrous Conditions check_water->anhydrous_conditions slow_addition Implement Slow Addition anhydrous_conditions->slow_addition temp_control Maintain Low Temperature slow_addition->temp_control solution Minimized Hydrolysis temp_control->solution

Caption: Troubleshooting workflow to minimize acyl chloride hydrolysis.

Detailed Steps:

  • Implement Anhydrous Conditions:

    • Switch from a biphasic aqueous system to a single-phase organic system. Use anhydrous solvents (e.g., dichloromethane, THF, or toluene) and an organic base (e.g., triethylamine). Ensure all glassware is thoroughly dried before use.

  • Control Reagent Addition:

    • Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the solution of 4-bromoaniline and base. This maintains a low concentration of the acyl chloride at any given time, favoring the reaction with the amine over hydrolysis.[1]

    • Low Temperature: Perform the addition of the acyl chloride at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction and minimize side reactions.[1]

  • Optimize Stirring:

    • In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, promoting the reaction between the amine and the acyl chloride.[1]

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Conditions for Challenging Substrates

This protocol is designed to enhance the yield and minimize byproducts for the reaction between an electron-deficient aniline and a sterically hindered acyl chloride.

Materials:

  • 4-Bromoaniline

  • 2-Chlorobenzoyl chloride

  • Pyridine (dried over KOH)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Addition of Base/Catalyst: Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Alternative Amide Coupling using a Coupling Agent

For particularly challenging cases where the Schotten-Baumann reaction gives poor yields, using a modern amide coupling agent can be an effective alternative. This protocol avoids the use of a highly reactive acyl chloride.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Bromoaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-chlorobenzoic acid (1.0 eq), 4-bromoaniline (1.1 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DCM or DMF. Add DIPEA (2.5 eq) to the mixture.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

ParameterStandard Schotten-BaumannOptimized Protocol 1Impact on Incomplete Reaction
Solvent Water/DCM (Biphasic)Anhydrous DCMReduces acyl chloride hydrolysis
Base Aqueous NaOHPyridine/TEAMinimizes water, can act as a catalyst
Temperature Room Temperature0 °C to Room TemperatureControls exotherm, reduces side reactions
Addition Rate RapidSlow, dropwisePrevents high local concentration of acyl chloride

Table 1: Comparison of reaction parameters to address incomplete reactions.

Visualizations

Reaction Mechanism: Nucleophilic Acyl Substitution

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Intermediate2 Tetrahedral Intermediate ProtonatedAmide Protonated Amide Intermediate2->ProtonatedAmide Chloride Cl⁻ ProtonatedAmide2 Protonated Amide Base Base Amide Amide (Product) Base->Amide Deprotonation ProtonatedBase Base-H⁺

Caption: General mechanism of amide formation.

References

  • RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
  • ResearchGate. (2009, August). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • PubMed. (2021, September 3). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. Retrieved from [Link]

  • RSC Publishing. (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Retrieved from [Link]

  • Study.com. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of anilines and amines. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • PubMed Central. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. Retrieved from [Link]

  • ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • Reddit. (2024, October 26). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?. Retrieved from [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

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Technical Support Center: A Guide to Enhancing the Purity of N-(4-Bromophenyl)-2-chloro-benzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-(4-Bromophenyl)-2-chloro-benzamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification by recrystallization. Our aim is to equip you with the scientific rationale behind the practical steps, ensuring a robust and reproducible purification process.

Core Compound Information

To effectively purify a compound, a foundational understanding of its properties is essential.

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2-chlorobenzamide[1]
Molecular Formula C₁₃H₉BrClNO[1]
Molecular Weight 310.57 g/mol [2]
CAS Number 66569-05-9[1]
Boiling Point 331.9 °C at 760 mmHg[3]
Melting Point (estimated) ~108 °C (based on the closely related N-(2-bromophenyl)-2-chlorobenzamide)[4]

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute.[6] Impurities can also lower the melting point of the compound, exacerbating this issue.[6] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.[5]

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.[6] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

  • Use More Solvent: The solution may be too concentrated, causing the compound to come out of solution too quickly at a higher temperature. Reheat the mixture and add a small amount of additional hot solvent to decrease the saturation point.[6]

  • Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. For this compound, if you are using a highly nonpolar solvent and observing oiling out, a slightly more polar solvent might be beneficial.

Q2: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?

A2: A low yield can be frustrating, but it's often preventable. The primary reasons for poor recovery are using too much solvent or incomplete precipitation.[6]

Solutions:

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[7] Adding an excessive amount of hot solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing your yield.[7]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent.[7] Using too much or warm solvent will redissolve some of your product.[7]

  • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, you can concentrate a small sample of the mother liquor. If a substantial amount of solid appears, it indicates that too much solvent was used initially.

Q3: No crystals are forming, even after the solution has been cooling for a long time. What should I do?

A3: The absence of crystal formation indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent difficulty of nucleation for a particular compound.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[6]

  • Reduce the Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

Q4: The recrystallized product is still colored, or the purity hasn't significantly improved. Why is this happening?

A4: This suggests that the chosen solvent is not effectively separating the impurities from the desired compound.

Solutions:

  • Use Activated Charcoal: If the color is due to high-molecular-weight, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Re-evaluate Your Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent. A different solvent or a mixed solvent system might be more effective at leaving the impurities in the mother liquor. For instance, if you are using a polar solvent like ethanol, an impurity that is also polar might co-crystallize. Trying a less polar solvent system, if appropriate for the compound's solubility, could be a solution.

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

Based on its structure (an aromatic amide with halogen substituents), moderately polar solvents are a good starting point. A proven and commonly recommended solvent system is a mixture of ethanol and water .[8] The compound is likely soluble in hot ethanol, and the addition of water as an anti-solvent decreases its solubility, promoting crystallization upon cooling. Other potential single solvents to investigate would be acetone or ethyl acetate, though trial-and-error with small quantities is always recommended to find the optimal solvent.[9][10]

How do I perform a mixed-solvent recrystallization with ethanol and water?
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

What are the likely impurities in my sample of this compound?

The compound is typically synthesized from 4-bromoaniline and 2-chlorobenzoyl chloride. Therefore, the most probable impurities are:

  • Unreacted 4-bromoaniline: This is a basic impurity.

  • Unreacted 2-chlorobenzoyl chloride: This is an acidic and reactive impurity, though it is likely to hydrolyze to 2-chlorobenzoic acid during workup.

  • 2-Chlorobenzoic acid: The hydrolysis product of the acyl chloride.

A well-chosen recrystallization solvent should have a solubility profile that keeps these impurities dissolved in the mother liquor while allowing the desired product to crystallize.

Experimental Workflow and Diagrams

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Crystals Form troubleshoot_oil Troubleshooting: 'Oiling Out' cool->troubleshoot_oil Oil Forms? collect Collect Crystals (Vacuum Filtration) ice_bath->collect Crystals Present troubleshoot_no_xtal Troubleshooting: No Crystals ice_bath->troubleshoot_no_xtal No Crystals? wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot_oil->dissolve Re-dissolve & Adjust Conditions troubleshoot_no_xtal->dissolve Reduce Solvent & Re-cool

Caption: A flowchart for the recrystallization of this compound.

Solvent Selection Logic Diagram

This diagram outlines the thought process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude Compound test_solubility Test Solubility in a Range of Solvents start->test_solubility is_soluble_hot Is it Soluble in Hot Solvent? test_solubility->is_soluble_hot is_insoluble_cold Is it Insoluble in Cold Solvent? is_soluble_hot->is_insoluble_cold Yes poor_solvent Poor Solvent (Try Another) is_soluble_hot->poor_solvent No good_solvent Good Single Solvent Candidate is_insoluble_cold->good_solvent Yes mixed_solvent Consider Mixed Solvent System is_insoluble_cold->mixed_solvent No mixed_solvent->test_solubility Re-evaluate

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). MH Chem. [Video]. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1989). Journal of Chemical Education, 66(3), 241. [Link]

  • 2-bromo-N-(4-chlorophenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). Molecules, 27(15), 4998. [Link]

  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of N-(4-Bromophenyl)-2-chloro-benzamide and N-(4-Bromophenyl)-4-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic incorporation of halogen substituents onto this scaffold can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed comparative analysis of two positional isomers: N-(4-Bromophenyl)-2-chloro-benzamide and N-(4-Bromophenyl)-4-chloro-benzamide. While direct, head-to-head comparative studies are limited, this document synthesizes the available experimental data to elucidate the nuanced differences in their biological profiles, mechanisms of action, and potential therapeutic applications.

Introduction: The Significance of Isomeric Substitution

The sole structural distinction between this compound and N-(4-Bromophenyl)-4-chloro-benzamide lies in the position of the chlorine atom on the benzoyl ring—the ortho (2-position) versus the para (4-position). This seemingly minor alteration can induce significant changes in the molecule's three-dimensional conformation, electronic distribution, and steric hindrance. These factors, in turn, dictate how the molecule interacts with biological targets, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and toxicity. The ortho-substitution in this compound may lead to intramolecular hydrogen bonding and steric effects that are absent in the more linear para-substituted counterpart.

Synthesis of N-(4-Bromophenyl)-chloro-benzamides

Both isomers are typically synthesized via a standard amide coupling reaction. The general approach involves the acylation of 4-bromoaniline with the corresponding chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of this compound

This isomer is prepared through the condensation of 4-bromoaniline and 2-chlorobenzoyl chloride. A common laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 4-bromoaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Base Addition: Add a base, for example, triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in DCM to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of N-(4-Bromophenyl)-4-chloro-benzamide

Similarly, the para-isomer is synthesized by reacting 4-bromoaniline with 4-chlorobenzoyl chloride using a comparable protocol.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)-4-chloro-benzamide

  • Reaction Setup: In a clean, dry flask, dissolve 4-bromoaniline (1.0 eq) in DCM.

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours and monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the ortho-isomer.

Synthesis_Workflow cluster_ortho This compound Synthesis cluster_para N-(4-Bromophenyl)-4-chloro-benzamide Synthesis 4-Bromoaniline_o 4-Bromoaniline Reaction_o Amide Coupling (DCM, Pyridine) 4-Bromoaniline_o->Reaction_o 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_chloride->Reaction_o Product_o N-(4-Bromophenyl)- 2-chloro-benzamide Reaction_o->Product_o 4-Bromoaniline_p 4-Bromoaniline Reaction_p Amide Coupling (DCM, Pyridine) 4-Bromoaniline_p->Reaction_p 4-Chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl_chloride->Reaction_p Product_p N-(4-Bromophenyl)- 4-chloro-benzamide Reaction_p->Product_p

Figure 1: General synthesis schemes for the two isomers.

Comparative Biological Activity

The biological activities of these isomers are primarily focused on their antimicrobial and anticancer properties.

Antimicrobial Activity

Halogenated benzanilides are known for their antimicrobial effects. The mechanism is often attributed to the disruption of the bacterial cell membrane integrity, potentially through the inhibition of essential lipid biosynthesis.

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. Some studies have also reported its efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

For N-(4-Bromophenyl)-4-chloro-benzamide , direct and extensive antimicrobial screening data is less prevalent in the public domain. However, its structural similarity to other halogenated benzamides suggests it would likely possess antimicrobial activity. The presence of halogen atoms in such aromatic structures is a well-established feature for enhancing biological effects, including antimicrobial efficacy.

Table 1: Summary of Reported Antimicrobial Activity

CompoundTarget OrganismsReported Activity
This compound Gram-positive bacteria (including MRSA)Active
N-(4-Bromophenyl)-4-chloro-benzamide Not extensively reportedPredicted to be active based on structural analogs

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Assay_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Prepare_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilute->Prepare_Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Broth Microdilution Assay.
Anticancer Activity

The benzamide scaffold is a key feature in the design of various anticancer agents. The proposed mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with critical signaling pathways that regulate cell proliferation and survival.

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, significant cytotoxicity has been reported against MCF-7 breast cancer cells, with derivatives of this compound showing potent anticancer activity.

For N-(4-Bromophenyl)-4-chloro-benzamide , while direct cytotoxicity data is sparse, research on its analogs suggests that the N-phenylbenzamide scaffold is a valuable starting point for developing novel anticancer agents. The presence of a 4-bromophenyl moiety has been highlighted as being potentially crucial for anticancer effects in related structures.

Table 2: Summary of Reported Anticancer Activity

CompoundCancer Cell LinesReported Activity
This compound MCF-7 (Breast Cancer)Cytotoxic, induces apoptosis
N-(4-Bromophenyl)-4-chloro-benzamide VariousAnalogs show cytotoxic potential

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis_Signaling_Pathway Benzamide N-(Aryl)-chlorobenzamide Target Cellular Target (e.g., Kinase, HDAC) Benzamide->Target Inhibition Pathway Disruption of Pro-Survival Signaling Pathways Target->Pathway Mitochondria Mitochondrial Outer Membrane Permeabilization Pathway->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: A potential signaling pathway for benzamide-induced apoptosis.

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the chlorine atom is a critical determinant of biological activity.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position influences the electron density distribution across the benzoyl ring, which can affect the molecule's ability to bind to its biological target.

  • Steric Hindrance: The ortho-position of the chlorine in this compound creates more steric bulk around the amide linkage compared to the para-isomer. This can influence the preferred conformation of the molecule and its fit within a binding pocket.

  • Hydrogen Bonding: The ortho-chloro group may participate in intramolecular hydrogen bonding with the amide proton, which would restrict the conformational flexibility of the molecule. This is not possible for the para-isomer.

These differences suggest that this compound and N-(4-Bromophenyl)-4-chloro-benzamide likely have different affinities for their biological targets, leading to variations in their potency and selectivity. For instance, in some classes of bioactive molecules, ortho-substitution has been shown to confer enhanced activity compared to para-substitution, and vice-versa. Without direct comparative data, it is hypothesized that the two isomers will exhibit distinct quantitative biological profiles.

Conclusion and Future Directions

Both this compound and N-(4-Bromophenyl)-4-chloro-benzamide are promising scaffolds in the pursuit of novel antimicrobial and anticancer agents. The available data suggests that the ortho-chloro isomer has been more extensively studied, with demonstrated efficacy against both bacterial pathogens and cancer cell lines. The biological potential of the para-chloro isomer is inferred from studies on its structural analogs.

References

A Senior Application Scientist's Guide to the Synthesis of N-(4-Bromophenyl)-chloro-benzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Benzamides

In the landscape of modern drug discovery and materials science, the N-aryl benzamide scaffold is a cornerstone. Its structural rigidity and capacity for hydrogen bonding make it a privileged motif in medicinal chemistry. The introduction of halogen substituents, such as bromine and chlorine, provides a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. The title compounds, N-(4-Bromophenyl)-2-chloro-benzamide and its isomers, are valuable intermediates and building blocks for developing novel therapeutic agents, particularly in antimicrobial and anti-inflammatory research.[1][2]

This guide provides a comparative analysis of the principal synthetic methodologies for preparing the ortho, meta, and para isomers of N-(4-Bromophenyl)-chloro-benzamide. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, chemists, and process development professionals.

Methodology 1: The Workhorse - Schotten-Baumann Acylation

The most direct and industrially favored route for synthesizing these target molecules is the acylation of 4-bromoaniline with the corresponding chlorobenzoyl chloride isomer. This classic nucleophilic acyl substitution, often performed under Schotten-Baumann conditions, is prized for its reliability, scalability, and use of readily available, cost-effective reagents.[1][3]

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromoaniline onto the electrophilic carbonyl carbon of chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction to completion.[4]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Bromoaniline 4-Bromoaniline Attack Nucleophilic Attack 4-Bromoaniline->Attack Chlorobenzoyl_Chloride R-COCl (2-, 3-, or 4-chlorobenzoyl chloride) Chlorobenzoyl_Chloride->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation Accepts proton Intermediate Tetrahedral Intermediate Attack->Intermediate Forms intermediate Elimination Elimination of Cl- Intermediate->Elimination Collapses Elimination->Deprotonation Forms protonated amide Product N-(4-Bromophenyl)- chloro-benzamide Deprotonation->Product Byproduct [Base-H]+Cl- Deprotonation->Byproduct

Caption: General workflow for Schotten-Baumann acylation.

Comparative Experimental Data: Isomer Synthesis

The choice of the chlorobenzoyl chloride isomer directly dictates the final product. While the procedure is similar for all three isomers, subtle differences in reactivity and steric hindrance can influence reaction conditions and yields.

ParameterOrtho Isomer Meta Isomer Para Isomer
Product Name This compoundN-(4-Bromophenyl)-3-chloro-benzamideN-(4-Bromophenyl)-4-chloro-benzamide
Reactants 4-Bromoaniline, 2-Chlorobenzoyl chloride4-Bromoaniline, 3-Chlorobenzoyl chloride4-Bromoaniline, 4-Chlorobenzoyl chloride
Typical Solvent Dichloromethane (DCM), THF[1]Dichloromethane (DCM)Dichloromethane (DCM)[5]
Base Pyridine or Triethylamine (1.1 eq)Pyridine or Triethylamine (1.1 eq)Pyridine or Triethylamine (1.1 eq)[5]
Temperature 0°C to Room Temp[1]0°C to Room Temp0°C to Room Temp[5]
Reaction Time 2-6 hours2-4 hours2-4 hours[5]
Reported Yield ~89%[6]Typically >85%Typically >90%[5]
Considerations Steric hindrance from the ortho-chlorine may slightly slow the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures for completion.Standard reaction, generally proceeds cleanly.Highly efficient due to minimal steric hindrance and favorable electronics.
Detailed Protocol: Synthesis of this compound

This protocol is representative and can be adapted for the meta and para isomers by substituting the appropriate acyl chloride.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.05 eq)[1]

  • Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir. Cool the mixture to 0–5°C using an ice-water bath to manage the exothermic reaction.[1]

  • Acyl Chloride Addition: Slowly, add a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM to the stirring mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield the final product as a colorless solid.[5]

Methodology 2: Direct Amidation via Coupling Agents

For applications where the acyl chloride is unstable or undesirable, direct condensation of the carboxylic acid and amine using a coupling agent is a powerful alternative. This approach is a mainstay in peptide synthesis and is highly effective for small-scale and library synthesis.[3][7]

Rationale and Common Reagents

This method avoids the isolation of a reactive intermediate. Instead, a coupling reagent activates the carboxylic acid in situ, forming a highly reactive species (e.g., an active ester) that is readily attacked by the amine.[8] Common coupling agents include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Uronium/Phosphonium Salts: HATU, HBTU, PyBOP

While effective, these reagents are expensive and generate stoichiometric amounts of waste, which can be a drawback for large-scale production.[3][8]

G Carboxylic_Acid Chlorobenzoic Acid Activation In-situ Activation Carboxylic_Acid->Activation Amine 4-Bromoaniline Coupling Amide Bond Formation Amine->Coupling Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activation Activation->Coupling Activated Intermediate Product Final Amide Product Coupling->Product Waste Stoichiometric Waste (e.g., Urea byproduct) Coupling->Waste

Caption: Workflow for direct amidation using coupling agents.

A typical synthesis using this approach involves reacting the chlorobenzoic acid with 4-bromoaniline using a reagent like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF), which can achieve yields greater than 85%.[2]

Methodology 3: Transition Metal-Catalyzed Cross-Coupling

For complex substrates or specialized applications, modern cross-coupling reactions offer unparalleled scope and functional group tolerance.

A. Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination is a robust method for forming C-N bonds by coupling an aryl halide with an amine.[9][10] This reaction can be adapted for amidation, effectively coupling a benzamide with an aryl halide or vice-versa. The reaction is driven by a palladium catalyst and a specialized phosphine ligand.

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[9][10]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L_n) OxAdd->PdII_Complex + ArX Ligand_Ex Amide Coordination PdII_Complex->Ligand_Ex + Amide-H - HX RedElim Reductive Elimination Ligand_Ex->RedElim Forms Ar-Pd(II)-Amide RedElim->Pd0 Reforms Catalyst Product Ar-Amide RedElim->Product ArX Ar-X ArX->OxAdd Amide Amide-H Amide->Ligand_Ex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Advantages: Broad substrate scope and high tolerance for various functional groups.[9] Disadvantages: High cost of the palladium catalyst and ligands, and the need for strictly anhydrous and oxygen-free conditions.[10]

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[11][12] It involves the coupling of an aryl halide with an amine, amide, or alcohol.

Causality: The reaction is promoted by a copper(I) species, which can be generated in situ. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide.[12]

Advantages: Utilizes a much cheaper and more abundant metal catalyst (copper). Disadvantages: Traditionally requires harsh conditions, including high temperatures (often >200°C) and high-boiling polar solvents like DMF or NMP, which can limit its applicability for sensitive substrates.[12] However, recent developments have introduced milder conditions and more effective ligand systems.[13]

Synthesis Strategy Comparison and Expert Recommendations

MethodKey ReagentsConditionsProsConsBest For
Schotten-Baumann Acylation Acyl Chloride, Amine, BaseMild (0°C to RT)Low cost, high yield, scalable, simple work-up.Requires handling of moisture-sensitive acyl chlorides.Routine synthesis, large-scale production.
Direct Amidation Carboxylic Acid, Amine, Coupling AgentMild (RT)Avoids acyl chlorides, good for sensitive substrates.Expensive reagents, stoichiometric waste.[8]Small-scale library synthesis, rapid analoging.
Buchwald-Hartwig Amidation Aryl Halide, Amide, Pd-catalyst, Ligand, BaseModerate HeatExcellent functional group tolerance, broad scope.High cost, air/moisture sensitive.[10]Complex molecule synthesis, late-stage functionalization.
Ullmann Condensation Aryl Halide, Amide, Cu-catalyst, BaseOften Harsh (High Temp)Low-cost catalyst.Harsh conditions, lower functional group tolerance.[12]Specific applications where Pd-catalysis fails or is cost-prohibitive.

Senior Scientist's Recommendation: For the straightforward synthesis of N-(4-Bromophenyl)-chloro-benzamide isomers, the Schotten-Baumann acylation method is the superior choice for its efficiency, cost-effectiveness, and scalability. For discovery chemistry efforts that require the synthesis of a diverse library of analogs with complex functionalities, direct amidation with a coupling agent like HATU offers greater flexibility and speed, justifying the higher reagent cost. The transition metal-catalyzed routes are powerful tools but represent overkill for this specific transformation unless dictated by unique substrate constraints.

Product Characterization

Regardless of the synthetic route, rigorous analytical confirmation of the final product is essential.

  • ¹H NMR: The aromatic region (typically δ 7.2–8.1 ppm) will show distinct coupling patterns that confirm the substitution pattern of the isomers. A broad singlet for the amide N-H proton is expected around δ 9.8–10.2 ppm.[1]

  • FT-IR: Look for the characteristic strong amide C=O carbonyl stretch around 1650–1680 cm⁻¹ and the N-H stretch near 3300 cm⁻¹.[1]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ~310, confirming the molecular weight. The isotopic pattern from the presence of both bromine and chlorine is a key diagnostic feature.[1]

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A Researcher's Guide to Biological Target Validation for Novel Compounds: A Case Study of N-(4-Bromophenyl)-2-chloro-benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological target validation of novel chemical entities, using N-(4-Bromophenyl)-2-chloro-benzamide as a central case study. Researchers, scientists, and drug development professionals will find a detailed exploration of methodologies, from initial computational predictions to rigorous experimental confirmation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.

This compound is a compound of significant interest, with preliminary studies indicating notable antimicrobial and anticancer properties.[1] Its mechanism of action is thought to involve the disruption of essential biosynthetic pathways in bacteria and the induction of apoptosis in cancer cells through interference with key signaling pathways.[1] However, the specific molecular targets of this compound remain to be definitively identified. This guide will illuminate the path from a promising phenotypic hit to a validated biological target.

The Imperative of Target Deconvolution in Modern Drug Discovery

The journey from identifying a bioactive compound to developing a therapeutic agent is contingent on understanding its mechanism of action. Phenotypic screening, which identifies compounds based on an observable effect in a biological system, is a powerful approach for discovering first-in-class drugs.[2][3][4] However, the subsequent identification of the molecular target(s) responsible for this effect, a process known as target deconvolution, is a critical and often challenging step.[5][6][7] A confirmed target provides a rationale for medicinal chemistry optimization, aids in the development of relevant biomarkers, and helps in predicting potential on- and off-target toxicities.

The following sections will outline a multi-pronged strategy for the target validation of this compound, integrating computational, biochemical, and genetic approaches.

A Phased Approach to Target Validation

A robust target validation strategy employs a combination of methods to build a compelling case for a specific molecular target. We advocate for a phased approach, beginning with broad, cost-effective computational methods and progressively moving towards more resource-intensive, but definitive, experimental validation.

cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Cellular & Genetic Validation in_silico Computational Screening (Reverse Docking, Pharmacophore Modeling) cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Hypothesized Targets kinobeads Competitive Binding Assays (e.g., Kinobeads) in_silico->kinobeads affinity_chrom Affinity Chromatography in_silico->affinity_chrom genetic Genetic Perturbation (siRNA/CRISPR) cetsa->genetic Confirmed Engagement kinobeads->genetic affinity_chrom->genetic phenotypic_rescue Phenotypic Rescue/Mimicry genetic->phenotypic_rescue Validated Target

Figure 1: A phased workflow for biological target validation.

Phase 1: In Silico Target Prediction - Generating Hypotheses

Computational, or in silico, methods offer a rapid and cost-effective first pass at identifying potential biological targets for a small molecule.[8][9][10][11] These approaches leverage the known chemical structure of this compound to predict its interactions with a vast array of protein structures.

  • Reverse Docking: This technique screens the compound against a library of 3D protein structures to identify those with the most favorable binding energies.[8]

  • Pharmacophore Modeling and Similarity Searching: This method identifies the key chemical features of the compound responsible for its biological activity and searches for other molecules with similar features and known targets.[8][11]

  • Machine Learning and AI: Advanced algorithms trained on large datasets of ligand-target interactions can predict the probability of a compound binding to specific targets.[9][11]

These in silico methods do not provide definitive proof of a target but generate a ranked list of high-probability candidates for subsequent experimental validation.

Phase 2: In Vitro Target Engagement - Confirming Physical Interaction

The next critical step is to experimentally confirm that this compound physically interacts with the predicted targets within a biological context. Several robust methods are available for this purpose.

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[12][13][14][15][16][17] The principle is based on the ligand-induced thermal stabilization of a target protein; a protein bound to a small molecule will be more resistant to heat-induced denaturation.[12][13][15]

start Treat cells with This compound or vehicle control heat Heat cell lysates to a range of temperatures start->heat centrifuge Centrifuge to separate soluble and precipitated proteins heat->centrifuge quantify Quantify remaining soluble target protein (e.g., Western Blot) centrifuge->quantify plot Plot protein abundance vs. temperature to generate melt curves quantify->plot

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line for which the compound shows activity) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Given that this compound is implicated in modulating signaling pathways, protein kinases are a plausible class of targets.[1] The kinobeads assay is a chemical proteomics technique used to profile the interaction of a compound with a large number of endogenous kinases simultaneously.[18][19][20][21][22]

The method utilizes beads coated with a mixture of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[18][19] By pre-incubating the lysate with a free compound of interest (this compound), one can observe which kinases are competed off the beads, thus identifying them as targets.[18][19]

start Prepare cell lysate incubate Incubate lysate with varying concentrations of this compound start->incubate add_kinobeads Add Kinobeads to pull down unbound kinases incubate->add_kinobeads wash Wash beads to remove non-specific binders add_kinobeads->wash elute_digest Elute and digest bound kinases wash->elute_digest lcms Analyze by LC-MS/MS to identify and quantify kinases elute_digest->lcms analyze Determine which kinases were competitively displaced by the compound lcms->analyze

Figure 3: Workflow for a Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow for the binding of kinases that are not already bound to the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by quantitative mass spectrometry to identify and quantify the proteins that were pulled down by the beads in each condition.

  • Data Analysis: Identify kinases whose abundance on the beads is significantly reduced in a dose-dependent manner by this compound. These are the direct targets of the compound.

Phase 3: Cellular and Genetic Validation - Linking Target to Phenotype

Confirming a physical interaction is a major step, but it is equally important to demonstrate that the engagement of this target is responsible for the observed biological effect of the compound. Genetic methods are the gold standard for this level of validation.

  • RNA Interference (siRNA) and CRISPR-Cas9: These techniques can be used to specifically reduce (knockdown) or eliminate (knockout) the expression of the putative target protein.[23][24] If the knockdown or knockout of the target protein phenocopies the effect of this compound, or if it renders the cells resistant to the compound, this provides strong evidence that the protein is the biologically relevant target.[24]

  • Overexpression Studies: Conversely, overexpressing the target protein may lead to increased resistance to the compound, further validating the on-target effect.

Comparison of Target Validation Methodologies

Each target validation method has its own set of advantages and limitations. A combination of orthogonal approaches is therefore essential for building a robust case.

Methodology Principle Advantages Limitations
In Silico Prediction Computational modeling of ligand-protein interactions.[8][9]Rapid, cost-effective, high-throughput.[11]Predictive, not definitive; requires experimental validation.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[12][13]Confirms target engagement in a cellular context; label-free.[15][16]Requires a specific antibody for detection; may not be suitable for all proteins.
Kinobeads Competitive binding of kinases to immobilized broad-spectrum inhibitors.[18][19]Unbiased screening of a large number of endogenous kinases; provides affinity data.[19]Limited to ATP-competitive inhibitors; may miss some kinases.[19]
Affinity Chromatography Immobilized compound pulls down binding partners from a lysate.[7][25]Can identify novel and unexpected targets.Can be prone to identifying non-specific binders; requires chemical modification of the compound.[25]
Genetic Approaches (siRNA/CRISPR) Modulating the expression of the target gene to observe phenotypic changes.[23][24]Directly links the target to the biological phenotype.Potential for off-target effects; compensation by other pathways can mask the effect.

Comparative Analysis with Alternative Compounds

Once a validated target for this compound is identified, a comparative analysis with other known modulators of that target can be performed. For instance, if the target is identified as a specific kinase, its inhibitory profile (e.g., IC50 value) can be benchmarked against existing, well-characterized inhibitors of that kinase. This analysis would involve:

  • Dose-response curves: Comparing the potency of this compound with other inhibitors in cellular and biochemical assays.

  • Selectivity profiling: Assessing the off-target effects of this compound against a panel of related proteins (e.g., a kinase panel) and comparing its selectivity to that of other inhibitors.

  • Phenotypic comparison: Evaluating whether this compound produces a similar or distinct cellular phenotype compared to other compounds acting on the same target.

Additionally, exploring the biological activities of structurally related compounds can provide valuable insights into the structure-activity relationship (SAR) and help to identify the key chemical moieties responsible for target engagement and the observed phenotype.[26][27][28][29][30]

Conclusion

The biological target validation of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By employing a multi-pronged approach that integrates in silico, in vitro, and genetic methodologies, researchers can confidently identify and validate the molecular target(s) responsible for a compound's biological activity. This foundational knowledge is paramount for the successful translation of a promising chemical hit into a rationally designed therapeutic agent. The framework presented in this guide provides a clear and actionable path for navigating the complexities of target deconvolution and advancing the field of drug discovery.

References

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A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of N-(4-Bromophenyl)-2-chloro-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1][2] Derivatives of this core have demonstrated a vast therapeutic potential, including significant anticancer properties.[1][3][4] This guide focuses on N-(4-Bromophenyl)-2-chloro-benzamide, a halogenated benzanilide, and provides a comprehensive framework for comparing the in vitro cytotoxicity of its novel derivatives. We will delve into the rationale behind experimental design, present detailed, self-validating protocols for key cytotoxicity assays, and explore potential mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate and advance promising anticancer lead compounds.

Introduction: The Rationale for Derivative-Based Drug Discovery

The journey from a hit compound to a clinical candidate is one of iterative refinement. The parent molecule, in our case This compound , serves as a template for chemical modification.[5] The presence of halogen atoms—bromine and chlorine—already confers specific physicochemical properties, such as increased lipophilicity, which can enhance membrane permeability and cellular uptake.[5]

The core principle of this work is rooted in Structure-Activity Relationship (SAR) studies.[6] By systematically altering the parent structure, we can dissect the contribution of each molecular component to its biological activity. This allows us to rationally design derivatives with improved potency against cancer cells and, crucially, enhanced selectivity to minimize off-target effects on healthy tissue.

For this guide, we will consider a hypothetical, yet chemically logical, series of derivatives to illustrate the comparative process:

  • BCB-Parent: this compound (Our reference compound)

  • BCB-F: N-(4-Bromophenyl)-2-fluoro-benzamide (Investigating the effect of a more electronegative halogen)

  • BCB-OCH3: N-(4-Bromophenyl)-2-methoxy-benzamide (Replacing an electron-withdrawing group with an electron-donating group)

  • BCB-diCl: N-(3,4-Dichlorophenyl)-2-chloro-benzamide (Shifting and adding halogens on the N-phenyl ring)

A Validated Experimental Framework for Cytotoxicity Profiling

A robust comparison requires a multi-faceted experimental approach. Relying on a single assay can be misleading; therefore, we employ complementary methods to assess both cell viability and cell death. The overall workflow is designed to be logical and efficient, moving from broad screening to more specific mechanistic inquiries.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Selection cluster_3 Phase 4: Mechanistic Studies Compound Compound Synthesis & Purification (BCB-Parent & Derivatives) Treatment Dose-Response Treatment (e.g., 0.1 to 100 µM) Compound->Treatment Culture Cell Line Culture (Cancer & Non-Cancerous) Culture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH IC50 IC50 Value Calculation MTT->IC50 LDH->IC50 SI Selectivity Index (SI) Calculation IC50->SI Lead Lead Derivative Selection SI->Lead Apoptosis Apoptosis Assays (e.g., Annexin V) Lead->Apoptosis ROS ROS Detection Lead->ROS WB Western Blot (Signaling Proteins) Lead->WB

Caption: Experimental workflow for comparative cytotoxicity analysis.

Rationale for Cell Line Selection

To build a comprehensive cytotoxicity profile, we must test our compounds against a panel of cell lines. The choice of this panel is critical.

  • Cancer Cell Lines: We recommend using cell lines from diverse tissue origins to identify broad-spectrum activity or tissue-specific potency. For this guide, we will use:

    • A549 (Lung Carcinoma): A commonly used model for lung cancer.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer line.

    • HeLa (Cervical Carcinoma): An aggressive and highly proliferative cell line.[7][8]

  • Non-Cancerous Control Cell Line: To assess the therapeutic window, a non-cancerous cell line is essential.

    • HEK293 (Human Embryonic Kidney): A standard for evaluating baseline cytotoxicity and calculating the Selectivity Index.[6]

Rationale for Assay Selection

We will utilize two distinct assays to provide a holistic view of cytotoxicity:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. It is a robust and cost-effective method for assessing cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis).[9][10] It directly measures cell lysis and provides complementary data to the MTT assay.[11][12]

Detailed Experimental Protocols

Trustworthiness in experimental science comes from meticulous and reproducible protocols. The following methods are described to ensure self-validation through the inclusion of appropriate controls.

Cell Culture and Compound Preparation
  • Cell Maintenance: Culture A549, MCF-7, HeLa, and HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Preparation: Prepare 10 mM stock solutions of BCB-Parent and all derivatives (BCB-F, BCB-OCH3, BCB-diCl) in sterile DMSO. Store at -20°C.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Perform serial dilutions of the compound stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Controls: Include "vehicle control" wells (cells treated with 0.5% DMSO medium) and "medium only" wells (no cells, for background subtraction).

  • Incubation: Replace the medium in each well with 100 µL of the corresponding compound dilution. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls: In addition to vehicle and medium controls, include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the final step.[10]

  • Incubation: Incubate the plate for 48 hours.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Reading: Incubate at room temperature for 10-20 minutes, protected from light. Measure the fluorescence or absorbance as per the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Comparative Analysis of Cytotoxicity Data

The primary output of our screening is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency. Equally important is the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

A higher SI value is desirable, as it indicates a greater therapeutic window.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) and Selectivity Index (SI) of BCB Derivatives

CompoundA549 (Lung) IC₅₀MCF-7 (Breast) IC₅₀HeLa (Cervical) IC₅₀HEK293 (Control) IC₅₀SI (vs. A549)
BCB-Parent 9.311.510.2> 100> 10.8
BCB-F 7.59.18.4> 100> 13.3
BCB-OCH3 35.842.139.5> 100> 2.8
BCB-diCl 2.1 3.4 2.9 85.640.8
Doxorubicin *0.80.50.64.55.6

*Doxorubicin is included as a standard chemotherapeutic control.

Interpretation of Results:

  • BCB-diCl emerges as the most potent derivative across all cancer cell lines, with an IC₅₀ value of 2.1 µM against A549 cells.

  • Replacing the 2-chloro group with a 2-methoxy group (BCB-OCH3 ) drastically reduces cytotoxic activity, suggesting that an electron-withdrawing group at this position is critical for potency.

  • The fluorine substitution (BCB-F ) offers a modest improvement in potency over the parent compound.

  • Most importantly, BCB-diCl displays the highest Selectivity Index (40.8), indicating it is significantly more toxic to lung cancer cells than to healthy kidney cells, a highly desirable trait for a drug candidate.

Unveiling the Mechanism: Potential Signaling Pathways

While IC₅₀ values tell us if a compound is cytotoxic, they don't tell us how. Benzamide derivatives are known to act through various mechanisms.[1][3] One prominent pathway involves the induction of apoptosis via the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.[4]

G BCB BCB-diCl Derivative Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Cellular Stress Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrial Membrane Potential Collapse CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible ROS-mediated apoptotic pathway for benzamide derivatives.

Mechanistic studies for the lead compound (BCB-diCl) would involve:

  • ROS Detection: Using probes like DCFDA to confirm an increase in intracellular ROS.

  • Apoptosis Assays: Employing Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.

  • Western Blotting: Analyzing the expression levels of key proteins in this pathway, such as Bax, Bcl-2, and cleaved Caspase-3, to confirm the signaling cascade.[4]

Conclusion and Future Outlook

This guide outlines a rigorous, multi-assay strategy for the comparative cytotoxic evaluation of novel this compound derivatives. Through a combination of viability (MTT) and cell death (LDH) assays, coupled with the crucial calculation of a Selectivity Index, researchers can effectively identify lead candidates. Our analysis of hypothetical data identified the BCB-diCl derivative as a promising candidate due to its superior potency and selectivity.

The next logical steps for a compound like BCB-diCl would be to validate its presumed mechanism of action and expand its testing to in vivo models to assess its efficacy and safety profile in a more complex biological system. This structured approach, grounded in sound experimental design and validated protocols, is fundamental to advancing the field of oncology and developing the next generation of targeted cancer therapeutics.

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A Comparative Efficacy Analysis of N-(4-Bromophenyl)-2-chloro-benzamide Against Standard Anticancer Agents in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is a paramount objective. The benzamide functional group is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides an in-depth comparative analysis of a promising benzamide derivative, N-(4-Bromophenyl)-2-chloro-benzamide, evaluating its preclinical efficacy against established anticancer drugs, Doxorubicin and Tamoxifen, with a focus on breast cancer cell lines.

Introduction to this compound: A Novel Anticancer Candidate

This compound is a synthetic compound that has garnered interest for its potential as an anticancer agent. Structurally, it belongs to the class of N-phenylbenzamides. Preliminary in vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] The proposed mechanism of action involves the disruption of critical signaling pathways that govern cell proliferation and survival.[1] Notably, this compound has shown significant cytotoxicity against the human breast adenocarcinoma cell line, MCF-7, in assays such as the Sulforhodamine B (SRB) assay.[1]

The rationale for investigating this and similar benzamide derivatives lies in their structural versatility, which allows for chemical modifications to enhance their potency and selectivity against tumor cells. The presence of halogen atoms, such as bromine and chlorine, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Benchmarking Against Gold Standards: Doxorubicin and Tamoxifen

To contextualize the potential of this compound, its efficacy is compared against two widely used and well-characterized drugs for breast cancer:

  • Doxorubicin: A cornerstone of chemotherapy for decades, doxorubicin is an anthracycline antibiotic known for its broad-spectrum anticancer activity.[2] Its primary mechanisms of action include intercalation into DNA, inhibition of the topoisomerase II enzyme, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and cell death.[2][3][4][5][6]

  • Tamoxifen: A selective estrogen receptor modulator (SERM), tamoxifen is a standard of care for hormone receptor-positive (HR+) breast cancers.[7][8][9] It acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue, thereby blocking estrogen-mediated signaling that promotes tumor growth.[1][7][8] In other tissues, it can have estrogenic effects, such as in bone.[1][9]

Head-to-Head Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and its derivatives against the MCF-7 breast cancer cell line, alongside representative IC50 values for Doxorubicin and Tamoxifen from various studies.

Table 1: Comparative in vitro Cytotoxicity (IC50) Against MCF-7 Breast Cancer Cells

CompoundIC50 ValueAssay MethodReference
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (Derivative of Topic Compound) 8.9 µMMTT[3]
Doxorubicin 0.68±0.04 μg/ml (~1.25 µM)MTT[10]
400 nM (0.4 µM)MTT[11]
700 nM (0.7 µM)MTT[11]
8306 nM (8.3 µM)Not Specified[12]
Tamoxifen 4.506 µg/mL (~12.1 µM)Not Specified[13]
10.045 µMNot Specified[14]
13.57 µMMTT[15]
19.35 µM (at 24h)Not Specified[16]

Disclaimer: A specific IC50 value for this compound was not available in the reviewed literature. The value presented is for a structurally related derivative and is intended for comparative purposes. The IC50 values for Doxorubicin and Tamoxifen can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Unraveling the Mechanisms: Signaling Pathways and Cellular Fate

The anticancer efficacy of these compounds is intrinsically linked to their ability to interfere with specific cellular pathways.

This compound and the Induction of Apoptosis

This compound is reported to induce apoptosis.[1] This process of programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes that execute cell death.

Caption: Proposed mechanism of apoptosis induction by this compound.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin's cytotoxicity stems from its ability to intercalate into DNA, which disrupts DNA replication and transcription.[2][3] It also inhibits topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks.[2][3][6] Furthermore, doxorubicin can generate reactive oxygen species, causing widespread cellular damage.[4]

Tamoxifen: Modulating Estrogen Receptor Signaling

In hormone receptor-positive breast cancer cells like MCF-7, estrogen binds to its receptor, leading to the transcription of genes that promote cell proliferation. Tamoxifen competitively binds to the estrogen receptor, preventing this signaling cascade.[1][7][8]

Estrogen_Signaling_Pathway cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan Formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance F->G

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed cells and treat them with the test compound.

  • Cell Fixation: Gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess media components and then air dry.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash away the unbound SRB dye with 1% acetic acid and allow the plates to air dry.

  • Solubilization: Dissolve the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at approximately 540 nm.

SRB_Assay_Workflow A 1. Seed Cells & Treat with Compounds B 2. Fix Cells with TCA A->B C 3. Wash & Dry Plates B->C D 4. Stain with SRB Dye C->D E 5. Wash away unbound dye D->E F 6. Solubilize Bound Dye E->F G 7. Measure Absorbance F->G

Caption: The sequential workflow of the Sulforhodamine B (SRB) assay.

Conclusion and Future Directions

The available preclinical data suggests that this compound and its derivatives are a promising class of compounds with potent cytotoxic effects against breast cancer cells, likely mediated through the induction of apoptosis. While a direct quantitative comparison with established drugs like Doxorubicin and Tamoxifen is limited by the lack of a publicly available IC50 value for the parent compound, the low micromolar activity of its derivatives indicates a potential for high efficacy.

Future research should focus on:

  • Determining the precise IC50 value of this compound in a panel of breast cancer cell lines to allow for a more direct and robust comparison.

  • Elucidating the specific molecular targets within the apoptotic pathway to better understand its mechanism of action.

  • Conducting in vivo studies in animal models to evaluate the compound's therapeutic efficacy, pharmacokinetics, and safety profile.

  • Exploring structure-activity relationships (SAR) by synthesizing and testing additional derivatives to optimize potency and selectivity.

The N-phenylbenzamide scaffold represents a fertile ground for the development of novel anticancer therapeutics. The continued investigation of compounds like this compound is crucial for expanding the arsenal of effective treatments for breast cancer and other malignancies.

References

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A Senior Application Scientist's Guide to the Physicochemical Divergence of Chloro-benzamide Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle molecular changes impact physicochemical properties is paramount. The positional isomerism of a substituent on an aromatic ring, a common motif in medicinal chemistry, can dramatically alter a compound's behavior, influencing everything from solubility and permeability to target engagement. This guide provides an in-depth, objective comparison of the key physicochemical properties of 2-chlorobenzamide, 3-chlorobenzamide, and 4-chlorobenzamide, supported by experimental data and detailed methodologies.

The position of the chlorine atom on the benzamide ring—ortho (2-), meta (3-), or para (4-)—engenders distinct electronic and steric environments. These differences directly translate into variations in melting point, solubility, lipophilicity (LogP), and acidity (pKa), all of which are critical parameters in the drug discovery and development cascade.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of the three chloro-benzamide positional isomers. This data, compiled from various sources, highlights the significant impact of chlorine's placement on the molecule's characteristics.

Property2-Chlorobenzamide (ortho)3-Chlorobenzamide (meta)4-Chlorobenzamide (para)
Melting Point (°C) 142 - 144[1][2]133 - 137[3]172 - 176[4]
Aqueous Solubility Sparingly soluble in water[1]Hardly soluble in water[3]Low solubility in water[5]
Lipophilicity (LogP) 1.4389 (calculated)[6]1.51 (experimental)[7]1.6 (calculated)
Acidity (pKa) Not readily availablePredicted: 15.41[3]Not readily available
Molecular Weight 155.58 g/mol 155.58 g/mol [8]155.58 g/mol [4]
Appearance Almost white crystalline powder[9]White crystalline solid[3]White to off-white crystalline solid[5]

Expert Insights on Observed Differences:

The significant difference in melting points, particularly the higher melting point of the 4-chloro isomer, can be attributed to its greater molecular symmetry. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The 2-chloro isomer's melting point is intermediate, potentially influenced by intramolecular hydrogen bonding between the amide and the adjacent chlorine, which can affect intermolecular interactions.

While quantitative aqueous solubility data is sparse, the qualitative descriptions consistently indicate low solubility for all three isomers. This is expected due to the presence of the hydrophobic benzene ring and the chlorine atom. The subtle differences in solubility are likely governed by the interplay between the molecule's ability to form hydrogen bonds with water via the amide group and the disruptive effect of the chlorine atom on the water structure.

The LogP values, a measure of a compound's lipophilicity, are relatively similar for the three isomers, indicating that they all have a moderate affinity for a non-polar environment. The slightly higher LogP of the 4-chloro isomer may be due to the chlorine atom being more exposed and contributing more to the overall non-polar surface area compared to the more sterically shielded 2-chloro isomer.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for determining key physicochemical properties. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination via the Capillary Method

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: Ensure the chloro-benzamide isomer is a fine, dry powder.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powder, trapping a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for an accurate reading.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be a range.

Causality in Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement. A sample height greater than 3 mm can lead to a broader melting range due to inefficient heat transfer through the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample prep2->prep3 measure1 Insert into Apparatus prep3->measure1 Loaded Capillary measure2 Controlled Heating measure1->measure2 measure3 Observe Melting measure2->measure3 measure4 Record Range measure3->measure4

Experimental workflow for melting point determination.
Thermodynamic Aqueous Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the chloro-benzamide isomer to a vial containing a known volume of purified water (or a relevant buffer).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Allow the suspension to settle at the same constant temperature. Centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved chloro-benzamide in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the isomer to quantify the amount in the sample.

  • Calculation: The solubility is expressed as the concentration of the dissolved compound (e.g., in mg/mL or µg/mL).

Self-Validating System: The continued presence of excess solid at the end of the equilibration period confirms that a saturated solution has been achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent concentration values provides confidence that equilibrium has been reached.

SolubilityWorkflow cluster_prep Solution Preparation cluster_analysis Analysis prep1 Add Excess Solid to Solvent prep2 Equilibrate (Shake) prep1->prep2 prep3 Separate Phases (Centrifuge) prep2->prep3 analysis1 Sample Supernatant prep3->analysis1 Saturated Solution analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Sources

A Definitive Guide to the Structural Confirmation of N-(4-Bromophenyl)-2-chloro-benzamide using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Ambiguity in molecular architecture can lead to misinterpreted biological data and ultimately, stalled-out development pipelines. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex aromatic systems and substituted benzamides often present overlapping signals that necessitate more advanced analytical techniques. This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR methods for the definitive structural elucidation of N-(4-Bromophenyl)-2-chloro-benzamide, a compound of interest in medicinal chemistry.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a comprehensive understanding of how these powerful techniques converge to provide a self-validating structural proof.

The Challenge: Unambiguous Confirmation in a Crowded Spin System

The structure of this compound presents a classic challenge for 1D NMR. With two substituted benzene rings, the aromatic region of the ¹H NMR spectrum is expected to be complex, with potential for overlapping multiplets that complicate direct assignment. 2D NMR spectroscopy overcomes this by adding a second frequency dimension, allowing for the visualization of correlations between nuclei, thereby untangling these complex spin systems.

A Multi-pronged Approach: The Synergy of COSY, HSQC, and HMBC

To achieve irrefutable structural confirmation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. This guide will focus on the "big three" for small molecule characterization:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular framework.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for piecing together the molecular skeleton across quaternary carbons and heteroatoms.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for this compound. These predictions, generated using established NMR prediction algorithms and databases, will serve as our benchmark for interpreting the experimental data.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-chloro-benzoyl moiety
C1-~135.2
C2-~131.5
C3~7.45~127.3
C4~7.55~130.8
C5~7.40~129.7
C6~7.80~130.2
C=O-~164.8
N-(4-Bromophenyl) moiety
C1'-~137.5
C2'/C6'~7.65~121.8
C3'/C5'~7.50~132.3
C4'-~117.8
Amide
N-H~10.20-

Note: Chemical shifts are predicted and may vary slightly based on solvent and concentration.

The Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for acquiring high-quality 2D NMR data. The causality behind key parameter choices is explained to empower the researcher to adapt these methods to their specific instrumentation and sample.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Confirmation SamplePrep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Proton Acquire ¹H NMR Spectrum SamplePrep->Proton Carbon Acquire ¹³C NMR Spectrum Proton->Carbon COSY Acquire ¹H-¹H COSY Spectrum Carbon->COSY HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC HMBC Acquire ¹H-¹³C HMBC Spectrum HSQC->HMBC Analysis Correlate 2D data with 1D spectra and predicted values HMBC->Analysis Confirmation Confirm structure of this compound Analysis->Confirmation

Caption: A streamlined workflow for the structural elucidation of this compound using 2D NMR.

I. COSY: Mapping the Proton Neighborhoods

The COSY experiment is the starting point for delineating the proton spin systems within the molecule.[5]

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • COSY Acquisition:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) to 8 or 16 and the number of dummy scans (DS) to 16.

    • The number of increments in the F1 dimension (TD(F1)) should be at least 256.

    • The number of data points in the F2 dimension (TD(F2)) should be at least 1024.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak.

Interpreting the COSY Spectrum:

The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate scalar coupling between protons. For this compound, we expect to see:

  • Correlations between adjacent protons on the 2-chloro-benzoyl ring (e.g., H3-H4, H4-H5, H5-H6).

  • Correlations between the ortho- and meta-protons on the 4-bromophenyl ring (H2'/H6' with H3'/H5').

II. HSQC: Linking Protons to their Carbons

The HSQC experiment provides unambiguous one-bond ¹H-¹³C correlations, which is essential for assigning the protonated carbons.[5]

Experimental Protocol: ¹H-¹³C HSQC

  • Initial Setup: It is beneficial to have a 1D ¹³C NMR spectrum to determine the carbon spectral width.

  • HSQC Acquisition:

    • Load a standard edited HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments) to differentiate CH, CH₂, and CH₃ groups.

    • Set the F2 (¹H) spectral width as in the ¹H experiment.

    • Set the F1 (¹³C) spectral width to cover the expected range of carbon signals (e.g., 0 to 180 ppm).

    • The number of scans (NS) should be a multiple of 4 (e.g., 8, 16).

    • Set TD(F1) to at least 128 and TD(F2) to at least 1024.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F1 and F2).

    • Perform a 2D Fourier transform.

    • Phase and reference the spectrum.

Interpreting the HSQC Spectrum:

Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon. This allows for the direct assignment of the protonated aromatic carbons by correlating the known proton chemical shifts with their attached carbons.

III. HMBC: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall connectivity of a molecule, as it reveals long-range (typically 2-3 bond) couplings between protons and carbons.[5]

Experimental Protocol: ¹H-¹³C HMBC

  • HMBC Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

    • The long-range coupling delay (typically d6 in Bruker pulse programs) should be optimized for an average J-coupling of 8-10 Hz.

    • Set the number of scans (NS) to 16 or higher to achieve good signal-to-noise.

    • Set TD(F1) to at least 256 and TD(F2) to at least 1024.

  • Processing:

    • Apply a sine-bell or Gaussian window function.

    • Perform a 2D Fourier transform.

    • Phase and reference the spectrum.

Interpreting the HMBC Spectrum:

The HMBC correlations are the final piece of the puzzle, allowing for the connection of the individual spin systems and the placement of quaternary carbons. Key expected correlations for this compound include:

  • The amide proton (N-H) should show correlations to the carbonyl carbon (C=O) and carbons C1' and C2'/C6' of the 4-bromophenyl ring.

  • The protons on the 2-chloro-benzoyl ring (e.g., H6) will show correlations to the carbonyl carbon (C=O).

  • The protons on the 4-bromophenyl ring (e.g., H2'/H6') will show correlations to the quaternary carbon C4'.

Key 2D NMR Correlations Diagram

G C1 C1 C2 C2 C3 C3 H3 H3 C3->H3 C4 C4 H4 H4 H3->H4 COSY C4->H4 C5 C5 H5 H5 H4->H5 COSY C5->H5 C6 C6 H6 H6 H5->H6 COSY C6->H6 CO C=O H6->CO HMBC C1_prime C1' C2_prime C2'/C6' H2_prime H2'/H6' C2_prime->H2_prime C3_prime C3'/C5' H3_prime H3'/H5' H2_prime->H3_prime COSY C4_prime C4' H2_prime->C4_prime HMBC C3_prime->H3_prime H3_prime->C1_prime HMBC NH N-H NH->CO HMBC NH->C1_prime HMBC NH->C2_prime HMBC

Caption: Key COSY, HSQC (dashed lines), and HMBC correlations for confirming the structure of this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying COSY, HSQC, and HMBC 2D NMR experiments, a researcher can build an unassailable case for the structure of this compound. The COSY data confirms the proton-proton connectivities within each aromatic ring. The HSQC data then definitively links these protons to their directly attached carbons. Finally, the HMBC data bridges the different spin systems, connecting the two aromatic rings via the amide linkage and placing the quaternary carbons, thus completing the structural puzzle. This multi-technique approach provides a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous approach is indispensable for advancing compounds through the research and development pipeline with scientific integrity.

References

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A Researcher's Guide to Cross-Reactivity Profiling of N-(4-Bromophenyl)-2-chloro-benzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical target classes. The compound at the center of this guide, N-(4-Bromophenyl)-2-chloro-benzamide (hereafter designated as Compound X ), is a novel investigational molecule synthesized as a potential inhibitor of the constitutively active V600E mutant of the B-Raf serine/threonine kinase. The B-Raf V600E mutation is a well-established oncogenic driver in over 50% of melanomas and a significant fraction of other malignancies, making it a high-value therapeutic target.[1][2]

The benzamide scaffold, a core structural feature of Compound X, is recognized as a "privileged structure" in medicinal chemistry, known to form the basis of numerous approved drugs.[3] This very versatility, however, necessitates a rigorous evaluation of a compound's selectivity. A kinase inhibitor's value is defined not only by its potency against its intended target but also by its inactivity against the hundreds of other kinases in the human kinome. Poor selectivity can lead to off-target toxicities, confounding experimental results and potentially causing adverse drug reactions in a clinical setting.[3][4]

This guide provides a comprehensive framework for conducting cross-reactivity studies of Compound X. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a robust selectivity assessment. We will compare the hypothetical performance of Compound X against Vemurafenib , a first-generation FDA-approved B-Raf V600E inhibitor, to provide a tangible benchmark for data interpretation.

Part 1: The Strategic Framework for Cross-Reactivity Profiling

A systematic, tiered approach is essential for efficiently and comprehensively evaluating the selectivity of a new chemical entity. This strategy, often termed a "selectivity cascade," begins with broad, high-throughput screening and progressively narrows down to more focused, physiologically relevant assays for any identified off-target interactions.

The rationale behind this tiered approach is resource optimization and data-driven decision-making. Initial broad screening casts a wide net to identify potential liabilities early. Subsequent tiers are designed to confirm these initial "hits," eliminate false positives, and quantify the potency of true off-target interactions. This allows for an early assessment of the compound's therapeutic window and guides the next steps in the drug discovery process, be it optimization of the chemical scaffold or termination of a compound with an unfavorable profile.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Target Engagement & Functional Validation cluster_3 Decision Point T1_Screen Primary Screen (e.g., Eurofins SafetyScreen 44 Panel) Single High Concentration (e.g., 10 µM) T2_IC50 Biochemical IC50 Determination 10-point dose-response curve for hits from Tier 1 T1_Screen->T2_IC50 Hits with >50% inhibition T3_Cellular Orthogonal Cellular Assays (e.g., NanoBRET™ Target Engagement) Confirms intracellular activity T2_IC50->T3_Cellular Confirmed off-targets (IC50 < 1 µM) Decision Selectivity Profile Analysis Go/No-Go Decision Lead Optimization Strategy T3_Cellular->Decision Quantified cellular potency

Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.

Part 2: Comparative Selectivity Data: Compound X vs. Vemurafenib

To contextualize the performance of Compound X, we present a hypothetical but realistic dataset comparing its inhibitory activity (IC50 values) against the target kinase (B-Raf V600E) and a panel of selected off-target kinases identified from a broad screen. Vemurafenib is included as a reference compound. The selectivity index is calculated as the ratio of the off-target IC50 to the on-target IC50, with a higher number indicating greater selectivity.

Kinase TargetCompound X IC50 (nM)Vemurafenib IC50 (nM)Compound X Selectivity IndexVemurafenib Selectivity Index
B-Raf V600E (On-Target) 15 31 - -
B-Raf (Wild-Type)12010083.2
c-Raf-12504816.71.5
SRC (Tyrosine Kinase)>10,0001,500>66748.4
LCK (Tyrosine Kinase)8,5002,20056771
p38α (MAPK)5,3004,500353145
ACK1 (Tyrosine Kinase)95806.32.6
KHS1 (Ser/Thr Kinase)150120103.9
SRMS (Tyrosine Kinase)756552.1

Interpretation of Data:

This hypothetical data suggests that Compound X is twice as potent as Vemurafenib against the primary target, B-Raf V600E. Importantly, Compound X demonstrates a superior selectivity profile. For instance, its selectivity against the wild-type B-Raf is higher, and it shows significantly less activity against c-Raf-1. Inhibition of c-Raf-1 by first-generation B-Raf inhibitors is associated with paradoxical activation of the MAPK pathway in wild-type B-Raf cells, a mechanism underlying some of the skin-related side effects observed with these drugs.[5][6] The significantly higher selectivity of Compound X over other kinases like SRC and LCK suggests a potentially lower risk of off-target toxicities. However, the activity against ACK1, KHS1, and SRMS, while still selective, warrants further investigation in cellular models.

Part 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for key assays in the selectivity profiling cascade.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol describes a luminescent-based assay to measure the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity. The Promega ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[7][8][9]

Objective: To determine the in vitro IC50 value of Compound X against a panel of kinases.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases (e.g., B-Raf V600E, SRC, LCK)

  • Kinase-specific peptide substrates

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Compound X and Vemurafenib, serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X and Vemurafenib in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the specific kinase, and its corresponding substrate.

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate master mix to each well. Then, add 2 µL of an ATP solution (concentration typically at the Km for each kinase) to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Protocol)

This protocol describes a proximity-based assay that quantitatively measures the binding of a test compound to its target protein within intact, live cells.[10][11][12]

Objective: To confirm that Compound X engages B-Raf V600E inside living cells and to determine its intracellular potency.

G cluster_0 Cellular Environment cluster_1 No Inhibitor cluster_2 With Compound X Node_A NanoLuc-BRAF Fusion Protein Tracer_A Fluorescent Tracer Node_A->Tracer_A Tracer Binds BRET Energy Transfer (BRET Signal) Node_A->BRET Donates Energy Tracer_A->BRET Emits Light Node_B NanoLuc-BRAF Fusion Protein Inhibitor Compound X Node_B->Inhibitor Compound X Binds NoBRET No BRET Signal Node_B->NoBRET Tracer_B Fluorescent Tracer Inhibitor->Tracer_B Displaces Tracer

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding B-Raf V600E fused to NanoLuc® luciferase

  • FuGENE® HD Transfection Reagent (Promega)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer (specific for B-Raf)

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • Compound X, serially diluted in DMSO

  • White, non-binding surface 384-well assay plates

Procedure:

  • Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the B-Raf V600E-NanoLuc® fusion plasmid using FuGENE® HD, following the manufacturer's protocol.

  • Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of the 384-well plate.

  • Compound Addition: Add the serially diluted Compound X to the wells containing the cells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells at a predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Prepare the detection reagent by diluting the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this reagent to all wells.

  • Data Acquisition: Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. Convert the raw ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Part 4: Leveraging Commercial Panels for Comprehensive Profiling

For a truly comprehensive assessment of cross-reactivity, leveraging large, commercially available screening panels is a standard industry practice. These panels provide data on a compound's activity against hundreds of diverse targets in a single, standardized screen.

  • Kinase-Focused Panels: Companies like Eurofins Discovery offer extensive kinase panels (e.g., the KINOMEscan™ panel) that can test a compound against over 450 kinases. This provides a global view of a compound's kinome-wide selectivity.

  • Safety Pharmacology Panels: Beyond kinases, it is crucial to assess interactions with other target classes known to be associated with adverse drug events. The Eurofins SafetyScreen panels, for example, include a curated set of GPCRs, ion channels, transporters, and enzymes that are implicated in off-target toxicities.[13][14][15]

  • Chemogenomic Sets: For academic and non-profit researchers, resources like the SGC Kinase Chemogenomic Set (KCGS) offer a collection of highly annotated, narrow-spectrum kinase inhibitors.[16][17][18] While not for screening an unknown compound, these sets are invaluable for deconvoluting the biological effects of inhibiting specific kinases.

Conclusion and Future Directions

The systematic cross-reactivity profiling of a novel compound like this compound is a cornerstone of modern, safety-conscious drug discovery. By employing a tiered screening cascade, from broad biochemical panels to focused cellular target engagement assays, researchers can build a comprehensive selectivity profile.

The comparative analysis with an established drug like Vemurafenib provides a critical benchmark for success. The hypothetical data presented herein illustrates a scenario where Compound X possesses not only superior on-target potency but also a more favorable selectivity profile, suggesting a potentially wider therapeutic window. This robust, data-driven approach is essential to validate the compound's mechanism of action, anticipate potential liabilities, and ultimately guide its journey from a promising chemical entity to a potential therapeutic agent.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(4-Bromophenyl)-2-chloro-benzamide: PPE, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)-2-chloro-benzamide (CASRN: 66569-05-9). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to establish a robust framework for safe handling. The protocols herein are designed to be self-validating, grounded in the principles of chemical hazard mitigation.

Hazard Assessment and Risk Profile

This compound is a halogenated aromatic amide. Its structure combines a chloro-benzamide moiety and a bromo-aniline moiety. While specific toxicological data for this compound is limited, the known hazards of its constituent chemical classes warrant a cautious approach.

  • Aromatic Amines and Amides: This class of compounds can be toxic, with many being known or suspected carcinogens.[1] A primary concern is their ability to be readily absorbed through the skin.[1]

  • Halogenated Organics: The presence of bromine and chlorine atoms increases the compound's environmental persistence and necessitates specific disposal procedures.[2][3][4] Structurally similar compounds like 2-Chlorobenzamide and 4-Chlorobenzamide are classified as harmful if swallowed, causing skin and eye irritation.[5][6]

The primary physical form of this compound is a powder, which presents a significant risk of inhalation.

Hazard Profile: this compound
Identifier This compound
CAS Number 66569-05-9[7]
Molecular Formula C13H9BrClNO[8]
Physical Form Solid / Powder
Known GHS Classification H411: Toxic to aquatic life with long lasting effects[8]
Inferred Health Hazards Acute Oral Toxicity: Harmful if swallowed (based on analogues)[6][9] Skin Corrosion/Irritation: Causes skin irritation (based on analogues)[5][9][10] Eye Damage/Irritation: Causes serious eye irritation (based on analogues)[5][9][10] Inhalation: Harmful if inhaled; may cause respiratory irritation (based on analogues)[9][10]
Primary Routes of Exposure Inhalation (of dust), Dermal (skin) contact, Ocular (eye) contact, Ingestion.

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure. All operations must be conducted within a certified chemical fume hood to provide the primary barrier of engineering control.

Core Principle: The PPE Selection Workflow

The following workflow dictates the minimum required PPE based on the nature of the handling task.

PPE_Workflow cluster_0 Start: All Operations cluster_1 Primary Engineering Control cluster_2 Tier 1 PPE: Mandatory Minimum cluster_3 Task-Specific Risk Assessment cluster_4 Tier 2 PPE: Enhanced Protection cluster_5 End Protocol start Begin work with This compound fume_hood Work inside a certified Chemical Fume Hood start->fume_hood tier1_ppe Standard PPE: - Nitrile Gloves (Double-gloved recommended) - Safety Glasses with Side Shields - Lab Coat fume_hood->tier1_ppe task Is there a risk of aerosolization or dust generation? (e.g., weighing, transferring solid, scraping, sonicating) tier1_ppe->task tier2_ppe Enhanced PPE: - Add NIOSH-approved N95 Respirator - Add Face Shield (over safety glasses) task->tier2_ppe  Yes end_op Proceed with Operation task->end_op No   tier2_ppe->end_op

Caption: PPE selection workflow for handling this compound.

Detailed PPE Protocols

Eye and Face Protection:

  • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

  • Required for Powder Handling: A full-face shield must be worn over safety glasses to protect against splashes and airborne particles.[11]

Skin and Body Protection:

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.

  • Gloves: Chemical-resistant nitrile gloves are required. For prolonged operations or when handling solutions, consider double-gloving. Inspect gloves for tears or pinholes before each use. Remove gloves using a technique that avoids skin contact with the exterior surface and dispose of them in the designated hazardous waste stream.

  • Clothing: Wear long pants and closed-toe shoes.[12]

Respiratory Protection:

  • Required for Powder Handling: Due to the risk of inhaling fine powders, a NIOSH-approved N95 respirator is mandatory when weighing or transferring the solid material.[11] Users must be fit-tested for the specific respirator model as per institutional EHS guidelines.

Step-by-Step PPE Donning and Doffing Procedure

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Inner Gloves: Put on the first pair of nitrile gloves.[11]

  • Lab Coat: Don the lab coat and fasten it completely.

  • Respirator: If required, put on the N95 respirator and perform a seal check.[11]

  • Eye/Face Protection: Place safety glasses on, followed by a face shield if the task requires it.[11]

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again, inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Standard Operating Procedure for Handling Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing: Tare a clean weigh boat or creased weighing paper on the analytical balance.

  • Aliquotting: Carefully transfer the solid from the stock container to the weigh boat using a clean spatula. Perform this action slowly and close to the work surface to minimize dust generation.

  • Transfer: Gently tap the weighing paper to transfer the compound into the reaction vessel.

  • Cleanup: Use a spatula to collect any residual powder on the work surface. Wipe the area with a solvent-dampened cloth (e.g., ethanol or isopropanol), ensuring the cloth is disposed of as hazardous waste.

  • Storage: Ensure the primary container is tightly sealed and stored in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[5][6]

Disposal Plan: Waste Segregation is Key

As a halogenated organic compound, this compound and any materials contaminated with it must be segregated into a dedicated hazardous waste stream.

Waste Segregation Workflow

Waste_Segregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Designated Waste Streams cluster_3 Final Disposal waste_source Any material contaminated with This compound (e.g., gloves, wipes, residual solid, solutions) is_halogenated Does the waste contain Bromine or Chlorine atoms? waste_source->is_halogenated halogenated_waste Halogenated Organic Waste (Clearly labeled container) is_halogenated->halogenated_waste  Yes   non_halogenated_waste Non-Halogenated Organic Waste (Separate container) is_halogenated->non_halogenated_waste No   disposal Arrange for pickup by Environmental Health & Safety (EHS) halogenated_waste->disposal non_halogenated_waste->disposal

Caption: Waste segregation decision process for halogenated compounds.

Disposal Protocol:

  • Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[2][3][13]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[4] Do not use abbreviations.[3]

  • Storage: Keep the waste container securely closed when not in use and store it in a secondary containment bin in a well-ventilated area.[3][4]

  • Pickup: Do not mix with non-halogenated waste.[13] Contact your institution's Environmental Health and Safety (EHS) department for pickup.

Emergency Procedures

In any case of exposure, immediate action is required.

Exposure Route Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[9][10] If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately for treatment advice.[5]
Spill Evacuate non-essential personnel. Wearing appropriate PPE (Tier 2), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Carefully sweep or scoop the material into a sealed, labeled container for disposal as halogenated waste.[4] Ventilate the area. For large spills, evacuate the lab and contact EHS immediately.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.